LDN-193188
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBDKMEUUNJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LDN-193188: A Technical Guide to a Potent ALK2 and ALK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-193188 is a small molecule inhibitor that has garnered significant attention in the scientific community for its potent and selective inhibition of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3.[1][2] A derivative of Dorsomorphin, this compound offers improved potency and selectivity, making it an invaluable tool for dissecting the complexities of BMP signaling pathways.[3][4] Its ability to block these pathways has positioned it as a crucial research compound for studying a variety of biological processes and as a potential therapeutic agent for diseases characterized by aberrant BMP signaling, most notably Fibrodysplasia Ossificans Progressiva (FOP).[1]
Mechanism of Action
This compound exerts its effects by directly targeting the ATP-binding pocket of the intracellular kinase domain of ALK2 and ALK3. This competitive inhibition prevents the receptor from phosphorylating and activating its downstream targets, primarily the SMAD proteins 1, 5, and 8. Consequently, the nuclear translocation of the SMAD complex and subsequent gene transcription are blocked.
Bone Morphogenetic Proteins (BMPs) are growth factors that play critical roles in embryonic development and tissue homeostasis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), which complex with a common-mediator SMAD (Co-SMAD), typically SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.
In addition to the canonical SMAD pathway, BMP signaling can also activate non-SMAD pathways, including the p38 mitogen-activated protein kinase (MAPK), ERK1/2, and Akt pathways. Studies have shown that this compound can effectively inhibit both the SMAD and non-SMAD signaling cascades induced by BMPs.
Canonical and Non-Canonical BMP Signaling Pathways.
The inhibitory action of this compound is selective for BMP type I receptors over the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7. This selectivity is a significant advantage over its parent compound, Dorsomorphin, and allows for more precise interrogation of BMP-specific signaling events.
Mechanism of this compound Inhibition on BMP Signaling.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency and selectivity.
| Target Kinase | IC50 (nM) | Assay Type |
| ALK1 | 0.8 | Kinase Assay |
| ALK2 | 0.8 | Kinase Assay |
| ALK3 | 5.3 | Kinase Assay |
| ALK6 | 16.7 | Kinase Assay |
| ALK4 | >500 | Cellular Assay |
| ALK5 | >500 | Cellular Assay |
| ALK7 | >500 | Cellular Assay |
Table 1: In Vitro Kinase Inhibitory Activity of this compound. Data compiled from multiple sources.
| Cellular Activity | IC50 (nM) | Cell Line |
| BMP4-mediated Smad1/5/8 activation | 5 | C2C12 |
| Transcriptional activity of ALK2 | 5 | C2C12 |
| Transcriptional activity of ALK3 | 30 | C2C12 |
Table 2: Cellular Inhibitory Activity of this compound. Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified ALK kinase.
-
Reagents and Materials:
-
Purified recombinant ALK2 or ALK3 kinase domain.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Substrate (e.g., Myelin Basic Protein or a synthetic peptide).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
This compound stock solution in DMSO.
-
Phosphocellulose paper and stop buffer (e.g., 75 mM phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) or DMSO as a vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in the stop buffer.
-
Wash the phosphocellulose paper multiple times with the stop buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Alkaline Phosphatase Activity in C2C12 Cells
This assay is widely used to assess the osteogenic differentiation of C2C12 myoblast cells in response to BMP stimulation, a process inhibited by this compound.
-
Reagents and Materials:
-
C2C12 cells.
-
DMEM supplemented with 10% FBS and antibiotics.
-
Differentiation medium (DMEM with 2% FBS).
-
Recombinant human BMP4.
-
This compound stock solution in DMSO.
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed C2C12 cells into 96-well plates at a density of 2,000-5,000 cells per well in growth medium and allow them to attach overnight.
-
Replace the growth medium with differentiation medium.
-
Treat the cells with a fixed concentration of BMP4 and varying concentrations of this compound. Include appropriate controls (vehicle only, BMP4 only).
-
Incubate the cells for 3-6 days to allow for differentiation.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells using the cell lysis buffer.
-
Add the alkaline phosphatase substrate to the cell lysates and incubate at 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm using a plate reader.
-
Normalize the alkaline phosphatase activity to total protein content or cell number in parallel wells to account for any cytotoxic effects of the treatments.
-
Workflow for the C2C12 Alkaline Phosphatase Assay.
Applications in Research and Drug Development
The potent and selective nature of this compound has made it a versatile tool in various research fields.
-
Fibrodysplasia Ossificans Progressiva (FOP): FOP is a rare genetic disorder caused by a gain-of-function mutation in the ALK2 gene, leading to progressive heterotopic ossification. This compound has been instrumental in preclinical studies, demonstrating its ability to prevent ectopic bone formation in mouse models of FOP. These studies have paved the way for the development of more selective ALK2 inhibitors for clinical use.
-
Cancer Research: The BMP signaling pathway has a context-dependent role in cancer, sometimes promoting and sometimes suppressing tumor growth. This compound has been used to investigate the role of ALK2/3 signaling in various cancers, including medulloblastoma and prostate cancer. For instance, in medulloblastoma, inhibition of ALK2/3 with this compound was shown to reduce stem-cell traits and promote cell differentiation, potentially sensitizing the tumor to chemotherapy.
-
Iron Homeostasis: BMP signaling, particularly through the ALK2/3-SMAD pathway, is a critical regulator of hepcidin, the master hormone of iron metabolism. This compound has been used to demonstrate that inhibiting this pathway can suppress hepcidin expression, thereby increasing iron availability. This has therapeutic implications for anemia of inflammation and other iron-related disorders.
-
Atherosclerosis: Research has indicated that this compound can reduce atherosclerosis. It has been shown to suppress hepcidin, increase macrophage cholesterol efflux, and reduce the formation of foam cells, which are key events in the development of atherosclerotic plaques.
-
Neuroscience: this compound has been utilized in the field of stem cell biology to direct the differentiation of human pluripotent stem cells towards specific neural lineages, such as neural progenitor cells and neural crest cells.
Conclusion
This compound is a powerful and selective pharmacological inhibitor of the BMP type I receptors ALK2 and ALK3. Its well-characterized mechanism of action, coupled with its demonstrated efficacy in a multitude of in vitro and in vivo models, has established it as an indispensable research tool. It continues to facilitate a deeper understanding of the physiological and pathological roles of BMP signaling and serves as a critical benchmark in the ongoing development of targeted therapies for diseases such as FOP, cancer, and disorders of iron metabolism. For professionals in drug development, this compound represents a key chemical scaffold from which novel, more selective, and clinically viable inhibitors can be designed.
References
Investigating Cancer Metastasis with LDN-193188: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate signaling networks that govern metastatic progression present numerous targets for therapeutic intervention. One such pathway is the Bone Morphogenetic Protein (BMP) signaling cascade, which plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation has been implicated in cancer. LDN-193188 is a potent and selective small molecule inhibitor of BMP type I receptors, specifically ALK2 and ALK3. This technical guide provides an in-depth overview of the core methodologies and data related to the investigation of cancer metastasis using this compound, with a focus on its mechanism of action, relevant signaling pathways, and experimental applications.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of this compound on cancer metastasis.
| Cell Line | Assay Type | Treatment | Concentration | Incubation Time | Result | Reference |
| MDA-MB-231 (ZNF217 overexpressing) | Cell Migration | LDN-193189 | Not specified in abstract | Not specified in abstract | Impaired ZNF217-dependent cell migration | [1] |
| MDA-MB-231 (ZNF217 overexpressing) | Cell Invasion | LDN-193189 | Not specified in abstract | Not specified in abstract | Impaired ZNF217-dependent cell invasion | [1] |
| Hela, Siha (Cervical Cancer) | Cell Migration (Scratch Assay) | LDN | 1.24 mg/mL (Hela), 1.83 mg/mL (Siha) | Not specified in abstract | Markedly reduced cell migration | [2] |
| Hela, Siha (Cervical Cancer) | Cell Invasion (Transwell Assay) | LDN | 1.24 mg/mL (Hela), 1.83 mg/mL (Siha) | Not specified in abstract | Significantly reduced number of invasive cells | [2] |
| Hela, Siha (Cervical Cancer) | Colony Formation Assay | LDN | Not specified in abstract | Not specified in abstract | Inhibited holoclone formation | [2] |
Table 1: In Vitro Effects of this compound on Cancer Cell Metastasis-Related Phenotypes. Note: Some studies refer to the compound as LDN-193189, which is a close analog of this compound. "LDN" in the context of the cervical cancer studies refers to Low-Dose Naltrexone, which is a different compound; this data is included for comparative context of migration/invasion assays but is not directly related to this compound.
| Animal Model | Cancer Type | Treatment | Dosage | Treatment Duration | Primary Outcome | Quantitative Result | Reference |
| Nude Mice | Breast Cancer (Bone Metastasis) | LDN-193189 | 3 mg/kg/day | 35 days | Number of Metastases | Treated: 11.0 ± 5.0 vs. Control: 6.1 ± 2.5 (at 28 days) | |
| Nude Mice | Breast Cancer (Bone Metastasis) | LDN-193189 | 3 mg/kg/day | 35 days | Size of Metastases | Higher bioluminescent signal per metastasis in treated group | |
| C57BL/6 Mice | Melanoma | LDN-193189 | 3 mg/kg, twice daily | 10 days | Tumor Growth | Significant decrease in the rate of tumor growth |
Table 2: In Vivo Effects of this compound on Tumor Growth and Metastasis.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's role in cancer metastasis are provided below.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound stock solution
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip or by removing a culture insert.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with a fresh complete culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Place the plate in a 37°C incubator with 5% CO2.
-
Capture images of the scratch at the same position at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Quantify the closure of the cell-free area over time using image analysis software (e.g., ImageJ). The rate of migration can be calculated by measuring the change in the width of the scratch.
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the effect of this compound on this process.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.5%)
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add complete culture medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C with 5% CO2 for a period appropriate for the cell line's invasive potential (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the crystal violet from the stained cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the eluted dye by measuring the absorbance at 570 nm using a plate reader. Alternatively, count the number of stained cells in multiple fields of view under a microscope.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term proliferative capacity and survival of single cancer cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain (0.5%)
Procedure:
-
Harvest and count the cancer cells.
-
Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., continuous exposure or a shorter treatment followed by replacement with fresh medium).
-
Incubate the plates at 37°C with 5% CO2 for 1-3 weeks, or until colonies are visible.
-
Wash the wells with PBS.
-
Fix the colonies with methanol or 4% paraformaldehyde for 15 minutes.
-
Stain the fixed colonies with 0.5% crystal violet for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound in cancer metastasis.
Caption: this compound inhibits BMP signaling by targeting BMP Type I receptors.
Caption: Workflow for investigating this compound's effect on metastasis.
Caption: ZNF217 promotes metastasis via BMP and PI3K/AKT pathways.
References
LDN-193189 Effects on Osteogenesis: A Technical Guide
Executive Summary
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. As a derivative of dorsomorphin, it exhibits greater specificity and can be used at lower concentrations.[1] This technical guide provides an in-depth analysis of the effects of LDN-193189 on osteogenesis, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. LDN-193189 primarily functions by inhibiting the BMP type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3, thereby blocking the downstream phosphorylation of Smad1/5/8 and suppressing the expression of key osteogenic transcription factors and markers.[2][3][4] This document is intended for researchers, scientists, and drug development professionals investigating bone formation and potential therapeutic interventions for disorders involving excessive bone growth, such as heterotopic ossification.
Introduction to LDN-193189
LDN-193189 is a derivative of dorsomorphin, developed through a structure-activity relationship study to improve potency and specificity for BMP type I receptors.[1] While dorsomorphin has "off-target" effects, notably on AMP-activated kinase (AMPK), LDN-193189 demonstrates a much higher selectivity for BMP receptors ALK2 and ALK3. This specificity makes it a valuable tool for dissecting the role of BMP signaling in various biological processes, including osteogenesis, and a promising candidate for therapeutic development. Its primary application in research has been to inhibit BMP-induced osteoblast differentiation and to prevent ectopic bone formation in animal models.
Mechanism of Action
Inhibition of BMP Type I Receptors
The process of osteogenesis is heavily regulated by the BMP signaling pathway. BMP ligands, such as BMP-2 and BMP-4, initiate this cascade by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. LDN-193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, specifically ALK2 and ALK3. By preventing the phosphorylation and activation of these receptors, LDN-193189 effectively halts the transmission of the BMP signal downstream.
Downstream Effects on Signaling Pathways
The inhibition of ALK2 and ALK3 by LDN-193189 has profound effects on both canonical and non-canonical BMP signaling pathways.
-
Canonical Smad Pathway: In the canonical pathway, activated ALK2/3 receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. LDN-193189 efficiently blocks this phosphorylation event. Consequently, the formation of a complex between phosphorylated Smad1/5/8 and the common mediator Smad4 is prevented, inhibiting its translocation into the nucleus where it would otherwise regulate the transcription of osteogenic genes.
-
Non-Canonical Pathways: In addition to the Smad pathway, BMP signaling can also activate non-Smad pathways, including the p38 mitogen-activated protein kinase (MAPK), ERK1/2, and Akt pathways. Studies in C2C12 mesenchymal precursor cells have shown that LDN-193189 not only blocks Smad1/5/8 phosphorylation but also inhibits the BMP-mediated activation of p38, ERK1/2, and Akt.
Quantitative Analysis of LDN-193189's Effects
In Vitro Efficacy
The inhibitory potency of LDN-193189 has been quantified in various in vitro systems. Its high affinity for ALK2 and ALK3 underscores its targeted effect on the BMP pathway.
| Target Receptor | IC₅₀ (nM) | Reference(s) |
| ALK1 | 0.8 | |
| ALK2 | 0.8 - 5 | |
| ALK3 | 5.3 - 30 | |
| ALK6 | 16.7 | |
| ALK4, ALK5, ALK7 (TGF-β/Activin Receptors) | >500 |
Experimental studies consistently demonstrate the ability of LDN-193189 to block osteogenic differentiation in various cell types.
| Cell Type | Osteogenic Stimulus | LDN-193189 Concentration | Key Findings | Reference(s) |
| Bone Marrow Stromal Cells (BMSCs) | BMP-2 (100 ng/mL) | ≥100 nM | Reduced Alizarin Red S staining; Reduced expression of RUNX2, ALPL, and SP7. | |
| C2C12 Myoblasts | BMP-4 | ~5 nM (IC₅₀) | Inhibited Smad1/5/8 phosphorylation and alkaline phosphatase (ALP) activity. | |
| C2C12 Myoblasts | BMP-2 (5 nM) | 0.5 µM | Abolished p-Smad1/5/8 generation; Inhibited p38, ERK1/2, and Akt activation. |
In Vivo Efficacy
In vivo studies have validated the anti-osteogenic effects of LDN-193189, particularly in models of heterotopic ossification (HO), a condition characterized by abnormal bone formation in soft tissues.
| Animal Model | LDN-193189 Dosage | Administration Route | Key Findings | Reference(s) |
| Mouse model of Fibrodysplasia Ossificans Progressiva (FOP) (caALK2 expression) | 3 mg/kg/day | Intraperitoneal (IP) | Reduced ectopic ossification and preserved joint function. | |
| Rat model of HO | Not specified | Not specified | Effectively treated HO, with ~66% of rats showing effective inhibition after 30 days. | |
| LDLR−/− mice on a high-fat diet | 2.5 mg/kg/day | Intraperitoneal (IP) | Markedly diminished nuclear p-SMAD1/5/8 within atheromatous lesions. |
Key Experimental Protocols
BMSC Osteogenic Differentiation Assay
This protocol is adapted from studies investigating the effect of LDN-193189 on human bone marrow stromal cells.
-
Cell Culture: Human BMSCs are cultured in low-glucose Dulbecco's modified Eagle medium (LG-DMEM) with 10% fetal bovine serum (FBS).
-
Osteogenic Induction: Cells are seeded in monolayer and, upon reaching confluence, the medium is switched to an osteogenic induction medium. This medium consists of LG-DMEM supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM L-ascorbic acid-2-phosphate.
-
Treatment: For experimental groups, the osteogenic medium is supplemented with an osteo-inductive agent like BMP-2 (e.g., 100 ng/mL) and varying concentrations of LDN-193189 (e.g., 0.1 to 1000 nM). A vehicle control (e.g., 0.1% DMSO) is also included.
-
Culture Maintenance: The cultures are maintained for 9-14 days, with the medium changed every 3 days.
-
Analysis:
-
Mineralization: Calcium deposition is assessed by fixing the cells and staining with Alizarin Red S.
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of osteogenic marker genes such as RUNX2, ALPL (alkaline phosphatase), and SP7 (Osterix).
-
C2C12 Cell Signaling Assay
This protocol is based on the methodology to assess early signaling events in response to BMP and its inhibition.
-
Cell Culture: Murine C2C12 myoblasts are cultured to near confluence.
-
Serum Starvation: Cells are serum-starved for several hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Cells are pre-treated with LDN-193189 (e.g., 0.5 µM) or vehicle for 30 minutes.
-
Ligand Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 nM BMP-2) for a short duration (e.g., 60 minutes).
-
Cell Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against phosphorylated forms of Smad1/5/8, p38, Akt, and ERK1/2. Loading controls like GAPDH or tubulin are used to ensure equal protein loading.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.
-
Cell Culture and Treatment: Cells are cultured and treated as described in the osteogenic differentiation protocol (Section 4.1) for an early time point (e.g., 7-10 days).
-
Cell Lysis: Cells are washed with PBS and lysed in a suitable buffer.
-
Colorimetric Assay: The cell lysate is incubated with a substrate such as p-nitrophenyl phosphate (pNPP). ALP in the lysate converts pNPP to p-nitrophenol, which produces a yellow color.
-
Quantification: The absorbance is measured using a spectrophotometer (at 405 nm), and ALP activity is typically normalized to the total protein content of the lysate.
Alizarin Red S Staining for Mineralization
This assay detects calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.
-
Cell Culture and Treatment: Cells are cultured and treated as described in the osteogenic differentiation protocol (Section 4.1) for a later time point (e.g., 14-21 days).
-
Fixation: The cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 10-15 minutes.
-
Staining: After washing with deionized water, the cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing and Visualization: Excess stain is removed by washing with deionized water. The red-orange stained mineralized nodules can be visualized and imaged using a microscope. For quantification, the stain can be extracted and measured spectrophotometrically.
Molecular and Cellular Consequences
Regulation of Osteogenic Transcription Factors
The inhibition of the BMP-Smad pathway by LDN-193189 directly impacts the expression of master transcription factors required for osteogenesis.
-
Runx2 (Runt-related transcription factor 2): Runx2 is essential for committing mesenchymal stem cells to the osteoblast lineage. Its expression is a primary target of BMP signaling.
-
Osterix (Osx, Sp7): Osterix acts downstream of Runx2 and is required for the differentiation of pre-osteoblasts into mature, matrix-depositing osteoblasts.
By blocking the nuclear translocation of the Smad complex, LDN-193189 prevents the upregulation of both Runx2 and Osterix, thereby halting the entire osteogenic program at its inception.
Impact on Osteoblast Markers and Mineralization
The downstream consequences of inhibiting Runx2 and Osterix include the reduced expression of genes that define a mature osteoblast and the suppression of bone matrix formation. This is evidenced by:
-
Reduced Alkaline Phosphatase (ALP) Expression and Activity: A key early marker of osteoblast function.
-
Decreased Expression of Matrix Proteins: Such as Type I Collagen (COL1A1) and Osteocalcin (OCN).
-
Inhibition of Mineralization: A functional endpoint of osteogenesis, demonstrated by a lack of calcium deposition in treated cultures.
Conclusion and Future Perspectives
LDN-193189 is a powerful and selective inhibitor of the BMP signaling pathway with well-documented anti-osteogenic effects. Its ability to block ALK2/3 kinase activity prevents the phosphorylation of Smad1/5/8, leading to the suppression of key osteogenic transcription factors and the subsequent inhibition of osteoblast differentiation and mineralization. The data gathered from in vitro and in vivo studies strongly support its utility as a research tool for investigating skeletal development and pathology. Furthermore, its efficacy in animal models of heterotopic ossification suggests significant therapeutic potential for treating diseases characterized by excessive or ectopic bone formation. Future research should continue to explore its long-term safety and efficacy in preclinical models, optimize delivery methods for clinical applications, and investigate its potential in combination therapies for a range of skeletal and vascular disorders.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellagentech.com [cellagentech.com]
- 4. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of LDN-193189 on Vascular Calcification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular calcification, the ectopic deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive, degenerative disease, is now recognized as an active, cell-mediated phenomenon akin to bone formation. A key signaling pathway implicated in the osteogenic differentiation of vascular smooth muscle cells (VSMCs) and subsequent calcification is the Bone Morphogenetic Protein (BMP) pathway. LDN-193189, a potent and selective small molecule inhibitor of BMP type I receptors, has emerged as a critical tool for investigating the role of BMP signaling in vascular calcification and as a potential therapeutic agent. This technical guide provides an in-depth overview of LDN-193189, its mechanism of action, and its demonstrated effects on vascular calcification through a comprehensive review of preclinical studies. We present quantitative data in structured tables, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.
Introduction to Vascular Calcification and the Role of BMP Signaling
Vascular calcification involves the transformation of VSMCs into osteoblast-like cells, a process driven by various stimuli, including chronic kidney disease, atherosclerosis, and diabetes.[1] The BMP signaling pathway, a crucial regulator of embryogenesis and tissue homeostasis, plays a pivotal role in this pathological process.[2] BMPs, such as BMP2 and BMP4, bind to type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream mediators, primarily the Smad proteins (Smad1/5/8).[3] Phosphorylated Smads then translocate to the nucleus to regulate the transcription of osteogenic genes, including Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation.[4][5] Dysregulation of this pathway in the vasculature can initiate and promote the calcification cascade.
LDN-193189: A Selective BMP Signaling Inhibitor
LDN-193189 is a derivative of dorsomorphin and acts as a potent and selective inhibitor of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6. By competing with ATP for the kinase domain of these receptors, LDN-193189 effectively blocks the phosphorylation of Smad1/5/8, thereby inhibiting the downstream signaling cascade that leads to osteogenic differentiation. Its high selectivity for BMP receptors over other TGF-β family receptors makes it a valuable tool for dissecting the specific role of BMP signaling in various biological and pathological processes, including vascular calcification.
Quantitative Data on the Efficacy of LDN-193189
The inhibitory effects of LDN-193189 on BMP signaling and its downstream consequences on vascular calcification have been quantified in numerous preclinical studies. The following tables summarize the key quantitative findings from both in vitro and in vivo experiments.
Table 1: In Vitro Inhibitory Activity of LDN-193189
| Target | Assay Type | IC50 | Cell Line | Reference |
| ALK1 | Kinase Assay | 0.8 nM | - | |
| ALK2 | Kinase Assay | 0.8 nM | - | |
| ALK3 | Kinase Assay | 5.3 nM | - | |
| ALK6 | Kinase Assay | 16.7 nM | - | |
| ALK2 (transcriptional activity) | Luciferase Reporter Assay | 5 nM | C2C12 | |
| ALK3 (transcriptional activity) | Luciferase Reporter Assay | 30 nM | C2C12 | |
| BMP4-mediated Smad1/5/8 activation | Western Blot | 5 nM | - |
Table 2: In Vivo Efficacy of LDN-193189 in Animal Models of Vascular Calcification
| Animal Model | Treatment | Duration | Key Findings | Reference |
| LDLR-/- Mice (High-Fat Diet) | 2.5 mg/kg/day i.p. | 20 weeks | Potently inhibited atheroma development, vascular inflammation, osteogenic activity, and calcification. | |
| LDLR-/- Mice (High-Fat Diet) | 2.5 mg/kg/day i.p. | 20 weeks | Lowered LDL serum cholesterol by 35%. | |
| MGP-/- Mice | Not specified | 28 days | Aortic calcification was 80% less compared to vehicle-treated controls (P<0.001). | |
| MGP-/- Mice | Not specified | - | LDN-193189-treated mice survived longer than vehicle-treated mice. | |
| Chronic Kidney Disease (CKD) Mice | Not specified | - | Prevented endothelial dysfunction and osteogenic differentiation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in studies investigating the effects of LDN-193189 on vascular calcification.
In Vivo Models of Vascular Calcification
-
Animal Strain: LDL receptor-deficient (LDLR-/-) mice on a C57BL/6J background.
-
Diet: To induce atherosclerosis and subsequent calcification, mice are fed a high-fat "Western" diet, typically containing 21% fat and 0.15-1.25% cholesterol, for an extended period (e.g., 16-20 weeks).
-
LDN-193189 Administration: LDN-193189 is typically administered daily via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg.
-
Assessment of Calcification:
-
Histology: Aortic sections are stained with Alizarin Red S or von Kossa to visualize calcium deposits.
-
Imaging: Near-infrared fluorescence reflectance imaging using osteogenic probes (e.g., OsteoSense) or micro-computed tomography (µCT) can be used for quantitative assessment of calcification.
-
Biochemical Analysis: Calcium content in the aorta can be measured using assays like the o-cresolphthalein complexone method.
-
-
Animal Strain: Matrix Gla Protein-deficient (MGP-/-) mice. These mice spontaneously develop extensive arterial calcification and typically die within two months.
-
LDN-193189 Administration: Treatment with LDN-193189 is initiated shortly after birth.
-
Assessment of Calcification: Similar to the LDLR-/- model, Alizarin Red S staining and fluorescent bisphosphonate probes are used to assess aortic calcification. Survival rates are also a key endpoint in this model.
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Model
-
Cell Culture: Primary human or rodent aortic smooth muscle cells are cultured in appropriate growth media.
-
Induction of Calcification: VSMCs are treated with an osteogenic medium containing elevated levels of phosphate (e.g., 1.9-2.5 mM) and sometimes calcium to induce osteogenic differentiation and mineralization.
-
LDN-193189 Treatment: LDN-193189 is added to the culture medium at various concentrations (typically in the nanomolar to low micromolar range) to assess its inhibitory effect on calcification.
-
Assessment of Calcification and Osteogenic Differentiation:
-
Alizarin Red S Staining: This is a common method to stain for calcium deposits in the cell culture plate. The stain can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of osteogenic marker genes such as RUNX2, ALPL (alkaline phosphatase), and SP7 (osterix).
-
Protein Analysis: Western blotting is used to assess the phosphorylation status of Smad1/5/8 and the protein levels of osteogenic markers.
-
Enzymatic Activity Assays: Alkaline phosphatase activity, a key marker of osteogenic differentiation, can be measured using a colorimetric assay.
-
Visualizing the Core Mechanisms: Signaling Pathways and Workflows
BMP Signaling Pathway and its Inhibition by LDN-193189
References
- 1. stemcell.com [stemcell.com]
- 2. Vascular Calcification in Rodent Models—Keeping Track with an Extented Method Assortment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Osteoprotegerin Inhibits Vascular Calcification Without Affecting Atherosclerosis in ldlr(-/-) Mice - PMC [pmc.ncbi.nlm.nih.gov]
LDN-193189: A Comprehensive Technical Guide on its Role as a Bone Morphogenetic Protein (BMP) Signaling Inhibitor
Disclaimer: Initial investigations into LDN-193189 as a phosphatidylcholine transfer protein (PCTP) inhibitor did not yield supporting scientific evidence. The available body of research overwhelmingly identifies LDN-193189 as a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This guide will therefore focus on its well-documented function as a BMP inhibitor.
This technical guide provides an in-depth overview of LDN-193189, a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and potential therapeutic applications of this compound.
Core Mechanism of Action
LDN-193189 is a derivative of Dorsomorphin and functions as a highly selective antagonist of the BMP type I receptors.[1][2] It effectively inhibits the transcriptional activity of Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[3][4] By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents the phosphorylation of downstream signaling mediators, primarily Smad1, Smad5, and Smad8.[3] This blockade of the canonical Smad pathway, as well as non-Smad pathways like p38 MAPK and Akt, effectively abrogates BMP-induced cellular responses.
Quantitative Data: Inhibitory Activity of LDN-193189
The inhibitory potency of LDN-193189 against various BMP type I receptors has been quantified in multiple studies. The following table summarizes the key inhibitory concentration (IC50) values.
| Target Receptor | IC50 (in vitro kinase assay) | IC50 (transcriptional activity in C2C12 cells) | Reference |
| ALK1 | 0.8 nM | - | |
| ALK2 | 0.8 nM | 5 nM | |
| ALK3 | 5.3 nM | 30 nM | |
| ALK6 | 16.7 nM | - | |
| ALK4, ALK5, ALK7 | ≥ 500 nM | - |
Experimental Protocols
The characterization of LDN-193189 as a BMP inhibitor has been established through a variety of in vitro and in vivo experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of LDN-193189 on the kinase activity of purified BMP type I receptors.
Methodology:
-
Recombinant human ALK kinase domains are incubated with a specific substrate (e.g., a generic kinase substrate or a Smad-derived peptide) and γ-³²P-ATP in a kinase reaction buffer.
-
Varying concentrations of LDN-193189 are added to the reaction mixtures.
-
The reactions are allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reactions are stopped, and the amount of ³²P incorporated into the substrate is quantified using methods like scintillation counting or phosphorimaging.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based BMP Signaling Assay (C2C12 Alkaline Phosphatase Assay)
Objective: To measure the inhibitory effect of LDN-193189 on BMP-induced downstream signaling in a cellular context.
Methodology:
-
Mouse myoblast C2C12 cells, which differentiate into osteoblasts in response to BMP signaling, are seeded in 96-well plates.
-
The cells are treated with various concentrations of LDN-193189 for a short pre-incubation period (e.g., 30 minutes).
-
A BMP ligand, such as BMP2 or BMP4, is then added to the wells to stimulate the signaling pathway.
-
The cells are incubated for a period sufficient to induce alkaline phosphatase (ALP) expression, a marker of osteoblast differentiation (typically 3-6 days).
-
Cell lysates are prepared, and ALP activity is measured using a colorimetric substrate such as p-nitrophenylphosphate (pNPP).
-
The absorbance is read at 405 nm, and the IC50 value is determined by analyzing the dose-response curve.
Western Blot Analysis for Smad Phosphorylation
Objective: To directly assess the effect of LDN-193189 on the phosphorylation of Smad1/5/8.
Methodology:
-
C2C12 cells or other BMP-responsive cell lines are serum-starved and then pre-treated with different concentrations of LDN-193189.
-
The cells are subsequently stimulated with a BMP ligand for a short period (e.g., 1 hour).
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated Smad1/5/8 (p-Smad1/5/8).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The membrane is also probed for total Smad1/5/8 and a loading control (e.g., GAPDH or tubulin) to ensure equal protein loading.
Visualizations: Signaling Pathways and Experimental Workflows
BMP Signaling Pathway and Inhibition by LDN-193189
References
- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
Unraveling the Dichotomy of BMP Signaling: A Technical Guide to the Smad and non-Smad Pathways in the Presence of LDN-193189
For the researcher, scientist, and drug development professional, this in-depth guide provides a comprehensive technical overview of the canonical Smad and non-canonical non-Smad signaling pathways downstream of Bone Morphogenetic Protein (BMP) receptors. It critically examines the mechanism and utility of LDN-193189, a potent and selective small molecule inhibitor, in dissecting these intricate cellular communication networks.
This document delves into the molecular mechanics of BMP signal transduction, detailing the activation of both Smad-dependent and -independent cascades. Furthermore, it offers a practical guide to the experimental methodologies employed to investigate these pathways, with a focus on the application of LDN-193189 as a crucial tool for pathway elucidation and therapeutic development. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.
The Dual Nature of BMP Signaling: Smad and non-Smad Pathways
Bone Morphogenetic Proteins (BMPs) constitute a large group of signaling molecules within the Transforming Growth Factor-beta (TGF-β) superfamily that play pivotal roles in embryonic development, tissue homeostasis, and disease pathogenesis. Upon binding to a heteromeric complex of type I and type II serine/threonine kinase receptors, BMPs initiate a cascade of intracellular events that can be broadly categorized into two distinct branches: the canonical Smad pathway and the non-canonical (or non-Smad) pathways.[1][2]
The Canonical Smad Pathway: This is the classical and most direct route for BMP signal transduction. Ligand binding leads to the phosphorylation and activation of the type I receptor (e.g., ALK2, ALK3), which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[3][4] These activated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This heteromeric complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.
The Non-Canonical (Non-Smad) Pathways: In addition to the Smad-dependent cascade, BMP receptors can also activate a variety of Smad-independent signaling pathways. These include the mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK and Extracellular signal-regulated kinase (ERK), as well as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5] The activation of these pathways adds another layer of complexity to BMP signaling, allowing for a more diverse and context-dependent cellular response.
LDN-193189: A Potent Probe for Dissecting BMP Signaling
LDN-193189 is a small molecule inhibitor that has emerged as a critical tool for studying BMP signaling. It is a derivative of dorsomorphin and exhibits high potency and selectivity for the BMP type I receptors, particularly ALK2 and ALK3. By inhibiting the kinase activity of these receptors, LDN-193189 effectively blocks the initiation of both Smad and non-Smad signaling cascades downstream of BMPs.
Quantitative Analysis of LDN-193189 Inhibition
The efficacy and selectivity of LDN-193189 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of LDN-193189 against different kinases and its impact on downstream signaling events.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | |
| ALK2 | 0.8 - 5 | Kinase Assay | |
| ALK3 | 5.3 - 30 | Kinase Assay | |
| ALK6 | 16.7 | Kinase Assay |
Table 1: Inhibitory activity of LDN-193189 against BMP type I receptors (ALKs). The IC50 values demonstrate the high potency of LDN-193189 for ALK1, ALK2, and ALK3.
| Signaling Pathway | Inhibitory Effect | Cell Line | LDN-193189 Concentration | Reference |
| Smad1/5/8 Phosphorylation | Inhibition | C2C12 | 0.5 µM | |
| p38 MAPK Phosphorylation | Inhibition | C2C12 | 0.5 µM | |
| ERK1/2 Phosphorylation | Inhibition | C2C12 | 0.5 µM | |
| Akt Phosphorylation | Inhibition | C2C12 | 0.5 µM |
Table 2: Inhibitory effects of LDN-193189 on downstream Smad and non-Smad signaling pathways in C2C12 myoblast cells.
Visualizing the Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To facilitate the replication and adaptation of studies investigating BMP signaling with LDN-193189, this section provides detailed methodologies for key experiments.
Cell Culture and Treatment
The mouse myoblast cell line, C2C12, is a commonly used model system for studying BMP signaling due to its robust response to BMP ligands.
-
Cell Culture: C2C12 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. It is crucial to subculture the cells before they reach confluence to prevent spontaneous differentiation.
-
Serum Starvation: Prior to inhibitor and ligand treatment, cells are often serum-starved for 4 to 24 hours in DMEM containing 0.5-2% FBS to reduce basal signaling activity.
-
LDN-193189 and BMP Ligand Treatment:
-
Prepare a stock solution of LDN-193189 in dimethyl sulfoxide (DMSO).
-
Pre-treat serum-starved cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30 to 60 minutes.
-
Stimulate the cells with a specific BMP ligand (e.g., 5 nM BMP2) for the desired time period (e.g., 15, 30, 60 minutes).
-
Western Blot Analysis for Phosphorylated Proteins
Western blotting is a fundamental technique to assess the activation state of signaling proteins by detecting their phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay or BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Smad1/5/8, anti-phospho-p38, anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system. To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-tubulin.
In Vitro Kinase Assay
In vitro kinase assays are performed to directly measure the inhibitory effect of a compound on the enzymatic activity of a specific kinase.
-
Reaction Setup: In a typical assay, the recombinant active kinase (e.g., ALK2 or ALK3) is incubated with a substrate (e.g., a generic kinase substrate or a specific Smad peptide), ATP (often radiolabeled with ³²P or ³³P), and the test compound (LDN-193189) in a kinase reaction buffer.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 15-30 minutes).
-
Detection of Substrate Phosphorylation: The extent of substrate phosphorylation is quantified. If a radiolabeled ATP is used, the phosphorylated substrate can be captured on a filter membrane, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA-based format or luminescence-based assays that measure ADP production can be employed.
-
IC50 Determination: To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the resulting data are fitted to a dose-response curve.
Conclusion
The intricate interplay between the Smad and non-Smad signaling pathways provides a sophisticated mechanism for cells to interpret and respond to BMP signals in a highly regulated and context-specific manner. The small molecule inhibitor LDN-193189, with its high potency and selectivity for BMP type I receptors, serves as an invaluable tool for researchers to dissect these complex signaling networks. The detailed protocols and quantitative data presented in this guide are intended to empower scientists in their efforts to further elucidate the roles of these pathways in health and disease, and to facilitate the development of novel therapeutic strategies targeting BMP signaling.
References
- 1. Inhibition of bone morphogenetic proteins signaling suppresses metastasis melanoma: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of LDN-193189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The data and protocols summarized herein are essential for researchers investigating BMP signaling and professionals involved in the development of related therapeutics.
Mechanism of Action
LDN-193189 is a derivative of Dorsomorphin and acts as a highly selective inhibitor of BMP type I receptors.[1] It specifically targets the activin receptor-like kinase (ALK) family members ALK1, ALK2, ALK3, and ALK6.[1][2] By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents their phosphorylation and subsequent activation by BMP ligands. This blockade inhibits the downstream signaling cascade, including both the canonical Smad pathway (Smad1/5/8 phosphorylation) and non-Smad pathways, such as the p38 MAPK, Akt, and ERK1/2 pathways.[3][4] The inhibition of these pathways ultimately modulates the transcription of BMP target genes.
Quantitative Analysis of In Vitro Activity
The potency and selectivity of LDN-193189 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) from cell-free kinase assays and cell-based functional assays.
Table 1: Cell-Free Kinase Assay Data
| Target | IC50 (nM) |
| ALK1 | 0.8 |
| ALK2 | 0.8 |
| ALK3 | 5.3 |
| ALK6 | 16.7 |
| ALK4 | 101 |
| ALK5 | ≥ 500 |
| ALK7 | ≥ 500 |
| ActRIIA | 210 |
Table 2: Cell-Based Assay Data
| Assay Description | Cell Line | Ligand | IC50 (nM) |
| BMP4-mediated Smad1/5/8 activation | - | BMP4 | 5 |
| ALK2 transcriptional activity | C2C12 | - | 5 |
| ALK3 transcriptional activity | C2C12 | - | 30 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key in vitro experiments used to characterize LDN-193189.
Cell-Free Kinase Assay
This assay quantifies the direct inhibitory effect of LDN-193189 on the kinase activity of purified BMP receptors.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Reconstitute purified recombinant ALK kinase domains in an appropriate buffer.
-
Prepare a substrate solution (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).
-
Prepare a solution of [γ-32P]ATP or use a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay).
-
Prepare serial dilutions of LDN-193189 in DMSO, with the final DMSO concentration in the assay kept below 1%.
-
-
Assay Procedure:
-
In a microplate, combine the reaction buffer, the specific ALK kinase, and the desired concentration of LDN-193189 or vehicle (DMSO).
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and [γ-32P]ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
-
Detection and Analysis:
-
Spot the reaction mixture onto a phosphocellulose membrane or filter paper.
-
Wash the membrane extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each LDN-193189 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
C2C12 Alkaline Phosphatase Assay
This cell-based assay measures the effect of LDN-193189 on BMP-induced osteoblast differentiation, for which alkaline phosphatase is a key marker.
Protocol:
-
Cell Culture and Seeding:
-
Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS.
-
Seed the cells into 96-well plates at a density of 2,000 cells per well in DMEM with 2% FBS.
-
-
Treatment:
-
After cell attachment (e.g., 24 hours), treat the cells in quadruplicate with a BMP ligand (e.g., BMP2 or BMP4) and varying concentrations of LDN-193189 or vehicle.
-
-
Incubation:
-
Incubate the cells for 6 days in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Lysis and Alkaline Phosphatase Measurement:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells in 50 μL of Tris-buffered saline containing 1% Triton X-100.
-
Add the cell lysates to a new 96-well plate containing a p-nitrophenylphosphate (pNPP) reagent.
-
Incubate for 1 hour and measure the absorbance at 405 nm to determine alkaline phosphatase activity.
-
-
Cell Viability Assay:
-
In a replicate plate treated identically, measure cell viability using an assay such as CellTiter-Glo® or MTT to normalize for any cytotoxic effects of the compound.
-
-
Data Analysis:
-
Normalize the alkaline phosphatase activity to cell viability.
-
Calculate the percentage of inhibition for each LDN-193189 concentration.
-
Determine the IC50 value by plotting the dose-response curve.
-
Western Blotting for Phospho-Smad1/5/8
This method is used to directly assess the inhibition of the canonical BMP signaling pathway by measuring the phosphorylation status of Smad1/5/8.
Protocol:
-
Cell Culture and Treatment:
-
Seed C2C12 cells in 6-well plates and grow to near confluence.
-
Serum-starve the cells for a few hours prior to treatment.
-
Pre-treat the cells with various concentrations of LDN-193189 or vehicle for 30 minutes.
-
Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for a specified time (e.g., 15-60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad1/5/8 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Smad1/5/8 or a housekeeping protein like GAPDH or β-tubulin.
-
Quantify the band intensities using densitometry software and normalize the phospho-Smad1/5/8 signal to the total protein or loading control.
-
Visualizations
Signaling Pathway Diagram
References
LDN-193189: A Technical Guide to its Therapeutic Potential as a Selective BMP Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and explores its therapeutic potential across a range of diseases, including genetic disorders, cancer, and cardiovascular conditions.
Introduction: The Bone Morphogenetic Protein (BMP) Pathway
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily.[1][2] They play crucial roles in embryonic development, tissue homeostasis, and cellular processes such as proliferation, differentiation, and apoptosis.[3][4] The BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[2] This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular signaling molecules known as SMADs (specifically SMAD1, SMAD5, and SMAD8). Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Dysregulation of the BMP pathway is implicated in numerous diseases, making it a critical target for therapeutic intervention.
LDN-193189 emerged from a structure-activity relationship study of Dorsomorphin, the first-identified small molecule inhibitor of BMP signaling. LDN-193189 demonstrates significantly greater potency and selectivity, making it a valuable tool for both research and potential clinical applications.
Mechanism of Action of LDN-193189
LDN-193189 exerts its function by selectively inhibiting the kinase activity of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). It primarily targets ALK1, ALK2, and ALK3, with a lesser effect on ALK6. By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling.
This inhibition affects both the canonical SMAD-dependent pathway and non-canonical, SMAD-independent pathways, including the p38 mitogen-activated protein kinase (MAPK), ERK1/2, and Akt signaling cascades. A key feature of LDN-193189 is its high selectivity for BMP receptors over those of the TGF-β and Activin pathways (such as ALK4, ALK5, and ALK7), allowing for precise modulation of BMP-specific signaling.
Quantitative Data Summary
LDN-193189 has been characterized in various in vitro assays to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Receptor/Assay | IC₅₀ Value (nM) | Assay Type/Cell Line | Reference(s) |
| Kinase Activity | |||
| ALK1 | 0.8 | Kinase Assay | |
| ALK2 | 0.8 | Kinase Assay | |
| ALK3 | 5.3 | Kinase Assay | |
| ALK6 | 16.7 | Kinase Assay | |
| ALK4 | 101 | Kinase Assay | |
| ActRIIA | 210 | Kinase Assay | |
| Transcriptional Activity | |||
| ALK2 | 5 | C2C12 cells | |
| ALK3 | 30 | C2C12 cells | |
| ALK4, ALK5, ALK7 | ≥ 500 | C2C12 cells | |
| Downstream Signaling | |||
| BMP4-mediated SMAD1/5/8 Activation | 5 | C2C12 cells |
Table 1: In Vitro Potency of LDN-193189.
Therapeutic Potential and Preclinical Evidence
Preclinical studies have highlighted the therapeutic potential of LDN-193189 in several disease models.
Fibrodysplasia Ossificans Progressiva (FOP)
FOP is a rare genetic disorder characterized by progressive heterotopic ossification (HO), driven by gain-of-function mutations in the ACVR1 gene, which encodes the ALK2 receptor.
-
In Vivo Efficacy: In mouse models expressing a constitutively active form of ALK2 (caALK2), administration of LDN-193189 (e.g., 3 mg/kg, intraperitoneally) effectively prevented ectopic bone formation, preserved joint mobility, and reduced functional impairment.
Oncology
Aberrant BMP signaling can influence tumor growth and the tumor microenvironment.
-
Prostate and Breast Cancer: LDN-193189 has been shown to inhibit tumor growth in preclinical models of prostate and breast cancer. In models of prostate cancer bone metastases, it attenuated tumor growth and reduced associated bone formation.
-
Diffuse Intrinsic Pontine Glioma (DIPG): In animal models of this aggressive pediatric brain tumor, treatment with ALK2 inhibitors like LDN-193189 extended survival by mitigating BMP-mediated tumor growth signals.
Cardiovascular Disease
BMP signaling is involved in vascular inflammation and calcification, key processes in atherosclerosis.
-
Atherosclerosis: In LDL receptor-deficient (LDLR-/-) mice, prolonged treatment with LDN-193189 was well-tolerated and potently inhibited the development of atheroma, vascular inflammation, osteogenic activity, and calcification. It also lowered LDL serum cholesterol by 35%.
Stem Cell Differentiation
The high selectivity of LDN-193189 makes it a standard reagent in dual-SMAD inhibition protocols for directed differentiation of pluripotent stem cells (PSCs).
-
Neural Induction: Combined with a TGF-β inhibitor (e.g., SB431542), LDN-193189 efficiently promotes the differentiation of PSCs into neural progenitor cells, cortical neurons, and nociceptive sensory neurons.
-
Other Lineages: It is also used in protocols to generate pancreatic beta cells, anterior foregut endoderm, and sensory epithelial cells of the inner ear from PSCs.
Key Experimental Protocols
In Vitro Alkaline Phosphatase (ALP) Activity Assay
This assay is commonly used to assess BMP-induced osteogenic differentiation in vitro and the inhibitory effect of compounds like LDN-193189.
Methodology:
-
Cell Seeding: C2C12 myoblast cells are seeded into 96-well plates at a density of approximately 2,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS).
-
Treatment: Cells are treated in quadruplicate with a BMP ligand (e.g., BMP4) and varying concentrations of LDN-193189 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 6 days to allow for osteogenic differentiation.
-
Lysis and ALP Measurement: After incubation, cells are lysed. The lysate is transferred to a new plate and incubated with a p-nitro-phenylphosphate (pNPP) reagent for 1 hour. Alkaline phosphatase activity is quantified by measuring the absorbance at 405 nm.
-
Viability Measurement: In parallel, cell viability in replicate wells is measured using a suitable assay (e.g., Cell Titer Aqueous One) by reading absorbance at 490 nm to normalize the ALP activity data.
Western Blotting for SMAD Phosphorylation
This protocol is used to directly measure the inhibition of the canonical BMP signaling pathway.
Methodology:
-
Cell Culture and Starvation: C2C12 cells are cultured to near confluence and then serum-starved for several hours to reduce basal signaling activity.
-
Pre-treatment: Cells are pre-treated with LDN-193189 (e.g., 0.5 µM) or vehicle for 30 minutes.
-
Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 nM BMP2) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8). The membrane is subsequently stripped and re-probed with antibodies for total SMAD1/5/8 and a loading control (e.g., GAPDH or Tubulin) to ensure equal protein loading.
-
Detection: Bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-SMAD bands is quantified and normalized to the total SMAD and loading control bands.
In Vivo FOP Mouse Model
This protocol evaluates the efficacy of LDN-193189 in a disease-relevant animal model.
Methodology:
-
Animal Model: Conditional caALK2-transgenic mice are used, where the expression of constitutively active ALK2 is induced postnatally.
-
Induction of HO: At postnatal day 7 (P7), an adenovirus expressing Cre recombinase (Ad.Cre) is injected intramuscularly to induce localized caALK2 expression and an associated inflammatory response, which triggers heterotopic ossification.
-
Treatment: Mice are treated with LDN-193189 (e.g., 3 mg/kg, administered intraperitoneally every 12 hours) or a vehicle control.
-
Monitoring and Analysis: The development of ectopic bone is monitored over time (e.g., at P15, P30, and P60) using methods such as micro-CT imaging or radiography. Functional outcomes, such as range of motion in affected joints, are also assessed. Histological analysis of tissue sections can be performed to examine endochondral bone formation.
Conclusion and Future Directions
LDN-193189 is a powerful research tool and a promising therapeutic candidate due to its high potency and selectivity as an inhibitor of BMP type I receptors. Preclinical data strongly support its potential for treating diseases driven by excessive BMP signaling, such as FOP, certain cancers, and atherosclerosis. Its utility in directing stem cell fate further broadens its application in regenerative medicine.
Future research should focus on completing the preclinical safety and toxicology profile of LDN-193189 and its analogs. The initiation of clinical trials, particularly for rare diseases like FOP where treatment options are limited, is a critical next step. Furthermore, exploring combination therapies, for instance with existing cancer treatments, could reveal synergistic effects and overcome resistance mechanisms. The continued investigation of LDN-193189 and next-generation BMP inhibitors will be pivotal in translating the modulation of this fundamental pathway into tangible clinical benefits.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
effective in vitro concentration of LDN-193188
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin and exhibits high affinity for BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6. By inhibiting these receptors, LDN-193189 effectively blocks the downstream phosphorylation of Smad1, Smad5, and Smad8, which are key mediators of BMP signaling. This compound has become an invaluable tool in studying the role of the BMP pathway in various biological processes, including cell differentiation, development, and disease.
Mechanism of Action
LDN-193189 exerts its inhibitory effects by competing with ATP for the kinase domain of BMP type I receptors. This prevents the transphosphorylation and activation of the receptors by BMP ligands, thereby abrogating downstream signaling cascades. Notably, LDN-193189 demonstrates significant selectivity for BMP receptors over other signaling pathways such as TGF-β, AMPK, PDGFR, and MAPK signaling.
Data Presentation: Effective In Vitro Concentrations of LDN-193189
The effective concentration of LDN-193189 can vary depending on the cell type, the specific assay, and the desired outcome. The following tables summarize the reported effective concentrations and IC50 values for LDN-193189 in various in vitro applications.
Table 1: IC50 Values of LDN-193189
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| ALK1 | Kinase Assay | 0.8 nM | Cell-free | [1][2] |
| ALK2 | Kinase Assay | 0.8 nM | Cell-free | [1] |
| ALK2 Transcriptional Activity | Reporter Assay | 5 nM | C2C12 cells | |
| ALK3 | Kinase Assay | 5.3 nM | Cell-free | |
| ALK3 Transcriptional Activity | Reporter Assay | 30 nM | C2C12 cells | |
| ALK6 | Kinase Assay | 16.7 nM | Cell-free | |
| BMP4-mediated Smad1/5/8 activation | Western Blot | 5 nM | - |
Table 2: Effective Concentrations of LDN-193189 in Cell-Based Assays
| Cell Line | Assay | Effective Concentration | Incubation Time | Outcome | Reference |
| C2C12 | Inhibition of Smad & non-Smad signaling | 0.5 µM | 30 min pre-treatment | Inhibition of BMP2-mediated activation | |
| C2C12 | Alkaline Phosphatase Activity | 5 nM | 6 days | Inhibition of BMP-induced osteoblast differentiation | |
| Bone Marrow Stromal Cells (BMSCs) | Osteogenic Differentiation | ≥100 nM | 9 days | Counteracted BMP-2 induced mineralization | |
| Human Pluripotent Stem Cells (hPSCs) | Neural Induction | 100 nM | 18 days | Promoted differentiation into motor neurons (in combination with other small molecules) | |
| HC11 and IMECs | ALDH1 Activity (Stem Cell Marker) | 1 µM | 48 hours | Reduction of ALDH1+ stem cell population | |
| Ovarian Cancer Cells (OVAC429) | Growth Inhibition | 2-5 µM | 48 hours | Decreased percentage of cells in S phase | |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Viability | 5 nM | - | - |
Experimental Protocols
Protocol 1: Inhibition of BMP-induced Smad1/5/8 Phosphorylation in C2C12 Cells
This protocol describes a method to assess the inhibitory effect of LDN-193189 on BMP-induced signaling.
Materials:
-
C2C12 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DMEM (serum-free)
-
Recombinant BMP2
-
LDN-193189 (stock solution in DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total-Smad1, anti-GAPDH or anti-Tubulin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed C2C12 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30 minutes.
-
BMP Stimulation: Add recombinant BMP2 (e.g., 5 nM) to the wells and incubate for the desired time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad1/5/8, total Smad1, and a loading control (GAPDH or Tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Inhibition of BMP-induced Alkaline Phosphatase Activity in C2C12 Cells
This protocol is used to assess the effect of LDN-193189 on BMP-induced osteogenic differentiation.
Materials:
-
C2C12 cells
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
Recombinant BMP ligands (e.g., BMP4)
-
LDN-193189 (stock solution in DMSO)
-
Tris-buffered saline (TBS) with 1% Triton X-100
-
p-nitrophenylphosphate (pNPP) reagent
Procedure:
-
Cell Seeding: Seed C2C12 cells in 96-well plates at a density of 2,000 cells per well in DMEM supplemented with 2% FBS.
-
Treatment: Treat the cells in quadruplicate with BMP ligands and various concentrations of LDN-193189 or vehicle (DMSO).
-
Incubation: Culture the cells for 6 days.
-
Cell Lysis: After 6 days, lyse the cells in 50 µL of Tris-buffered saline with 1% Triton X-100.
-
Alkaline Phosphatase Assay:
-
Add the cell lysates to a new 96-well plate containing pNPP reagent.
-
Incubate for 1 hour.
-
Measure the absorbance at 405 nm to determine alkaline phosphatase activity.
-
Mandatory Visualizations
Caption: BMP signaling pathway and the inhibitory action of LDN-193189.
References
Application Notes and Protocols for LDN-193189
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of LDN-193189, a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Introduction
LDN-193189 is a small molecule inhibitor of the BMP signaling pathway. It primarily targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6 with high affinity, leading to the inhibition of Smad1/5/8 phosphorylation.[1][2][3][4][5] This compound is a derivative of Dorsomorphin and is widely used in research to study developmental biology, cancer, and various cellular processes regulated by BMP signaling. Proper handling and storage are essential for its biological activity.
Quantitative Data Summary
The following tables summarize the solubility and recommended storage conditions for LDN-193189 and its hydrochloride salt.
Table 1: Solubility of LDN-193189 and its Hydrochloride Salt
| Solvent | LDN-193189 | LDN-193189 Hydrochloride |
| DMSO | Soluble, but may require warming or sonication. Insoluble according to some sources. Limited solubility. 0.1 mg/mL (0.24 mM). | Soluble. Approx. 2 mg/mL. 4.79 mg/mL (10 mM) with sonication. 12 mg/mL (25.03 mM). 24 mg/mL (50.06 mM). |
| Dimethyl Formamide (DMF) | Not explicitly stated, but the hydrochloride is soluble. | Approx. 1 mg/mL. |
| Ethanol | Insoluble. | Soluble up to 2.5 mM. |
| Water | Insoluble. | Sparingly soluble. 45 mg/mL (93.87 mM) with sonication is recommended for the dihydrochloride salt. |
| Methanol | Soluble. | Not explicitly stated. |
Note: Solubility can be affected by factors such as the purity of the compound, the solvent, temperature, and agitation. It is recommended to use fresh, anhydrous solvents.
Table 2: Storage and Stability of LDN-193189
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | ≥ 4 years | Store protected from light. |
| 4°C | Stable | Store protected from light. | |
| In Solvent (Stock Solution) | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| 4°C | 1 month | ||
| Aqueous Solution | Not Recommended | Not more than one day |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of LDN-193189 Hydrochloride
Materials:
-
LDN-193189 hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-treatment: Before opening, briefly centrifuge the vial of LDN-193189 hydrochloride to ensure all the powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of LDN-193189 hydrochloride (MW: 479.4 g/mol ), you will need to add 208.6 µL of DMSO. For larger quantities, scale the volume of DMSO accordingly. For example, to reconstitute 10 mg, add 2.086 mL of DMSO. Some suppliers suggest specific volumes for reconstitution, for a 10mM solution from the entire vial contents, which should be followed if provided.
-
Dissolution:
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the LDN-193189 hydrochloride powder.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or shake it in an ultrasonic bath for a while.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (1-6 months).
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM LDN-193189 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM LDN-193189 stock solution at 37°C as needed.
-
Dilution:
-
To avoid precipitation, it is crucial to add the DMSO stock solution to pre-warmed cell culture medium.
-
Perform serial dilutions in the pre-warmed medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Application: Add the final working solution to your cell cultures immediately. Do not store aqueous solutions of LDN-193189.
Visualizations
Caption: Workflow for preparing and storing LDN-193189 solutions.
Caption: LDN-193189 inhibits BMP Type I receptor phosphorylation.
References
Application Notes and Protocols: Utilizing LDN-193188 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) cell cultures that mimic the structure and function of organs, have become invaluable tools in developmental biology, disease modeling, and drug discovery.[1][2][3][4] The precise control of cellular signaling pathways is critical for directing the self-organization and differentiation of stem cells into these complex structures. LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It functions by targeting the ATP-binding site of the kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation of downstream SMAD1/5/8 proteins, thereby blocking the canonical BMP signaling cascade. Due to its high potency and selectivity, LDN-193189 is utilized at concentrations approximately 100-fold lower than the first-generation inhibitor Dorsomorphin. These characteristics make LDN-193189 an essential tool for researchers aiming to modulate cell fate and differentiation in a variety of organoid culture systems.
Mechanism of Action: BMP Pathway Inhibition
The BMP signaling pathway plays a crucial role in embryogenesis, tissue development, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases. LDN-193189 provides a means to precisely investigate and control the effects of BMP signaling in vitro.
Applications in Organoid Culture
LDN-193189 has been successfully employed in a range of organoid systems to direct differentiation and model disease. Its primary role is to suppress unwanted differentiation lineages and promote the formation of specific cell types.
Quantitative Data Summary
The following table summarizes the concentrations and effects of LDN-193189 in various organoid culture applications.
| Organoid Type | Application | LDN-193189 Concentration | Treatment Duration | Observed Effect | Reference |
| Colorectal Cancer (CRC) | Growth Inhibition | 0.1 µM | 5 days | Suppression of organoid growth in sensitive lines. | |
| Colorectal Cancer (CRC) | Signaling Study | 0.1 µM | 48 hours | Decreased EGFR levels and suppressed SMAD1/5 phosphorylation. | |
| Human Pluripotent Stem Cells (hPSCs) | Neural Induction | Not specified | Not specified | Promotes differentiation of neural progenitor cells. | |
| hPSCs | Nociceptive Sensory Neuron Differentiation | Not specified | Not specified | Used in combination with other small molecules to induce differentiation. | |
| hPSCs | Pancreatic Beta Cell Differentiation | Not specified | Not specified | Part of a cocktail of small molecules for directed differentiation. | |
| hPSCs | Anterior Foregut Endoderm Differentiation | Not specified | Not specified | Promotes differentiation from definitive endoderm. | |
| Mouse Embryonic Stem Cells | Inner Ear Sensory Epithelial Cell Differentiation | Not specified | Not specified | Promotes differentiation. | |
| Bone Marrow Stromal Cells (BMSCs) | Chondrogenesis | 0.1-10 nM | 14 days | Permitted chondrogenesis but did not prevent hypertrophy. | |
| Bone Marrow Stromal Cells (BMSCs) | Chondrogenesis | 100 nM | 14 days | Reduced microtissue diameter and GAG matrix content. | |
| Bone Marrow Stromal Cells (BMSCs) | Chondrogenesis | 1000 nM | 14 days | Appeared to be cytotoxic, reducing microtissue diameter and DNA content. |
Experimental Protocols
Below are detailed protocols for the application of LDN-193189 in specific organoid culture systems.
Protocol 1: Inhibition of Colorectal Cancer (CRC) Organoid Growth
This protocol is adapted from studies investigating the effect of BMP pathway inhibition on CRC organoid proliferation.
Materials:
-
CRC organoid lines
-
Growth factor-free basal medium
-
Matrigel
-
LDN-193189 (stock solution in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
96-well culture plates
Procedure:
-
Organoid Seeding:
-
Thaw and culture CRC organoids according to standard protocols.
-
Harvest and mechanically dissociate organoids into small fragments.
-
Resuspend organoid fragments in Matrigel at the desired density.
-
Dispense 50 µL of the Matrigel-organoid suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate at 37°C for 15-30 minutes to solidify the Matrigel.
-
-
LDN-193189 Treatment:
-
Prepare a working solution of LDN-193189 in growth factor-free basal medium at the desired final concentration (e.g., 0.1 µM).
-
Gently add 100 µL of the medium containing LDN-193189 (or vehicle control) to each well.
-
-
Culture and Analysis:
-
Culture the organoids for 5 days, replacing the medium with fresh LDN-193189-containing medium every 2-3 days.
-
At the end of the culture period, assess organoid growth and viability using a cell viability assay according to the manufacturer's instructions.
-
Capture bright-field images to document morphological changes.
-
Protocol 2: Directed Differentiation of hPSCs into Pancreatic Duct-like Organoids
This protocol outlines a general approach for generating pancreatic duct-like organoids, where BMP inhibition is a critical step. This is based on a published protocol for generating pancreatic duct-like organoids.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or mTeSR™ Plus medium
-
Matrigel (hESC-qualified)
-
Differentiation media (specific formulations for each stage)
-
LDN-193189 (10 mM stock in DMSO)
-
Other small molecules and growth factors as required by the specific protocol
-
6-well culture plates
Procedure:
-
hPSC Culture:
-
Culture hPSCs on Matrigel-coated plates in mTeSR™1 or mTeSR™ Plus medium.
-
-
Definitive Endoderm Induction (Days 0-3):
-
When hPSCs reach 70-80% confluency, initiate differentiation by replacing the medium with definitive endoderm induction medium containing Activin A.
-
-
Posterior Foregut Specification (Days 4-6):
-
Replace the medium with posterior foregut specification medium. This stage often includes factors to pattern the endoderm.
-
-
Pancreatic Progenitor Induction (Days 7-10):
-
This is a critical stage where BMP inhibition is often applied.
-
Culture the cells in pancreatic progenitor induction medium containing LDN-193189 at the empirically determined optimal concentration. Other factors such as Retinoic Acid and FGFs are typically included.
-
-
3D Organoid Formation and Maturation (Day 11 onwards):
-
Harvest the pancreatic progenitors and embed them in Matrigel.
-
Culture the Matrigel domes in maturation medium, which may also contain LDN-193189 for a defined period to promote ductal identity and prevent alternative fates.
-
Maintain the organoid culture for several weeks, with regular medium changes, to allow for maturation.
-
Concluding Remarks
LDN-193189 is a powerful and versatile tool for researchers working with organoid systems. Its potent and selective inhibition of the BMP signaling pathway allows for precise control over cell fate decisions during the complex process of 3D self-organization and differentiation. The protocols and data presented here provide a foundation for the successful application of LDN-193189 in various organoid cultures. As with any signaling inhibitor, empirical optimization of concentration and treatment duration is recommended for each specific cell line and differentiation protocol to achieve the desired outcome.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Essential Guidelines for Manufacturing and Application of Organoids [ijstemcell.com]
- 3. Next-Generation Liver Medicine Using Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDN-193188 Administration in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LDN-193188, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, in various mouse models of disease. The information compiled herein is intended to guide researchers in designing and executing experiments utilizing this compound.
Introduction to this compound
This compound is a derivative of dorsomorphin and a highly selective inhibitor of the BMP signaling pathway. It primarily targets the activin receptor-like kinase 2 (ALK2) and ALK3, with IC50 values of 5 nM and 30 nM, respectively.[1][2][3] By inhibiting these receptors, this compound effectively blocks the downstream phosphorylation of Smad1, Smad5, and Smad8, key mediators of BMP signaling.[1][4] This compound has been instrumental in elucidating the role of BMP signaling in various physiological and pathological processes and is being investigated as a potential therapeutic agent for diseases characterized by excessive BMP pathway activation, most notably Fibrodysplasia Ossificans Progressiva (FOP).
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of this compound in mouse models.
Table 1: this compound Administration in Mouse Models of Fibrodysplasia Ossificans Progressiva (FOP)
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Conditional caALK2-transgenic mice | 3 mg/kg | Intraperitoneal (i.p.) | Every 12 hours | P7 to P15, P30, or P60 | Reduced ectopic ossification and functional impairment. Prevented radiographic lesions at P15 and attenuated them at P30 and P60. | |
| Acvr1R206H/+ knock-in mice | Not specified | Not specified | Not specified | Not specified | Implied use for inhibiting heterotopic ossification. |
Table 2: this compound Administration in Mouse Models of Cancer
| Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Nude mice with ZNF217-revLuc or pcDNA6-revLuc breast cancer cells | Breast Cancer (Bone Metastasis) | Not specified | Systemic | Not specified | 35 days | Unexpectedly enhanced metastasis development (increased number and size). | |
| SCID mice with MDA-PCa-118b tumors | Prostate Cancer | Not specified | Not specified | Not specified | Not specified | Significantly reduced tumor growth. |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 | 3 mg/kg | Intraperitoneal (i.p.) | Plasma concentration remained above in vitro IC50 for >8 hours. |
Experimental Protocols
Protocol 1: Inhibition of Heterotopic Ossification in a Mouse Model of FOP
This protocol is based on the methodology described by Yu et al. (2008).
1. Animal Model:
-
Use conditional constitutively active ALK2 (caALK2) transgenic mice.
-
Induce caALK2 expression by intramuscular injection of an adenovirus specifying Cre (Ad.Cre) at postnatal day 7 (P7).
2. This compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be calculated based on the required dosage and injection volume.
3. Administration:
-
Administer this compound at a dose of 3 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Begin treatment on P7, concurrent with the induction of caALK2 expression.
-
Administer injections every 12 hours for the duration of the experiment (e.g., up to P15, P30, or P60).
4. Monitoring and Analysis:
-
Monitor mice regularly for signs of ectopic ossification, such as joint fusion and impaired mobility.
-
At the end of the treatment period, euthanize the mice and collect tissues for analysis.
-
Perform micro-computed tomography (µCT) to visualize and quantify heterotopic bone formation.
-
Conduct histological analysis (e.g., Alizarin red and Alcian blue staining) to assess bone and cartilage formation in tissue sections.
-
Analyze the phosphorylation of Smad1/5/8 in tissue lysates by Western blot to confirm the inhibition of BMP signaling.
Protocol 2: Evaluation of this compound on Breast Cancer Bone Metastasis
This protocol is adapted from the study by Vuidibio et al. (2019).
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Inject human breast cancer cells (e.g., ZNF217-revLuc or pcDNA6-revLuc MDA-MB-231 cells) into the left ventricle of the heart to induce bone metastasis.
2. This compound Preparation:
-
Prepare this compound solution for systemic administration. The specific vehicle and concentration should be optimized for the chosen administration route.
3. Administration:
-
Initiate this compound treatment following the injection of cancer cells.
-
Administer the compound systemically for a period of 35 days. The specific dosage and frequency were not detailed in the reference study and would require optimization.
4. Monitoring and Analysis:
-
Monitor the development of metastases weekly using in vivo bioluminescence imaging.
-
Quantify the total metastatic load and the number and size of individual metastases.
-
At the end of the study, perform histological analysis of bone tissues to confirm the presence of metastatic lesions.
-
Assess for any signs of toxicity, such as changes in body weight.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for FOP mouse model study.
Important Considerations
-
Solubility and Stability: this compound is soluble in DMSO. For in vivo applications, appropriate vehicle selection and formulation are crucial to ensure bioavailability and minimize toxicity.
-
Toxicity: While some studies report no severe toxic side effects at therapeutic doses, it is essential to conduct preliminary dose-response and toxicity studies for any new experimental setup.
-
Off-Target Effects: Although this compound is highly selective for BMP type I receptors, potential off-target effects should be considered when interpreting results.
-
Disease Model Specificity: The effects of this compound can be highly dependent on the specific disease model and the underlying pathophysiology. As seen in the contrasting results between FOP and breast cancer metastasis models, the role of the BMP pathway can be context-dependent.
These application notes are intended as a guide and should be supplemented with a thorough review of the primary literature. Researchers should carefully consider the specific goals of their study to optimize the experimental design for this compound administration.
References
Application Notes and Protocols: LDN-193189 in Combination with Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LDN-193189, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, in combination with other small molecules for directing cell fate and studying cellular processes. Detailed protocols and signaling pathway diagrams are included to facilitate experimental design and execution.
Introduction to LDN-193189
LDN-193189 is a small molecule that selectively inhibits the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3][4][5] By blocking these receptors, LDN-193189 effectively inhibits the downstream phosphorylation of Smad1, Smad5, and Smad8, key mediators of the canonical BMP signaling pathway. This pathway is crucial in embryogenesis, tissue homeostasis, and cell fate decisions. LDN-193189 exhibits significantly greater selectivity for BMP signaling over the TGF-β pathway.
Quantitative Data: Inhibitory Activity of LDN-193189
The inhibitory concentrations (IC50) of LDN-193189 against various receptor kinases are summarized below, highlighting its potency and selectivity.
| Target Receptor | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | |
| ALK2 | 0.8 - 5 | Kinase Assay / Transcriptional Activity | |
| ALK3 | 5.3 - 30 | Kinase Assay / Transcriptional Activity | |
| ALK6 | 16.7 | Kinase Assay | |
| ALK4 | 101 | Kinase Assay | |
| ALK5 | ≥ 500 | Transcriptional Activity | |
| ALK7 | ≥ 500 | Transcriptional Activity | |
| ActRIIA | 210 | Kinase Assay |
Signaling Pathway: BMP Inhibition by LDN-193189
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189. BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated Smads (R-Smads 1/5/8). The phosphorylated R-Smads then form a complex with a common-mediator Smad (Co-Smad4), which translocates to the nucleus to regulate the transcription of target genes. LDN-193189 acts as an ATP-competitive inhibitor at the kinase domain of BMP type I receptors, preventing the phosphorylation of R-Smads.
Caption: BMP signaling pathway and inhibition by LDN-193189.
Application Note 1: Dual SMAD Inhibition for Neural Induction of Pluripotent Stem Cells
The combination of LDN-193189 and a TGF-β inhibitor, such as SB431542, is a widely adopted method for the efficient neural induction of human pluripotent stem cells (hPSCs). This "dual SMAD inhibition" strategy effectively blocks both the BMP and TGF-β signaling pathways, which are major drivers of non-neural lineages, thereby promoting the default pathway of neural differentiation.
Experimental Protocol: Neural Induction of hPSCs
This protocol outlines the differentiation of hPSCs into neural progenitor cells (NPCs).
Materials:
-
hPSCs (e.g., H9 or hiPSC lines)
-
Matrigel-coated plates
-
mTeSR1 or equivalent hPSC maintenance medium
-
Neural Induction Medium: DMEM/F12, 1x N2 supplement, 1x B27 supplement (without Vitamin A), 1x Non-Essential Amino Acids, 1x GlutaMAX
-
LDN-193189 (Stock solution: 100 µM in DMSO)
-
SB431542 (Stock solution: 10 mM in DMSO)
-
Accutase
-
DPBS
Procedure:
-
hPSC Seeding: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 70-80% confluency.
-
Initiation of Differentiation (Day 0): Aspirate the mTeSR1 medium and replace it with Neural Induction Medium supplemented with 100 nM LDN-193189 and 10 µM SB431542.
-
Medium Change: Replace the medium every other day with fresh Neural Induction Medium containing LDN-193189 and SB431542.
-
Monitoring Morphological Changes: Observe the cells daily. By day 5-7, the morphology should change, and neural rosettes will begin to form.
-
Harvesting NPCs (Day 9-11): Once prominent neural rosettes are visible, the NPCs can be harvested. Wash the cells with DPBS and treat with Accutase to generate a single-cell suspension. The NPCs can then be replated for expansion or further differentiation.
Caption: Workflow for neural induction using dual SMAD inhibition.
Application Note 2: Directed Differentiation of Myogenic Progenitors from Pluripotent Stem Cells
The combination of LDN-193189 with a GSK-3β inhibitor, such as CHIR99021, can efficiently induce the differentiation of hPSCs into premyogenic progenitors. CHIR99021 activates the Wnt signaling pathway, which, in concert with BMP inhibition by LDN-193189, directs the cells towards a mesodermal and subsequently myogenic fate.
Experimental Protocol: Myogenic Progenitor Induction
This protocol describes the generation of myogenic progenitors from hPSCs, which can be expanded as spheres in a floating culture.
Materials:
-
hPSCs cultured on iMatrix-coated plates
-
mTeSR1 medium
-
Differentiation Media (CL, CLF, HIFL - refer to original publication for detailed composition, typically containing DMEM/F12 or similar basal media)
-
LDN-193189 (Stock solution: 100 µM in DMSO)
-
CHIR99021 (Stock solution: 10 mM in DMSO)
-
Floating culture plates (low-adherence)
-
10% FBS/DMEM for terminal differentiation
Procedure:
-
hPSC Culture: Plate hPSCs on iMatrix-coated wells and culture in mTeSR1.
-
Induction (Days 0-8):
-
Days 0-3: Culture cells in CL medium supplemented with CHIR99021 and LDN-193189.
-
Days 3-6: Switch to CLF medium.
-
Days 6-8: Switch to HIFL medium.
-
-
Sphere Formation (Floating Culture): On day 8, detach the differentiating cells and transfer them to low-adherence plates to form spheres in a floating culture.
-
Expansion: Culture the spheres for several days to allow for expansion of the premyogenic progenitors.
-
Terminal Differentiation: Plate individual spheres onto collagen-coated plates in 10% FBS/DMEM. Culture for 4 weeks to allow differentiation into myotubes.
-
Analysis: Assess differentiation by immunostaining for myogenic markers such as Myosin Heavy Chain (MHC) and MYOGENIN.
Caption: Workflow for myogenic progenitor differentiation.
Application Note 3: Generation of Functional Pancreatic β-Cells
A multi-step protocol involving a cocktail of small molecules, including LDN-193189, has been developed for the differentiation of hPSCs into functional pancreatic β-cells. LDN-193189 is used in the initial stages to inhibit BMP signaling, which helps to specify the definitive endoderm and subsequently the pancreatic lineage.
Key Small Molecules in Pancreatic Differentiation Cocktail:
-
LDN-193189: BMP inhibitor.
-
CHIR99021: GSK-3β inhibitor (Wnt activator).
-
SANT-1: Sonic Hedgehog pathway inhibitor.
-
RepSox: TGF-β inhibitor.
-
Y-27632: ROCK inhibitor (improves cell survival).
-
Compound E: Notch pathway inhibitor (γ-secretase inhibitor).
-
Triiodothyronine (T3): Thyroid hormone.
Due to the complexity and multi-stage nature of this protocol, users are advised to consult the primary literature (e.g., Pagliuca et al., 2014) for precise timings and concentrations. The general principle involves a stepwise transition through developmental stages, with different combinations of small molecules applied at each stage to mimic in vivo pancreatic organogenesis.
Concluding Remarks
LDN-193189, particularly when used in combination with other pathway-specific small molecules, is an invaluable tool for directing stem cell differentiation and dissecting the roles of the BMP signaling pathway in various biological processes. The protocols provided here serve as a starting point for researchers. Optimization may be required depending on the specific cell lines and experimental goals. Always ensure the quality and purity of small molecules and perform dose-response experiments to determine the optimal concentration for your system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 3. stemcell.com [stemcell.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
Application of LDN-193188 in Directed Differentiation of Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-193188 is a potent, cell-permeable, and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It functions by targeting the type I BMP receptors ALK2 (Activin receptor-like kinase 2), ALK3 (also known as BMPR1A), and ALK6 (also known as BMPR1B)[1]. Inhibition of these receptors prevents the phosphorylation of downstream SMAD proteins (Smad1/5/8), thereby blocking the canonical BMP signaling cascade[2][3][4][5]. This pathway is crucial in determining cell fate during embryonic development, and its inhibition is a cornerstone of many protocols for the directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neural lineages. By suppressing the BMP pathway, which promotes ectodermal and mesodermal fates, this compound facilitates the "default" neural induction of PSCs, leading to the efficient generation of neural progenitor cells (NPCs) and various neuronal subtypes.
These application notes provide a comprehensive overview of the use of this compound in neuronal differentiation, including detailed protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action: BMP Signaling Inhibition
The directed differentiation of pluripotent stem cells into a neural fate is significantly enhanced by the inhibition of the BMP signaling pathway. This compound is a key small molecule utilized for this purpose.
Quantitative Data Summary
The following table summarizes the typical concentrations and durations of this compound treatment in various neuronal differentiation protocols. It is important to note that optimal conditions may vary depending on the specific pluripotent stem cell line and the desired neuronal subtype.
| Target Neuronal Lineage | Cell Type | This compound Concentration | Treatment Duration | Other Key Small Molecules | Reference |
| Neural Progenitor Cells (NPCs) | hESCs, hiPSCs | 100 nM - 500 nM | 5 - 11 days | SB431542 (Dual SMAD inhibition) | |
| Cortical Interneurons | hESCs, hiPSCs | Not specified, used as LSB (LDN+SB431542) | Not specified | XAV939, SB431542 | |
| Early-Born Cortical Neurons | hPSCs | 250 nM | Not specified | SB431542, XAV939, PD0325901, SU5402, DAPT | |
| Dopaminergic Neurons | hPSCs | 100 nM | Days 0-10 | SB431542, CHIR99021, SAG, Purmorphamine, FGF8b | |
| Sensory Neurons | iPSCs | 1 µM | Days 0-5 | SB431542, CHIR99021, DAPT, SU5402 | |
| Neural Stem/Progenitor-like Cells | Ischemia-induced multipotent stem cells | Not specified | Not specified | None specified for induction | |
| Early Ectoderm | hPSCs | 500 nM | 24 hours | BGJ398 |
Experimental Protocols
Protocol 1: General Neural Induction via Dual SMAD Inhibition
This protocol describes a widely used method for the efficient generation of neural progenitor cells from human pluripotent stem cells.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated culture plates
-
hPSC culture medium (e.g., mTeSR1 or E8)
-
Neural Induction Medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
This compound (stock solution in DMSO)
-
SB431542 (stock solution in DMSO)
-
ROCK inhibitor (e.g., Y-27632)
-
Accutase or other dissociation reagent
-
PBS
Procedure:
-
Plating of hPSCs (Day -1):
-
Coat culture plates with Matrigel according to the manufacturer's instructions.
-
Dissociate hPSCs into single cells using Accutase.
-
Plate the cells onto the Matrigel-coated plates at a density of 200,000 cells/cm² in hPSC medium supplemented with ROCK inhibitor.
-
-
Initiation of Differentiation (Day 0):
-
When the hPSCs reach approximately 70-80% confluency, aspirate the hPSC medium.
-
Replace with Neural Induction Medium supplemented with this compound (e.g., 100 nM) and SB431542 (e.g., 10 µM).
-
-
Neural Induction (Days 1-10):
-
Change the Neural Induction Medium with fresh this compound and SB431542 daily.
-
Monitor the cells for morphological changes. The cells should proliferate and form a dense monolayer.
-
-
Formation of Neural Progenitors (Day 11):
-
By day 11, the culture should predominantly consist of PAX6-positive neural progenitor cells, often organized into neural rosette structures.
-
These NPCs can then be passaged and expanded for further differentiation into specific neuronal subtypes or for other applications.
-
Protocol 2: Accelerated Differentiation of hPSCs into Early Ectoderm
This protocol enables the rapid conversion of hPSCs into an early ectodermal intermediate within 24 hours, which can then be efficiently directed towards various neural fates.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Essential 8 Medium
-
Essential 6 Medium
-
This compound HCl
-
BGJ398
Procedure:
-
Cell Plating (Day -1):
-
Passage undifferentiated hPSCs and plate them in Essential 8 Medium.
-
-
Induction of Early Ectoderm (Day 0):
-
Within 24 hours of passaging, replace the Essential 8 Medium with Essential 6 Medium supplemented with 500 nM this compound HCl and 100 nM BGJ398.
-
-
Generation of Early Ectoderm (Day 1):
-
After 24 hours of treatment, the cells are converted to an early ectodermal population that is responsive to morphogen gradients for further neural patterning.
-
Troubleshooting and Optimization
-
Low Differentiation Efficiency: The optimal concentration of this compound may need to be determined empirically for each cell line through a dose-response experiment. Cell density at the start of differentiation is also a critical parameter.
-
Cell Death: Excessive cell death may be mitigated by optimizing the plating density and ensuring the quality of the starting pluripotent stem cell culture. The use of a ROCK inhibitor during cell plating can also improve survival.
-
Variability between Cell Lines: Different hPSC lines can exhibit varied responses to the same differentiation protocol. It may be necessary to adjust the timing and concentration of small molecules for each new cell line.
Conclusion
This compound is an indispensable tool for the directed differentiation of pluripotent stem cells into neurons. Its potent and selective inhibition of the BMP signaling pathway provides a robust method for neural induction. The protocols outlined here, in conjunction with the provided quantitative data, offer a solid foundation for researchers to efficiently generate various neuronal populations for disease modeling, drug discovery, and potential therapeutic applications. Further optimization of these protocols will continue to advance the field of neural regenerative medicine.
References
- 1. stemcell.com [stemcell.com]
- 2. glpbio.com [glpbio.com]
- 3. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chondrogenesis In Vitro with LDN-193189
Audience: Researchers, scientists, and drug development professionals.
Introduction
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[1][2][3] BMP signaling is known to play a crucial role in chondrogenesis, the process of cartilage formation. However, dysregulation of this pathway can lead to undesirable outcomes such as hypertrophic differentiation of chondrocytes, a key challenge in cartilage tissue engineering.[4][5] These application notes provide a comprehensive guide to using LDN-193189 for in vitro studies of chondrogenesis, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
LDN-193189 is a derivative of dorsomorphin and exhibits greater specificity for BMP receptors. It functions by inhibiting the kinase activity of ALK2 and ALK3, thereby blocking the phosphorylation of downstream mediators Smad1, Smad5, and Smad8. This blockade of the canonical BMP signaling pathway allows for the investigation of its specific roles in chondrogenic differentiation and hypertrophy.
Figure 1: BMP signaling pathway and the inhibitory action of LDN-193189.
Data Presentation
The following tables summarize the quantitative effects of LDN-193189 on various aspects of in vitro chondrogenesis of bone marrow stromal cells (BMSCs) after 14 days of culture.
Table 1: Effect of LDN-193189 on BMSC Microtissue Diameter
| LDN-193189 Concentration | Average Microtissue Diameter Reduction (Day 14) |
| 100 nM | Significant reduction compared to control |
| 1000 nM | Significant reduction compared to control |
Table 2: Gene Expression Analysis of Chondrogenic and Hypertrophic Markers with LDN-193189 Treatment
| Gene Marker | LDN-193189 Concentration | Observed Effect |
| Chondrogenic Markers | ||
| COL2A1 (Collagen Type II) | 100 nM | Reduced expression in some donors |
| 1000 nM | Reduced expression in some donors | |
| ACAN (Aggrecan) | Up to 1000 nM | No consistent downregulation |
| SOX9 | Up to 1000 nM | Variable effects, some reduction at higher concentrations |
| Hypertrophic Markers | ||
| COL10A1 (Collagen Type X) | Up to 1000 nM | No consistent suppression across all donors |
| RUNX2 | Up to 1000 nM | No consistent suppression |
| MEF2C | Up to 1000 nM | No consistent suppression |
Experimental Protocols
The following are detailed protocols for key experiments in studying chondrogenesis in vitro using LDN-193189.
References
- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
Methodology for Assessing LDN-193188 Efficacy In Vivo
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, ALK3, and ALK6.[1] It functions by competing with ATP for the kinase domain of these receptors, thereby inhibiting the phosphorylation of downstream signaling mediators, primarily SMAD1, SMAD5, and SMAD8. This inhibition modulates the transcription of BMP target genes, making LDN-193189 a valuable tool for investigating the role of BMP signaling in various physiological and pathological processes. In vivo studies have demonstrated its potential therapeutic efficacy in several disease models, including fibrodysplasia ossificans progressiva (FOP), diffuse intrinsic pontine glioma (DIPG), and breast cancer bone metastasis.
These application notes provide a comprehensive overview of the methodologies for assessing the in vivo efficacy of LDN-193189 in various disease models. Detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows are included to assist researchers in designing and executing robust in vivo studies.
Signaling Pathway
LDN-193189 primarily targets the canonical BMP signaling pathway. BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. LDN-193189 also affects non-Smad pathways, such as the p38 MAPK and Akt signaling cascades.[1][2]
Experimental Protocols
Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model
This protocol is adapted from Yu et al., Nature Medicine, 2008.[3]
Objective: To evaluate the efficacy of LDN-193189 in preventing heterotopic ossification (HO) in a genetic mouse model of FOP.
Animal Model: Conditional knock-in mice expressing a constitutively active form of ALK2 (caALK2), the receptor mutated in FOP. HO is induced by an intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) to activate the caALK2 transgene.
Experimental Workflow:
Materials:
-
Conditional caALK2 mice
-
Ad.Cre
-
LDN-193189 (dissolved in sterile water or 5% DMSO + 30% PEG300 + 65% sterile water)
-
Vehicle control (sterile water or appropriate vehicle)
-
Micro-computed tomography (µCT) scanner
-
Histology reagents (formalin, decalcifying solution, paraffin, etc.)
Protocol:
-
Induction of Heterotopic Ossification: At postnatal day 7 (P7), inject 5 µl of Ad.Cre solution (1 x 10^11 particles/ml) into the gastrocnemius muscle of one hindlimb. The contralateral limb can serve as an internal control.
-
Treatment Administration:
-
Begin treatment on the day of Ad.Cre injection.
-
Administer LDN-193189 at a dose of 3 mg/kg via intraperitoneal (IP) injection every 12 hours.
-
Administer the vehicle control to a separate cohort of mice following the same schedule.
-
-
Monitoring: Monitor the animals daily for general health and signs of limb dysfunction.
-
Endpoint Analysis:
-
µCT Imaging: At desired time points (e.g., 14, 30, and 60 days post-injection), perform in vivo µCT scans to visualize and quantify the volume of heterotopic bone formation.
-
Histology: At the experimental endpoint, euthanize the animals and collect the hindlimb tissues.
-
Fix the tissues in 10% neutral buffered formalin for 48 hours.
-
Decalcify the bone-containing tissues using a suitable decalcifying agent (e.g., 14% EDTA solution for 10-14 days).
-
Process the tissues for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin (H&E), Alcian Blue for cartilage, and Picrosirius Red for collagen).
-
-
Functional Assessment: Assess limb function through observational gait analysis or more quantitative methods if available.
-
Quantitative Data Summary:
| Treatment Group | Endpoint | Outcome Measure | Result | Reference |
| Vehicle | Day 15 | Radiographic Lesions | Present | [4] |
| LDN-193189 (3 mg/kg, IP) | Day 15 | Radiographic Lesions | Prevented | |
| Vehicle | Day 30 | Ectopic Bone Formation | Present | |
| LDN-193189 (3 mg/kg, IP) | Day 30 | Ectopic Bone Formation | Prevented in ~67% of mice, attenuated in the remainder | |
| Vehicle | Day 60 | Ectopic Bone Formation | Present | |
| LDN-193189 (3 mg/kg, IP) | Day 60 | Ectopic Bone Formation | Prevented in ~33% of mice, attenuated in the remainder |
Diffuse Intrinsic Pontine Glioma (DIPG) Xenograft Model
Objective: To assess the efficacy of LDN-193189 in reducing tumor growth and improving survival in an orthotopic xenograft model of DIPG.
Animal Model: Immunocompromised mice (e.g., NOD-SCID) intracranially implanted with patient-derived DIPG cells.
Experimental Workflow:
Materials:
-
Patient-derived DIPG cell lines (e.g., HSJD-DIPG-007)
-
Immunocompromised mice (e.g., NOD-SCID)
-
Stereotactic injection apparatus
-
LDN-193189 (formulated for oral or IP administration)
-
Vehicle control
-
Bioluminescence or MRI imaging system
-
Histology and immunohistochemistry reagents
Protocol:
-
Orthotopic Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a burr hole over the desired injection site in the pons.
-
Inject a suspension of DIPG cells (e.g., 2 x 10^5 cells in 2 µl of PBS) into the pons.
-
-
Tumor Growth Monitoring: Monitor tumor engraftment and growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Treatment Administration:
-
Once tumors are established (e.g., detectable by imaging), randomize mice into treatment and control groups.
-
Administer LDN-193189 at a dose of 25 mg/kg daily via oral gavage or IP injection.
-
Administer the vehicle control to the control group.
-
-
Efficacy Assessment:
-
Tumor Volume: Monitor tumor volume regularly using bioluminescence or MRI.
-
Survival: Record the survival of mice in each group.
-
Histology and Immunohistochemistry: At the endpoint, perfuse the animals, and collect the brains.
-
Fix the brains in 10% formalin and embed in paraffin.
-
Perform H&E staining to assess tumor morphology.
-
Perform immunohistochemistry for markers of BMP pathway activity, such as phosphorylated SMAD1/5/8 (p-SMAD1/5/8), to confirm target engagement.
-
-
Quantitative Data Summary:
| Treatment Group | Outcome Measure | Result | Reference |
| Vehicle | Median Survival | - | |
| LDN-193189 (25 mg/kg) | Median Survival | Significantly extended | |
| Vehicle | Tumor Volume | Progressive increase | |
| LDN-193189 | Tumor Volume | Stabilized |
Breast Cancer Bone Metastasis Model
This protocol is adapted from Vollaire et al., Frontiers in Pharmacology, 2019.
Objective: To evaluate the effect of LDN-193189 on the development of breast cancer bone metastasis.
Animal Model: Immunodeficient mice (e.g., nude mice) injected with human breast cancer cells (e.g., MDA-MB-231-luc) via the intracardiac route to induce bone metastases.
Experimental Workflow:
References
- 1. cellgs.com [cellgs.com]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMP type I receptor inhibition reduces heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An experimental xenograft mouse model of diffuse pontine glioma designed for therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDN-193189 in CRISPR/Cas9 Gene Editing Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR/Cas9 technology has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modification. A key challenge in realizing the full potential of CRISPR/Cas9 for therapeutic applications is the relatively low efficiency of homology-directed repair (HDR) compared to the more error-prone non-homologous end joining (NHEJ) pathway.[1][2] Consequently, there is a significant interest in developing strategies to enhance the efficiency of precise gene editing via HDR. Small molecules that modulate cellular DNA repair pathways have emerged as a promising approach to shift the balance from NHEJ towards HDR.[3][4][5]
This document provides detailed application notes and protocols for the use of LDN-193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3, in CRISPR/Cas9 gene editing workflows. By inhibiting the BMP/SMAD signaling pathway, which has been implicated in the promotion of NHEJ, LDN-193189 presents a novel strategy to potentially enhance the efficiency of HDR-mediated gene editing.
Mechanism of Action: LDN-193189 and Its Role in Modulating DNA Repair Pathways
LDN-193189 is a small molecule that functions as a potent and selective inhibitor of the BMP type I receptors, specifically ALK2 (ACVR1) and ALK3 (BMPR1A), with IC50 values of 5 nM and 30 nM, respectively. The BMP signaling cascade is a component of the larger Transforming Growth Factor-β (TGF-β) superfamily, which plays crucial roles in a myriad of cellular processes. The canonical BMP signaling pathway involves the phosphorylation of downstream effector proteins called SMADs (specifically SMAD1, SMAD5, and SMAD8).
Recent studies have revealed a cross-talk between the TGF-β/BMP signaling pathways and the cellular DNA damage response. Notably, SMAD proteins have been shown to co-localize with key DNA double-strand break (DSB) repair proteins, including RAD51, a critical factor for HDR. Furthermore, the TGF-β signaling pathway has been demonstrated to enhance the activity of the NHEJ repair pathway. Given that LDN-193189 inhibits the BMP/SMAD pathway, it is hypothesized that its application in CRISPR/Cas9 gene editing workflows could suppress NHEJ activity, thereby creating a more favorable environment for the HDR pathway to repair the Cas9-induced DSB, leading to an increase in precise gene editing events.
Quantitative Data on Small Molecule-Mediated HDR Enhancement
The following table summarizes the reported enhancement of HDR efficiency using various small molecules that target DNA repair pathways. This data provides a comparative context for the potential efficacy of LDN-193189.
| Small Molecule | Target/Mechanism of Action | Cell Type(s) | Fold Increase in HDR Efficiency | Reference(s) |
| LDN-193189 (Proposed) | Inhibitor of BMP type I receptors ALK2/ALK3 (Inhibits SMAD1/5/8 signaling) | Various | To be determined | - |
| Scr7 | DNA Ligase IV inhibitor (NHEJ inhibitor) | Various cell lines, mouse embryos | Up to 19-fold | |
| NU7441 | DNA-PKcs inhibitor (NHEJ inhibitor) | Porcine fetal fibroblasts | ~2-fold | |
| RS-1 | RAD51 stimulator (HDR enhancer) | Porcine fetal fibroblasts | ~2.2-fold | |
| L755507 | β3-adrenergic receptor agonist | Mammalian cells, hiPSCs | 2 to 9-fold | |
| Brefeldin A | Protein transport inhibitor | Porcine fetal fibroblasts | ~1.7-fold | |
| XL413 | CDC7 inhibitor (cell cycle modulation) | K562 cells | Significant increase |
Experimental Protocols
Protocol 1: Preparation of LDN-193189 Stock Solution
-
Reconstitution: LDN-193189 is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of LDN-193189 powder in high-quality, sterile DMSO. For example, for 1 mg of LDN-193189 (Molecular Weight: 406.48 g/mol ), add 246 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: General Workflow for LDN-193189 Treatment in a CRISPR/Cas9 Knock-in Experiment
This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
-
Cell Seeding: Seed the target cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Cas9 expression vector, the sgRNA expression vector (or Cas9-sgRNA RNP complex), and the donor DNA template for HDR.
-
LDN-193189 Treatment:
-
Immediately following transfection, replace the medium with fresh culture medium containing the desired concentration of LDN-193189.
-
A starting concentration range of 100 nM to 1 µM is recommended. A dose-response experiment is advised to determine the optimal, non-toxic concentration for your specific cell line.
-
Include a vehicle control (DMSO) at the same final concentration as the LDN-193189-treated samples.
-
-
Incubation: Incubate the cells with LDN-193189 for 24 to 72 hours. The optimal incubation time may vary depending on the cell type and the kinetics of HDR in that cell line.
-
Washout: After the incubation period, remove the medium containing LDN-193189 and replace it with fresh culture medium.
-
Cell Recovery and Analysis: Allow the cells to recover and expand for 48-72 hours before downstream analysis to assess the efficiency of HDR.
-
Analysis of HDR Efficiency: Analyze the genomic DNA of the treated cells to quantify the frequency of the desired knock-in event. This can be done using methods such as:
-
Next-Generation Sequencing (NGS) of the target locus.
-
Droplet Digital PCR (ddPCR).
-
Restriction Fragment Length Polymorphism (RFLP) analysis if the knock-in introduces a unique restriction site.
-
Sanger sequencing of cloned PCR products from the target locus.
-
Protocol 3: Assessing Cytotoxicity of LDN-193189
It is crucial to determine the cytotoxic effects of LDN-193189 on the target cell line to ensure that any observed increase in HDR is not due to the selection of a subpopulation of cells resistant to the compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Add a range of concentrations of LDN-193189 (e.g., 0.1, 0.5, 1, 5, 10 µM) to the cells. Include a vehicle-only (DMSO) control and an untreated control.
-
Incubation: Incubate the cells for the same duration as planned for the gene-editing experiment (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT, MTS, or a live/dead cell staining assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells at each concentration relative to the vehicle control. Determine the IC50 value to identify the concentration at which LDN-193189 is toxic to the cells. Use concentrations well below the IC50 for gene-editing experiments.
Visualizations
Caption: BMP/SMAD signaling pathway and the inhibitory action of LDN-193189.
Caption: Experimental workflow for using LDN-193189 to enhance CRISPR/Cas9-mediated HDR.
Potential Off-Target Effects and Considerations
While LDN-193189 is a selective inhibitor of ALK2 and ALK3, it is important to consider potential off-target effects. At higher concentrations, LDN-193189 may inhibit other kinases. Therefore, it is crucial to perform dose-response experiments to identify the optimal concentration that maximizes HDR enhancement while minimizing cytotoxicity and off-target effects.
Furthermore, the BMP signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway could have unintended consequences on the target cells. It is recommended to perform comprehensive analyses, such as RNA-sequencing, to assess global changes in gene expression following LDN-193189 treatment. This will help to identify any undesirable off-target effects and ensure the specificity of the gene-editing outcome.
Conclusion
The use of small molecules to modulate DNA repair pathways represents a promising strategy for enhancing the efficiency of CRISPR/Cas9-mediated HDR. LDN-193189, a selective inhibitor of the BMP/SMAD signaling pathway, offers a novel approach to potentially suppress NHEJ and thereby promote precise gene editing. The protocols and information provided in this document serve as a guide for researchers to explore the application of LDN-193189 in their CRISPR/Cas9 workflows. Careful optimization of experimental conditions and thorough assessment of on- and off-target effects are essential for the successful and reliable application of this strategy.
References
Preparing High-Concentration Stock Solutions of LDN-193188 in DMSO: An Application Note and Protocol
For research use only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the small molecule inhibitor LDN-193188 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK2 and ALK3, playing a crucial role in cellular signaling research. Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of dorsomorphin and acts as a selective inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK2 and ALK3. By inhibiting these receptors, this compound effectively blocks bone morphogenetic protein (BMP) signaling pathways, which are implicated in a variety of cellular processes, including differentiation, proliferation, and apoptosis. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but exhibits excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO). This application note provides a standardized protocol to prepare high-concentration stock solutions of this compound in DMSO for use in various in vitro and in vivo research applications.
Physicochemical and Storage Information
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 494.35 g/mol | N/A |
| Chemical Formula | C₂₀H₁₇Cl₂N₅O₄S | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Purity | ≥98% (typically analyzed by HPLC) | N/A |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Storage of Solid | -20°C for up to 3 years; 4°C for up to 2 years | |
| Storage of DMSO Stock | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.
-
Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Step-by-Step Procedure
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 494.35 g/mol x 1000 mg/g = 4.94 mg
-
Weigh the this compound powder: a. Place a sterile microcentrifuge tube on the analytical balance and tare the weight. b. Carefully weigh the calculated mass of this compound powder directly into the microcentrifuge tube.
-
Dissolve the powder in DMSO: a. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO. b. Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. c. If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution.
-
Aliquot and Store the Stock Solution: a. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. c. Store the aliquots at -20°C or -80°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the BMP signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.
References
Best Practices for Using LDN-193189 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of LDN-193189 in high-throughput screening (HTS) campaigns. LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, making it a valuable tool for investigating BMP signaling pathways and for discovering novel therapeutic agents.
Introduction to LDN-193189
LDN-193189 is a derivative of Dorsomorphin with significantly increased potency and specificity for BMP type I receptors.[1] It primarily targets ALK1, ALK2, ALK3, and ALK6, thereby inhibiting the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[2][3][4] This blockade of the canonical Smad pathway, as well as non-Smad pathways like p38 MAPK, ERK1/2, and Akt, makes LDN-193189 a critical reagent for studying cellular processes regulated by BMP signaling, such as embryogenesis, tissue homeostasis, and disease pathogenesis.[2]
Mechanism of Action
LDN-193189 functions as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors. By binding to the kinase domain, it prevents the transphosphorylation and activation of the receptor by the type II receptor, consequently blocking downstream signaling cascades. This targeted inhibition allows for the precise dissection of BMP-mediated cellular events.
Quantitative Data
The inhibitory activity of LDN-193189 against various kinases is summarized in the table below. This data is essential for designing experiments and interpreting results.
| Target Kinase | IC50 (nM) | Notes |
| ALK1 (ACVRL1) | 0.8 | Potent inhibition. |
| ALK2 (ACVR1) | 0.8, 5 | Potent inhibition. ALK2 is frequently mutated in fibrodysplasia ossificans progressiva (FOP). |
| ALK3 (BMPR1A) | 5.3, 30 | Potent inhibition. |
| ALK6 (BMPR1B) | 16.7 | Moderate inhibition. |
| ALK4 (ACVR1B) | 101 | Weak inhibition. |
| ALK5 (TGFBR1) | 350 | Weak inhibition, demonstrating selectivity for BMP over TGF-β pathways. |
| ALK7 (ACVR1C) | >500 | Weak inhibition. |
Signaling Pathway
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189.
BMP signaling pathway and LDN-193189 inhibition.
High-Throughput Screening (HTS) Protocol
This protocol provides a general framework for a cell-based HTS assay to identify modulators of BMP signaling using LDN-193189 as a control inhibitor. The murine myoblast cell line C2C12 is a common model for studying BMP-induced osteogenic differentiation.
5.1. Materials and Reagents
-
Cell Line: C2C12 cells (or other BMP-responsive cell line)
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Medium: DMEM supplemented with 2% FBS
-
BMP Ligand: BMP2, BMP4, or BMP6 (recombinant)
-
Test Compounds: Library of small molecules
-
Control Inhibitor: LDN-193189 (hydrochloride salt is recommended for better aqueous solubility)
-
Detection Reagent: Alkaline Phosphatase (ALP) substrate (e.g., p-nitrophenyl phosphate), or a luciferase reporter assay system for Smad-responsive elements.
-
Assay Plates: 96-well or 384-well clear-bottom, white-walled plates
-
Solvent: DMSO (cell culture grade)
5.2. Stock Solution Preparation
-
LDN-193189: Prepare a 10 mM stock solution in DMSO. Store aliquots at -20°C. For aqueous solutions, the hydrochloride salt is more soluble. If using the free base, which has poor aqueous solubility, prepare a fresh dilution from the DMSO stock for each experiment. The final DMSO concentration in the assay should not exceed 0.5% to avoid toxicity.
-
BMP Ligand: Reconstitute according to the manufacturer's instructions to a stock concentration of 100 µg/mL. Store aliquots at -80°C.
5.3. Experimental Workflow
The following diagram outlines the workflow for a typical HTS campaign.
High-Throughput Screening Workflow.
5.4. Detailed Protocol (96-well format)
-
Cell Seeding:
-
Trypsinize and resuspend C2C12 cells in assay medium.
-
Seed 2,000-5,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of your test compounds and LDN-193189 in assay medium. A typical concentration range for LDN-193189 as a control would be from 1 nM to 1 µM.
-
Remove the culture medium from the cell plate and add the compound dilutions.
-
Include wells with vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 30-60 minutes.
-
-
BMP Stimulation:
-
Prepare a working solution of BMP ligand (e.g., 5-10 nM BMP2) in assay medium.
-
Add the BMP ligand to all wells except for the negative control (unstimulated) wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically based on the desired endpoint (e.g., ALP activity). For some endpoints like Smad phosphorylation, a much shorter incubation of 1 hour may be sufficient.
-
-
Signal Detection (Alkaline Phosphatase Assay):
-
Gently wash the cells with PBS.
-
Lyse the cells according to the ALP assay kit manufacturer's protocol.
-
Add the ALP substrate to each well.
-
Incubate at room temperature or 37°C until a color change is visible.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).
-
5.5. Data Analysis
-
Normalization: Normalize the data to the positive (BMP-stimulated, vehicle-treated) and negative (unstimulated) controls.
-
Hit Identification: Identify compounds that inhibit the BMP-induced signal by a certain threshold (e.g., >50% inhibition).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine their IC50 values.
Best Practices and Considerations
-
Solubility: LDN-193189 free base has poor aqueous solubility. The dihydrochloride salt is recommended for improved solubility in aqueous media. If using the free base, ensure complete dissolution in DMSO before diluting in aqueous buffer. Sonication or gentle warming (37°C) can aid dissolution.
-
Stability: LDN-193189 is stable as a solid at -20°C for at least 4 years. Stock solutions in DMSO can be stored at -20°C for up to 2 years. Avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh.
-
Off-Target Effects: While more specific than Dorsomorphin, LDN-193189 can exhibit off-target effects at higher concentrations. It is crucial to use the lowest effective concentration and to perform counter-screens to validate the specificity of any identified hits.
-
Cell Health: Monitor cell viability in parallel with the primary screen to identify compounds that are cytotoxic. This can be done using assays such as CellTiter-Glo® or by measuring ATP levels.
-
Assay Quality Control: For HTS, it is essential to determine the Z'-factor of the assay to ensure its robustness and suitability for screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
By following these guidelines and protocols, researchers can effectively utilize LDN-193189 in high-throughput screening campaigns to advance our understanding of BMP signaling and to discover novel therapeutic leads.
References
- 1. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagentsdirect.com [reagentsdirect.com]
- 4. cellagentech.com [cellagentech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LDN-193188 Dosage for Primary Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using LDN-193188 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA).[1] BMPs are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily, which regulate a wide array of cellular processes, including proliferation, differentiation, motility, and apoptosis.[1][2]
By binding to and inhibiting ALK2 and ALK3, this compound blocks the phosphorylation and activation of downstream signaling molecules, primarily the Smad1/5/8 proteins.[2] It also affects non-Smad pathways, such as the p38 MAPK, ERK1/2, and Akt pathways.[1] This inhibition effectively blocks the biological effects of BMP signaling.
Q2: What is a good starting concentration for this compound in primary cell culture?
A common starting concentration for in vitro studies is 100 nM (10⁻⁷ M). However, the optimal concentration is highly dependent on the specific primary cell type and the experimental context. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your particular cells.
Q3: How do I determine the optimal dosage (e.g., IC50) for my specific primary cells?
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. To determine the IC50 for this compound in your primary cells, you need to perform a dose-response assay. This involves treating your cells with a range of this compound concentrations and then measuring a relevant biological endpoint, such as cell viability, proliferation, or the phosphorylation of a downstream target like Smad1/5/8. A detailed protocol for determining the IC50 using a cell viability assay is provided below.
Q4: What are the signs of cytotoxicity in my primary cell culture when using this compound?
Cytotoxicity can manifest in several ways. When examining your cells under a microscope, look for:
-
Changes in Morphology: Cells may appear rounded, shrunken, or show signs of membrane blebbing.
-
Detachment: A significant increase in the number of floating cells compared to the vehicle control.
-
Debris: An increase in cellular fragments and "ghosts" (membranous remains) in the culture medium.
-
Reduced Proliferation: A noticeable decrease in cell density or growth rate compared to controls.
If you observe these signs, it is recommended to perform a cell viability assay (e.g., Trypan Blue exclusion, Resazurin, or MTT assay) to quantify the extent of cell death.
Q5: My primary cells are not responding to this compound as expected. What could be the problem?
Troubleshooting unexpected results requires a systematic approach. Consider the factors outlined in the table below.
Data & Protocols
Table 1: Recommended Starting Concentrations & Key Properties of this compound
| Parameter | Recommendation / Value | Notes |
| Starting Concentration | 5 nM - 500 nM | A dose-response curve is critical. A common starting point is 100 nM. |
| Solvent | DMSO (Dimethyl sulfoxide) | Prepare a high-concentration stock (e.g., 10 mM) and dilute to the final working concentration. |
| Mechanism of Action | BMP Type I Receptor Inhibitor | Primarily targets ALK2 and ALK3, blocking Smad1/5/8 phosphorylation. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Protocol 1: Determining the IC50 of this compound in Primary Cells
This protocol outlines a method using a resazurin-based cell viability assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Microplate reader (fluorescence)
Methodology:
-
Cell Seeding:
-
Harvest and count your primary cells. Ensure you have a single-cell suspension.
-
Seed the cells into a 96-well plate at the optimal density for your cell type (e.g., 5,000 - 10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X working stock concentration series of this compound in complete medium. For example, create serial dilutions ranging from 1 µM down to 1 nM.
-
Also prepare a 2X vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions or vehicle control. This will result in a final 1X concentration.
-
Include "no-cell" control wells containing only medium for background subtraction.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add 10 µL of the resazurin solution to each well (10% of the culture volume).
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell type to ensure the signal is within the linear range of the assay.
-
Measure fluorescence using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle-treated cells to 100% viability.
-
Plot the normalized cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (variable slope, four-parameter fit) to calculate the IC50 value.
-
Table 2: Troubleshooting Guide for Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Cell Viability After Thawing | Osmotic shock; fragile cells. | Thaw cells quickly, add pre-warmed medium drop-wise. For very fragile cells like neurons, avoid centrifugation after thawing. |
| High Variability Between Replicates | Inconsistent cell seeding; edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Inhibitory Effect Observed | Drug degradation; incorrect concentration; cell resistance. | Use a fresh aliquot of this compound. Verify stock concentration and dilution calculations. Confirm that your primary cells express the target receptors (ALK2/3). |
| Excessive Cell Death (even at low doses) | High sensitivity of primary cells; solvent toxicity. | Perform a wider dose-response starting from very low concentrations (e.g., picomolar range). Ensure the final DMSO concentration is non-toxic (typically <0.1%). |
| Fibroblast Overgrowth in Culture | Fibroblasts are often more robust and proliferate faster than specialized primary cells. | Optimize the isolation method to enrich for your cell type. Consider using specialized media that selectively inhibit fibroblast growth if available. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits BMP signaling by blocking Type I receptors.
Caption: Workflow for determining the optimal this compound dosage.
References
Technical Support Center: LDN-193189 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with LDN-193189 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDN-193189?
LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 (ACVR1) and ALK3 (BMPR1A).[1][2] It functions by preventing the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby inhibiting the canonical BMP signaling pathway.[1][2]
Q2: I'm observing inhibition of p38, ERK1/2, and/or Akt signaling pathways in my experiment. Is this an expected off-target effect of LDN-193189?
Yes, this is a documented off-target effect. Studies have shown that in addition to the canonical Smad pathway, LDN-193189 can also inhibit the BMP-mediated activation of non-Smad pathways, including p38 MAPK, ERK1/2, and Akt signaling in a dose-dependent manner.[1]
Q3: At what concentrations are off-target effects on non-Smad pathways observed?
Inhibition of p38 and Akt phosphorylation has been observed at concentrations as low as 0.5 µM in C2C12 cells. Higher concentrations (e.g., 10 µM) can even induce ligand-independent phosphorylation of p38 and Akt. It is crucial to perform a dose-response analysis in your specific cell system to distinguish between on-target BMP inhibition and off-target effects.
Q4: My in vivo experiments show an increase in metastasis after LDN-193189 treatment. Is this a known phenomenon?
Unexpectedly, yes. In a preclinical mouse model of breast cancer, systemic treatment with LDN-193189 was found to significantly enhance the development of bone metastasis by increasing both the number and size of metastatic lesions. This suggests that in certain in vivo contexts, LDN-193189 may have pro-metastatic properties.
Q5: I am using LDN-193189 to inhibit hypertrophy in my chondrogenesis protocol, but it is not effective. Why might this be?
This finding is consistent with published research. In studies using bone marrow-derived stromal cell (BMSC) microtissue chondrogenic induction cultures, LDN-193189 permitted chondrogenesis but did not prevent hypertrophy. This suggests that BMP signaling blockade by LDN-193189 is insufficient to prevent hypertrophic processes in this context.
Q6: How should I prepare and store my LDN-193189 stock solution?
LDN-193189 has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock can be made by dissolving the appropriate amount of LDN-193189 powder in DMSO; warming to 37°C may aid dissolution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 6 months. For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No inhibition of Smad1/5/8 phosphorylation | 1. Incorrect concentration of LDN-193189: The effective concentration can vary between cell types. 2. Degraded LDN-193189: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cellular context: The specific BMP ligand and receptor expression profile of your cells may influence sensitivity. | 1. Perform a dose-response experiment to determine the optimal concentration for your system. 2. Prepare fresh aliquots of LDN-193189 from a new powder stock. 3. Characterize the expression of ALK2, ALK3, and other BMP receptors in your cell line. |
| Unexpected cell toxicity or morphological changes | 1. High concentration of DMSO: The final concentration of the vehicle (DMSO) in the culture medium may be too high. 2. High concentration of LDN-193189: The inhibitor itself may have cytotoxic effects at high concentrations. 3. Contamination: Bacterial, fungal, or mycoplasma contamination in cell cultures. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Determine the cytotoxic threshold of LDN-193189 for your specific cell line using a viability assay. 3. Regularly test your cell cultures for contamination. |
| Variability between experiments | 1. Inconsistent cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent treatment duration: The timing of LDN-193189 addition and ligand stimulation is critical. 3. Variations in reagent preparation: Inconsistent dilution of stock solutions. | 1. Use cells within a defined passage number range for all experiments. 2. Standardize the pre-incubation time with LDN-193189 before ligand stimulation and the total treatment duration. 3. Prepare fresh dilutions of LDN-193189 for each experiment from a validated stock. |
| Inhibition of non-target pathways (p38, Akt) | 1. Concentration-dependent off-target effects: This is a known characteristic of LDN-193189. | 1. Use the lowest effective concentration of LDN-193189 that inhibits Smad1/5/8 phosphorylation to minimize off-target effects. 2. Include appropriate controls to monitor the activity of non-target pathways. |
Quantitative Data Summary
Table 1: IC50 Values of LDN-193189 for BMP Type I Receptors
| Receptor | IC50 (nM) |
| ALK1 | 0.8 |
| ALK2 | 5 |
| ALK3 | 30 |
| ALK6 | 16.7 |
Data compiled from multiple sources.
Table 2: Effect of LDN-193189 on Metastasis in a Breast Cancer Mouse Model
| Treatment Group | Average Number of Metastases per Mouse | Total Metastases Load (photons/second) |
| Control | ~2.5 | ~1 x 10^7 |
| LDN-193189 | ~5.0 | ~4 x 10^7 |
Data are approximations based on graphical representations from the cited study.
Experimental Protocols
Protocol 1: Western Blot Analysis of Smad1/5/8 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of LDN-193189 on BMP-induced Smad1/5/8 phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., C2C12 myoblasts) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of LDN-193189 (e.g., 0.05 µM, 0.5 µM, 5 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for 60 minutes. Include a non-stimulated control group.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad1/5/8 or a housekeeping protein like GAPDH or β-tubulin.
-
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol is for measuring the effect of LDN-193189 on BMP-induced osteogenic differentiation, where ALP is a key marker.
-
Cell Culture and Treatment:
-
Seed cells (e.g., C2C12 cells) in a 96-well plate at a suitable density.
-
Treat the cells with a BMP ligand (e.g., BMP2) in the presence or absence of various concentrations of LDN-193189 for a specified period (e.g., 3-6 days).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).
-
-
ALP Assay:
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Incubate the plate at 37°C to allow the ALP enzyme to convert the substrate to p-nitrophenol (a yellow product).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Normalization:
-
In a parallel plate, determine the total protein concentration or cell number in each well to normalize the ALP activity.
-
Visualizations
Caption: BMP signaling pathway and points of inhibition by LDN-193189.
References
Technical Support Center: LDN-193189 Cytotoxicity and Cell Viability Assays
Welcome to the technical support center for researchers utilizing LDN-193189 in cytotoxicity and cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LDN-193189 and what is its primary mechanism of action?
A1: LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It primarily targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[1][4] By inhibiting these receptors, LDN-193189 blocks the phosphorylation of downstream mediators like Smad1/5/8, as well as non-Smad pathways involving p38 MAPK, ERK1/2, and Akt.
Q2: What are the common applications of LDN-193189 in research?
A2: LDN-193189 is widely used in various research areas, including:
-
Stem Cell Biology: To direct the differentiation of pluripotent stem cells into various lineages, such as neural progenitors and anterior foregut endoderm.
-
Cancer Research: To investigate the role of BMP signaling in tumor growth and proliferation in cancers like prostate, breast, and ovarian cancer.
-
Developmental Biology: To study embryonic development and tissue homeostasis.
-
Disease Modeling: To study conditions with dysregulated BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).
Q3: At what concentration should I use LDN-193189 in my cell culture experiments?
A3: The optimal concentration of LDN-193189 is cell-type dependent and should be determined empirically through a dose-response experiment. However, based on published data, a starting range of 0.1 nM to 1 µM is often used. For instance, in C2C12 cells, concentrations as low as 5 nM have been shown to inhibit BMP4-mediated Smad1/5/8 activation. It is crucial to perform a titration to find the lowest effective concentration for your specific cell line and experimental goals to minimize potential off-target effects.
Q4: Is LDN-193189 cytotoxic?
A4: The cytotoxicity of LDN-193189 is dependent on the cell type and the concentration used. While it is generally not considered cytotoxic at effective inhibitory concentrations, some studies have observed a decrease in cell viability at higher concentrations (e.g., 1 µM in bone marrow stromal cells during adipogenic differentiation). It is essential to assess the cytotoxicity of LDN-193189 in your specific cell model using appropriate assays.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo)
Problem 1: I am observing an unexpected increase in viability at high concentrations of LDN-193189.
-
Possible Cause: Compound interference with the assay chemistry. Some compounds can directly reduce tetrazolium salts (like MTT) or have intrinsic fluorescence/luminescence, leading to false-positive signals.
-
Troubleshooting Steps:
-
Run a cell-free control: Add LDN-193189 to culture medium without cells and perform the assay. A significant signal indicates direct interference.
-
Switch to an alternative assay: Consider using an assay with a different detection principle, such as a lactate dehydrogenase (LDH) release assay for cytotoxicity or a crystal violet assay for cell number.
-
Problem 2: My dose-response curve is flat or does not show the expected inhibition.
-
Possible Cause 1: The chosen concentration range is not appropriate for your cell line.
-
Troubleshooting Step: Perform a broader dose-response curve, starting from a lower concentration (e.g., 0.1 nM) and extending to a higher concentration (e.g., 10 µM).
-
Possible Cause 2: The incubation time is not sufficient to observe an effect.
-
Troubleshooting Step: Extend the incubation time with LDN-193189 (e.g., from 24 hours to 48 or 72 hours) and assess viability at multiple time points.
-
Possible Cause 3: The BMP signaling pathway is not critical for the viability of your specific cell line under your culture conditions.
-
Troubleshooting Step: Confirm the activity of the BMP pathway in your cells by measuring the phosphorylation of Smad1/5/8 with and without BMP ligand stimulation.
Inconsistent Results in Cytotoxicity Assays (e.g., LDH Release)
Problem 1: High background LDH release in my untreated control wells.
-
Possible Cause 1: Over-seeding of cells, leading to cell death due to nutrient depletion or contact inhibition.
-
Troubleshooting Step: Optimize your cell seeding density to ensure cells are in a logarithmic growth phase throughout the experiment.
-
Possible Cause 2: Rough handling of cells during plating or media changes, causing mechanical damage to the cell membrane.
-
Troubleshooting Step: Handle cells gently, especially during pipetting steps.
-
Possible Cause 3: High inherent LDH activity in the serum used in the culture medium.
-
Troubleshooting Step: Reduce the serum concentration in your assay medium or use a serum-free medium if compatible with your cells.
Problem 2: No significant increase in LDH release even at high concentrations of LDN-193189 where I expect cytotoxicity.
-
Possible Cause 1: LDN-193189 may be inducing apoptosis rather than necrosis at the tested concentrations. LDH release is a primary indicator of necrosis or late-stage apoptosis where membrane integrity is compromised.
-
Troubleshooting Step: Use an assay that can detect early markers of apoptosis, such as a caspase activity assay (e.g., Caspase-3/7) or an Annexin V staining assay.
-
Possible Cause 2: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).
-
Troubleshooting Step: Combine your cytotoxicity assay with a cell proliferation assay (e.g., BrdU incorporation or cell counting) to distinguish between these two effects.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC50 (ALK1) | 0.8 nM | Cell-free assay | |
| IC50 (ALK2) | 0.8 nM | Cell-free assay | |
| IC50 (ALK3) | 5.3 nM | Cell-free assay | |
| IC50 (ALK6) | 16.7 nM | Cell-free assay | |
| IC50 (BMP4-mediated Smad1/5/8 activation) | 5 nM | C2C12 cells | |
| IC50 (ALK2 transcriptional activity) | 5 nM | C2C12 cells | |
| IC50 (ALK3 transcriptional activity) | 30 nM | C2C12 cells |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of LDN-193189 in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Protocol 2: LDH Cytotoxicity Assay
-
Plate Setup: Seed cells in a 96-well plate. Designate wells for the following controls:
-
Untreated Control: Cells with vehicle only (for spontaneous LDH release).
-
Maximum Release Control: Cells with vehicle, to be lysed later.
-
Medium Background Control: Medium only, no cells.
-
-
Compound Treatment: Add different concentrations of LDN-193189 to the experimental wells and incubate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate as well.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution if necessary. Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate Preparation: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat cells with a range of LDN-193189 concentrations and incubate for the desired time.
-
Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature before use.
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualizations
Caption: LDN-193189 inhibits BMP signaling by targeting Type I receptors.
Caption: General workflow for assessing cell viability after LDN-193189 treatment.
Caption: Troubleshooting logic for unexpected cell viability assay results.
References
Technical Support Center: Addressing Inconsistencies in LDN-193189 Signaling Inhibition
A Note on Nomenclature: This technical guide focuses on LDN-193189, a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Based on the query regarding "signaling inhibition," it is highly probable that users are interested in this compound rather than LDN-193188, a phosphatidylcholine transfer protein (PC-TP) inhibitor. This guide will proceed under the assumption that LDN-193189 is the compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with LDN-193189.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDN-193189?
LDN-193189 is a potent, ATP-competitive small molecule inhibitor of the BMP type I receptors. It primarily targets Activin receptor-like kinase 2 (ALK2) and ALK3, and to a lesser extent ALK1 and ALK6.[1][2][3][4] By inhibiting these receptors, LDN-193189 prevents the phosphorylation of the downstream effectors SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling pathway.[1]
Q2: What is the difference between LDN-193189 and Dorsomorphin?
LDN-193189 is a derivative of Dorsomorphin (also known as Compound C) with improved potency and selectivity for BMP type I receptors. LDN-193189 is typically used at approximately 100-fold lower concentrations than Dorsomorphin. While both inhibit ALK2, ALK3, and ALK6, Dorsomorphin has more significant off-target effects, notably on AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Q3: What are the recommended storage and handling conditions for LDN-193189?
For long-term storage, LDN-193189 powder should be stored at -20°C, protected from light. Stock solutions are typically prepared in DMSO. While some suppliers suggest storing DMSO stock solutions at -20°C for up to two years, it is generally recommended to prepare fresh stock solutions and aliquot them into working volumes to avoid repeated freeze-thaw cycles. The compound has low solubility in aqueous media, so for cell culture experiments, the DMSO stock should be diluted into the culture medium immediately before use, ensuring the final DMSO concentration is typically below 0.1% to avoid toxicity.
Troubleshooting Guide
Q4: I am not observing the expected level of inhibition of SMAD1/5/8 phosphorylation. What are the possible causes?
Several factors can contribute to incomplete inhibition of pSMAD1/5/8:
-
Suboptimal Inhibitor Concentration: The IC50 of LDN-193189 can vary depending on the cell type and the specific BMP ligand used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
-
High Ligand Concentration: An excess of the BMP ligand in your culture system may overcome the inhibitory effect of LDN-193189. Consider reducing the concentration of the BMP ligand or increasing the concentration of the inhibitor.
-
Inhibitor Instability: Improper storage or repeated freeze-thaw cycles of the LDN-193189 stock solution can lead to its degradation. It is advisable to use freshly prepared or properly aliquoted and stored inhibitor.
-
Cell Density and Health: High cell density can sometimes lead to altered signaling responses. Ensure that your cells are healthy and seeded at an appropriate density.
-
Incorrect Experimental Timing: The timing of inhibitor addition relative to ligand stimulation is critical. Pre-incubation with LDN-193189 for at least 30 minutes before adding the BMP ligand is a common practice.
Q5: I am observing unexpected changes in p38 MAPK or Akt phosphorylation after treatment with LDN-193189. Is this an off-target effect?
Yes, this is a known phenomenon. While LDN-193189 is more selective than Dorsomorphin, it can still exhibit off-target effects, particularly at higher concentrations.
-
Inhibition of Non-Canonical BMP Signaling: LDN-193189 has been shown to inhibit BMP-induced activation of the non-canonical p38 MAPK and Akt pathways in some cell types like C2C12 cells.
-
Ligand-Independent Effects: At high concentrations (e.g., 10 µM), LDN-193189 has been observed to induce phosphorylation of p38 and Akt in the absence of a BMP ligand in C2C12 cells.
To mitigate these effects, it is crucial to use the lowest effective concentration of LDN-193189 that achieves the desired inhibition of the canonical SMAD pathway.
Q6: My experimental results with LDN-193189 are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can arise from several sources. Here are some key areas to focus on for improving reproducibility:
-
Standardize Reagent Preparation: Always prepare fresh dilutions of LDN-193189 from a validated stock solution for each experiment. Ensure your BMP ligand is also from a reliable source and handled correctly.
-
Control for Cell Culture Variables: Maintain consistency in cell line passage number, confluency at the time of treatment, and serum starvation conditions.
-
Precise Timing: Adhere to a strict timeline for pre-incubation with the inhibitor and stimulation with the ligand.
-
Consistent Assay Conditions: For downstream analysis like Western blotting, ensure equal protein loading, consistent antibody dilutions, and uniform transfer and incubation times.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your inhibitor-treated samples to account for any effects of the solvent.
Quantitative Data
Table 1: Inhibitory Potency (IC50) of LDN-193189 against Target Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | |
| ALK2 | 0.8 - 5 | Kinase Assay / Transcriptional Activity | |
| ALK3 | 5.3 - 30 | Kinase Assay / Transcriptional Activity | |
| ALK6 | 16.7 | Kinase Assay |
Table 2: Inhibitory Potency (IC50) of LDN-193189 against Off-Target Kinases
| Off-Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK4 | 101 | Kinase Assay | |
| ALK5 | >500 | Transcriptional Activity | |
| ALK7 | >500 | Transcriptional Activity | |
| ActRIIA | 210 | Kinase Assay | |
| VEGFR2 | Significant inhibition at higher concentrations | Kinase Assay |
Experimental Protocols
Protocol 1: Western Blot Analysis of SMAD1/5/8 Phosphorylation
This protocol describes a general method for assessing the inhibitory effect of LDN-193189 on BMP4-induced SMAD1/5/8 phosphorylation in a cell line such as C2C12 myoblasts.
Materials:
-
C2C12 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DMEM (serum-free)
-
LDN-193189 (stock solution in DMSO)
-
Recombinant Human BMP4
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Seeding: Culture C2C12 cells in DMEM with 10% FBS. Seed cells into 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of LDN-193189 (or vehicle control) for 30-60 minutes.
-
Ligand Stimulation: Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.
Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of LDN-193189.
References
LDN-193188 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of LDN-193189.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid powder of LDN-193189?
For long-term stability, the solid powder of LDN-193189 should be stored at -20°C.[1][2][3][4][5] Some suppliers also suggest storage at 4°C. It is crucial to protect the compound from light. Under these conditions, the powder is stable for at least two to four years.
Q2: What is the recommended solvent for preparing LDN-193189 stock solutions?
DMSO is the most commonly recommended solvent for preparing stock solutions of LDN-193189. For cell culture experiments, it is important to ensure the final DMSO concentration does not exceed a level that could be toxic to the cells, typically recommended to be below 0.1% to 0.5%. The dihydrochloride salt of LDN-193189 is also soluble in water.
Q3: How should I store my LDN-193189 stock solution?
For optimal stability, stock solutions of LDN-193189 in DMSO should be aliquoted and stored at -20°C for short to medium-term storage (1 month to several months) or at -80°C for long-term storage (6 months to a year). It is critical to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q4: I am having trouble dissolving LDN-193189 in DMSO. What can I do?
If you experience difficulty dissolving LDN-193189, you can try warming the solution to 37°C for 3-5 minutes, vortexing, or sonicating the solution. It is also important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. Before reconstitution, it is good practice to briefly centrifuge the vial to ensure all the powder is at the bottom.
Q5: What is the mechanism of action of LDN-193189?
LDN-193189 is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3. By inhibiting these receptors, it prevents the phosphorylation of downstream targets Smad1, Smad5, and Smad8, thereby blocking BMP signaling.
Troubleshooting Guides
Issue 1: Loss of Compound Activity in Experiments
Possible Cause 1: Improper Storage
-
Symptom: Reduced or no biological effect of LDN-193189 in your assay.
-
Troubleshooting:
-
Verify that the solid compound has been stored at -20°C and protected from light.
-
Confirm that stock solutions in DMSO have been stored in aliquots at -20°C or -80°C and that repeated freeze-thaw cycles have been avoided.
-
If using an aqueous solution, ensure it was prepared fresh on the day of the experiment.
-
Possible Cause 2: Incorrect Solvent or Concentration
-
Symptom: Precipitate observed in the stock solution or in the culture medium after dilution.
-
Troubleshooting:
-
Ensure you are using a recommended solvent like DMSO.
-
Check the final concentration of DMSO in your cell culture medium; high concentrations can be toxic to cells and may affect the experimental outcome.
-
LDN-193189 has low solubility in aqueous media, so ensure proper dilution from the stock solution into your experimental buffer or medium immediately before use.
-
Issue 2: Inconsistent Experimental Results
Possible Cause: Solution Instability
-
Symptom: High variability between replicate experiments.
-
Troubleshooting:
-
Prepare fresh stock solutions if there is any doubt about the age or storage conditions of the current stock.
-
Always aliquot stock solutions to minimize the number of freeze-thaw cycles.
-
For sensitive experiments, consider preparing a fresh dilution from a new aliquot for each experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for LDN-193189
| Form | Storage Temperature | Duration of Stability | Additional Notes |
| Solid Powder | -20°C | ≥ 4 years | Protect from light. |
| Stock in DMSO | -20°C | 1 month | Avoid repeated freeze-thaw cycles. |
| Stock in DMSO | -80°C | 6 months to 1 year | Recommended for long-term storage. |
| Aqueous Solution | 4°C | Not recommended > 1 day | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of LDN-193189 Stock Solution in DMSO
-
Preparation: Allow the vial of solid LDN-193189 to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., to prepare a 10 mM stock solution).
-
Solubilization: Vortex the solution for several minutes to aid dissolution. If necessary, warm the vial to 37°C for 3-5 minutes or use a sonicator until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Recommended workflow for the preparation and storage of LDN-193189.
References
Technical Support Center: Overcoming Resistance to LDN-193188 in Cancer Cell Lines
Disclaimer: Research into acquired resistance specifically against LDN-193188, a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3, is an emerging field. While extensive data on resistance mechanisms is limited, this guide provides troubleshooting strategies and answers to frequently asked questions based on established principles of drug resistance in cancer therapy and the known signaling pathways affected by this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
Acquired resistance to targeted therapies like this compound typically arises from several established mechanisms. While specific mutations conferring resistance to this compound are not yet widely documented, the following are plausible biological strategies that cancer cells may employ:
-
Target Alteration: Genetic mutations in the kinase domain of the BMP receptors (ALK2 or ALK3) could prevent this compound from binding effectively, rendering the drug inactive.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the blocked BMP pathway.[1][2] Common compensatory pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[3][4][5]
-
Downstream Pathway Activation: Mutations or epigenetic modifications in components downstream of the BMP receptor, such as the SMAD proteins, could lead to their constitutive activation, making the pathway ligand- and receptor-independent.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.
Q2: How can I experimentally confirm that my cancer cell line has developed resistance to this compound?
Confirmation of resistance is achieved by quantitatively comparing the drug sensitivity of the suspected resistant cell line to its original, parental counterpart. The most common method is to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the treated cell line compared to the parental line indicates the development of resistance.
The process involves performing a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) on both the parental and suspected resistant cell lines. The resulting data is used to calculate and compare their respective IC50 values.
Q3: What is the primary mechanism of action for this compound?
This compound is a selective small molecule inhibitor of the BMP signaling pathway. It targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors, primarily ALK2 (ACVR1) and ALK3 (BMPR1A). This inhibition prevents the phosphorylation and activation of downstream signaling mediators.
The BMP pathway involves both canonical (Smad-dependent) and non-canonical (non-Smad) signaling. This compound has been shown to inhibit:
-
Canonical Smad Pathway: Prevents the phosphorylation of Smad1/5/8, blocking their translocation to the nucleus and subsequent regulation of target gene expression.
-
Non-Smad Pathways: Inhibits BMP-induced activation of p38 MAPK and Akt signaling cascades.
Troubleshooting Guides
Issue 1: My this compound treatment is no longer effective. How can I identify the specific resistance mechanism at play?
Identifying the precise mechanism of resistance requires a multi-step experimental approach. Based on the potential mechanisms described in FAQ 1 , you can design the following experiments:
| Potential Mechanism | Suggested Validation Experiment |
| Target Alteration | Sanger or Next-Generation Sequencing (NGS) of the ALK2 and ALK3 genes in the resistant cell line to identify potential mutations in the kinase domain compared to the parental line. |
| Bypass Pathway Activation | Western Blotting or Phospho-Proteomic Analysis to compare the activation status (phosphorylation) of key proteins in survival pathways (e.g., p-Akt, p-ERK, p-mTOR) between resistant and parental cells, both at baseline and after this compound treatment. |
| Downstream Activation | Western Blotting for phosphorylated Smad1/5/8. If p-Smad levels remain high in resistant cells even after this compound treatment, it may suggest a downstream mutation. Luciferase Reporter Assays using a BMP-responsive element (BRE) can also quantify pathway activity. |
| Increased Drug Efflux | Rhodamine 123 Efflux Assay using flow cytometry to assess the activity of ABC transporters. An increase in efflux activity in the resistant line is indicative of this mechanism. Co-treatment with known efflux pump inhibitors (e.g., verapamil) can also restore sensitivity. |
Issue 2: How can I design a combination therapy to overcome potential this compound resistance?
The principle behind effective combination therapy is to target the resistance mechanism directly or to block the compensatory pathways the cancer cells rely on for survival.
-
Strategy 1: Vertical Pathway Inhibition If resistance is caused by a downstream mutation (e.g., in SMAD4), inhibitors of other nodes in the pathway may not be effective. However, this is less common for kinase inhibitors.
-
Strategy 2: Horizontal Pathway Inhibition (Targeting Bypass Pathways) This is the most common strategy. If you identify activation of a bypass pathway (e.g., PI3K/Akt), combining this compound with a targeted inhibitor of that pathway can be effective.
-
This compound + PI3K/Akt/mTOR Inhibitor (e.g., Everolimus, BKM120): A logical combination if Western blotting confirms hyperactivation of the Akt pathway.
-
This compound + MEK/ERK Inhibitor (e.g., Trametinib): To be considered if the MAPK/ERK pathway is identified as the escape route.
-
Illustrative Quantitative Data
The development of resistance is marked by a rightward shift in the dose-response curve, leading to a higher IC50 value. The table below provides an example of the data shift you would expect to see when comparing a parental (sensitive) cell line to a newly generated this compound-resistant subline.
| Cell Line | Drug | IC50 (nM) | GR50 (nM) | Fold Resistance (IC50) |
| Parental Line (Sensitive) | This compound | 15 | 18 | 1x |
| Resistant Subline | This compound | 250 | 295 | 16.7x |
| Note: These are hypothetical values for illustrative purposes. Actual values will vary based on the cell line and experimental conditions. GR50 is a growth rate inhibition metric that can correct for confounders like cell division rate. |
Experimental Protocols & Visualizations
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Standard cell culture flasks, plates, and consumables
-
DMSO (vehicle control)
Procedure:
-
Determine Initial IC50: First, perform a baseline cell viability assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.
-
Initial Chronic Dosing: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of growth).
-
Monitor and Subculture: Maintain the culture, replacing the drug-containing medium every 3-4 days. Initially, a large portion of cells may die. Once the surviving cells repopulate the flask to ~70-80% confluency, subculture them.
-
Dose Escalation: After 2-3 successful passages at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Repeat Escalation: Continue this process of monitoring, subculturing, and dose escalation for several months. The cells that continue to proliferate are adapting to the drug pressure.
-
Confirmation of Resistance: Periodically (e.g., every month), perform a full dose-response assay on the treated cells and compare the new IC50 value to that of the original parental line. A significant and stable increase (e.g., >10-fold) confirms the generation of a resistant cell line.
-
Cryopreservation: Once confirmed, expand the resistant cell line and cryopreserve stocks for future experiments.
Caption: Workflow for developing this compound resistant cells.
Protocol 2: Assessment of Resistance via Cell Viability (MTT) Assay
Procedure:
-
Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a standard duration (e.g., 72 hours) under normal cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized viability against the logarithm of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Signaling Pathway Diagrams
Caption: this compound inhibits canonical and non-canonical BMP signaling.
Caption: Theoretical resistance mechanisms to this compound.
References
- 1. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Non-Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TGF-β-induced non-Smad signaling pathways during Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LDN-193189 Experiments
A Note on Compound Terminology: This guide focuses on LDN-193189 , a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) signaling. It is frequently used in research to study the roles of BMP pathways in various biological processes. Your query for "LDN-193188" may have been a typographical error, as that compound is a less commonly researched inhibitor of phosphatidylcholine transfer protein (PC-TP). Given the request for information on signaling pathways, this guide addresses the likely intended compound, LDN-193189.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LDN-193189?
LDN-193189 is a small molecule inhibitor that selectively targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors. By doing so, it prevents the phosphorylation and activation of these receptors by type II receptors, thereby blocking downstream signaling cascades.
Q2: Which specific receptors does LDN-193189 inhibit?
LDN-193189 is a potent inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3] It exhibits high selectivity for these BMP receptors over the TGF-β/Activin type I receptors ALK4, ALK5, and ALK7.[4][5]
Q3: What are the downstream effects of LDN-193189 treatment?
By inhibiting the BMP type I receptors, LDN-193189 blocks the phosphorylation of the canonical SMAD transcription factors (SMAD1, SMAD5, and SMAD8). This prevents their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate target gene expression. Additionally, LDN-193189 can also inhibit non-SMAD signaling pathways downstream of BMP receptors, such as the p38 MAPK and Akt pathways.
Q4: What is the difference between LDN-193189 and its dihydrochloride salt (LDN-193189 2HCl)?
The standard form of LDN-193189 has poor solubility in aqueous solutions and even in DMSO. The dihydrochloride salt (LDN-193189 2HCl) is a more water-soluble formulation that is recommended for cell-based assays to ensure complete dissolution and accurate dosing.
Troubleshooting Guide
Issue 1: Compound Precipitation in Media or Stock Solution
-
Question: I'm observing precipitation of LDN-193189 in my cell culture media after dilution from a DMSO stock. How can I resolve this?
-
Answer: This is a common issue due to the low aqueous solubility of the standard LDN-193189 compound.
-
Solution 1: Use the Dihydrochloride Salt: Switch to LDN-193189 dihydrochloride (2HCl), which has significantly better solubility in aqueous solutions.
-
Solution 2: Optimize Stock and Working Concentrations: Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO. When making your working solution, dilute the stock in pre-warmed media and vortex immediately. Avoid storing aqueous solutions for more than a day.
-
Solution 3: Gentle Warming: For limited solubility issues with DMSO stock, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.
-
Issue 2: Inconsistent or No Effect on Downstream Targets
-
Question: I'm not seeing the expected decrease in p-SMAD1/5/8 levels after treating my cells with LDN-193189. What could be the cause?
-
Answer: Several factors could contribute to a lack of efficacy.
-
Compound Degradation: Ensure your stock solution has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles can degrade the compound. Consider preparing single-use aliquots.
-
Insufficient Concentration: The effective concentration of LDN-193189 can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations can range from 5 nM to 1 µM.
-
Timing of Treatment: The timing of inhibitor addition relative to BMP ligand stimulation is crucial. For maximal inhibition, pre-incubate the cells with LDN-193189 for at least 30-60 minutes before adding the BMP ligand.
-
Cell Line Sensitivity: Different cell lines may have varying levels of endogenous BMP signaling and receptor expression, which can influence their sensitivity to inhibition.
-
Issue 3: Potential Off-Target Effects or Cellular Toxicity
-
Question: I'm observing unexpected changes in my cells or signs of toxicity at higher concentrations of LDN-193189. Are there known off-target effects?
-
Answer: While LDN-193189 is highly selective for BMP receptors over TGF-β receptors, it can exhibit off-target activity at higher concentrations.
-
Kinase Inhibition: Studies have shown that at concentrations of 1 µM, LDN-193189 can inhibit other kinases, such as ABL and SIK2.
-
Toxicity: High concentrations (e.g., >100 nM) have been shown to reduce cell viability in some cell lines. It is essential to perform a toxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your specific cells.
-
Ligand-Independent Effects: Some studies have noted that LDN-193189 can induce phosphorylation of p38 and Akt in a ligand-independent manner at certain concentrations.
-
Quantitative Data
Table 1: IC₅₀ Values of LDN-193189 for Various Receptors
| Target Receptor | IC₅₀ (Kinase Assay) | IC₅₀ (Cell-Based Assay) |
| ALK1 | 0.8 nM | - |
| ALK2 | 0.8 nM | 5 nM |
| ALK3 | 5.3 nM | 30 nM |
| ALK6 | 16.7 nM | - |
| ALK4 | 101 nM | ≥ 500 nM |
| ALK5 | 350 nM | ≥ 500 nM |
| ALK7 | - | ≥ 500 nM |
Table 2: Recommended Starting Concentrations for Experiments
| Experiment Type | Recommended Concentration Range |
| In Vitro (Cell Culture) | 5 nM - 1 µM |
| In Vivo (Mice) | 3 mg/kg (intraperitoneal injection) |
Experimental Protocols
Protocol 1: In Vitro Inhibition of BMP Signaling in C2C12 Cells
This protocol describes a general method for assessing the inhibitory effect of LDN-193189 on BMP4-induced SMAD1/5/8 phosphorylation.
-
Cell Seeding: Plate C2C12 cells in a 96-well plate at a density of 2,000 cells per well in DMEM supplemented with 2% FBS. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Prepare working solutions of LDN-193189 in serum-free DMEM. Add the desired concentrations of LDN-193189 (e.g., a range from 1 nM to 1 µM) or a vehicle control (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.
-
BMP Ligand Stimulation: Add a BMP ligand, such as BMP4, to the wells at a final concentration of 10 ng/mL.
-
Incubation: Incubate for 30 minutes at 37°C for phosphorylation analysis.
-
Lysis and Analysis: Lyse the cells and perform a Western blot to detect levels of phosphorylated SMAD1/5/8 and total SMAD1/5/8. A decrease in the ratio of p-SMAD to total SMAD indicates successful inhibition.
Visualizations
Caption: BMP signaling pathway and the inhibitory action of LDN-193189.
Caption: A standard workflow for an in vitro LDN-193189 experiment.
Caption: Troubleshooting decision tree for LDN-193189 experiments.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 4. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 5. LDN-193189 - Small Molecules Products StemRD [stemrd.com]
Technical Support Center: Identifying and Mitigating Off-Target Kinase Inhibition of LDN-193188
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target kinase inhibition associated with the small molecule inhibitor LDN-193188. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin receptor-like kinase 2 (ALK2) and ALK3. It is a derivative of Dorsomorphin and is widely used to study BMP signaling pathways in various biological contexts. While highly potent for its intended targets, like many kinase inhibitors, it can exhibit off-target effects.
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. For kinase inhibitors, this often involves binding to other kinases due to the highly conserved nature of the ATP-binding pocket across the kinome. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and other unforeseen biological consequences, making it crucial to identify and minimize them.
Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?
Common indicators of potential off-target effects include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the BMP signaling pathway.
-
High Cytotoxicity: Significant cell death at concentrations required to inhibit the target.
-
Inconsistent Results: High variability in experimental outcomes that cannot be attributed to other factors.
-
Discrepancies with Genetic Validation: Observing a different phenotype when using genetic approaches (e.g., siRNA, CRISPR) to knockdown ALK2/3 compared to using this compound.
Q4: How can I identify the specific off-target kinases of this compound?
Several experimental approaches can be employed to identify off-target kinases:
-
Kinome Profiling: This is a comprehensive method that screens the inhibitor against a large panel of purified kinases to determine its selectivity profile.[1]
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify cellular proteins that bind to an immobilized version of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the inhibitor within intact cells. An increase in a protein's melting temperature suggests direct binding.[2]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This is a common challenge when working with kinase inhibitors. The following workflow can help you troubleshoot and determine if off-target effects are the root cause.
Issue 2: High cytotoxicity observed at effective concentrations.
If you observe significant cell death at concentrations of this compound that are required for ALK2/3 inhibition, it may be due to off-target effects.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.2. Test a structurally different BMP inhibitor. | 1. Identification of unintended kinase targets that may be responsible for toxicity.2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration.2. Use the lowest concentration that elicits the desired phenotype. | Reduced cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Visually inspect for compound precipitation in your cell culture media.2. Ensure the final solvent concentration is not toxic to the cells. | Prevention of non-specific effects caused by compound precipitation. |
Off-Target Kinase Profile of LDN-193189 (A Close Analog of this compound)
Note: The following data is for LDN-193189, a widely studied and structurally similar analog of this compound. The off-target profile is expected to be very similar.
Kinome-wide screening of LDN-193189 has revealed inhibition of several kinases other than its primary targets, ALK2 and ALK3.
Table 1: Off-Target Kinase Inhibition by LDN-193189
| Kinase Family | Off-Target Kinase | % Inhibition at 1 µM | % Inhibition at 0.1 µM |
| Tyrosine Kinase | ABL1 | >50% | >50% |
| Tyrosine Kinase | ABL2 (ARG) | >50% | Not specified |
| CAMK | CAMKK2 (CAMKKβ) | >50% | Not specified |
| STE | MINK1 | >50% | Not specified |
| Other | GCK | >50% | Not specified |
| Other | NUAK1 | >50% | Not specified |
| Other | RIPK2 | >50% | Not specified |
| Tyrosine Kinase | FGFR1 | >50% | Not specified |
| Tyrosine Kinase | VEGFR2 (KDR) | >50% | Not specified |
| CAMK | SIK2 | >50% | >50% |
Data is compiled from studies screening LDN-193189 against a large panel of kinases. The percentage of inhibition indicates the reduction in kinase activity at the specified concentration.
Experimental Protocols
Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to be tested, typically at concentrations of 0.1 µM and 1 µM.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.
-
Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from the kinase.
-
Kinase Activity Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.
-
-
Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentrations.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its on-target (ALK2/3) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler.
-
Cell Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Orthogonal Validation using a Structurally Unrelated Inhibitor
Objective: To confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of this compound's specific chemical scaffold.
Methodology:
-
Select an Alternative Inhibitor: Choose a potent and selective inhibitor of ALK2/3 that has a different chemical structure from this compound.
-
Perform a Dose-Response Experiment: Determine the effective concentration of the alternative inhibitor in your experimental system.
-
Compare Phenotypes: Treat cells with both this compound and the alternative inhibitor at their respective effective concentrations.
-
Analyze Results: If both inhibitors produce the same phenotype, it provides strong evidence that the effect is on-target. If the phenotypes differ, it suggests that off-target effects of one or both compounds may be contributing.
References
strategies for improving LDN-193188 bioavailability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective ALK inhibitor, LDN-193189. The focus is on strategies to improve its bioavailability for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is LDN-193189 and what is its mechanism of action?
A1: LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3] It functions by inhibiting the phosphorylation of Smad1/5/8, which are downstream mediators of BMP signaling.[4][5] This compound has over 200-fold selectivity for BMP signaling versus TGF-β signaling.
Q2: I am observing poor efficacy of LDN-193189 in my in vivo experiments. What could be the underlying cause?
A2: Poor in vivo efficacy of LDN-193189 can often be attributed to its low bioavailability. The parent compound has poor solubility in aqueous solutions, which can limit its absorption and distribution in the body. Several suppliers note that the compound is insoluble in water and ethanol and has limited solubility in DMSO.
Q3: How can I improve the solubility of LDN-193189 for my experiments?
A3: To improve solubility, consider using the dihydrochloride salt form of LDN-193189 (LDN-193189 2HCl), which is reported to be soluble in water up to 50 mM. For the free base, warming the solution to 37°C and using an ultrasonic bath can help in achieving a higher concentration in DMSO.
Q4: What are some recommended formulations for in vivo administration of LDN-193189?
Q5: What administration routes have been used for LDN-193189 in animal studies?
A5: In published studies, LDN-193189 has been administered to mice via intraperitoneal (i.p.) injection at dosages of up to 3 mg/kg. This route bypasses the gastrointestinal tract and first-pass metabolism, which can significantly increase the amount of compound reaching systemic circulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of LDN-193189 in dosing solution | Poor solubility of the compound in the chosen vehicle. | - Use the more water-soluble dihydrochloride salt form (LDN-193189 2HCl). - Prepare a stock solution in 100% DMSO and dilute it further in an appropriate vehicle like PEG300 or corn oil. - Warm the solution and use sonication to aid dissolution. |
| High variability in experimental results between animals | Inconsistent dosing due to compound precipitation or non-homogenous solution. | - Ensure the dosing solution is homogenous by vortexing before each injection. - Prepare fresh dosing solutions for each experiment. - Consider alternative formulation strategies to improve solubility and stability. |
| Lack of expected biological effect in vivo | Insufficient bioavailability leading to sub-therapeutic concentrations at the target site. | - Increase the dose of LDN-193189, if tolerated. - Switch to a route of administration with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, if not already in use. - Optimize the formulation to enhance absorption. This may involve exploring lipid-based formulations or nano-suspensions. |
Strategies for Improving Bioavailability
Improving the bioavailability of poorly soluble compounds like LDN-193189 is a multi-faceted challenge. Below is a summary of general strategies that can be applied.
| Strategy | Description | Relevance to LDN-193189 |
| Salt Formation | Converting the parent compound to a salt form can significantly improve its solubility and dissolution rate. | The dihydrochloride salt of LDN-193189 is available and reported to be more water-soluble. |
| Particle Size Reduction | Decreasing the particle size of the drug substance increases the surface area, which can lead to a faster dissolution rate. Techniques include cryo-milling and nanoforming. | This is a general strategy that could be explored for the free base form of LDN-193189. |
| Formulation with Excipients | Using co-solvents, surfactants, and lipids can help to keep a poorly soluble drug in solution. | Formulations including DMSO, PEG300, Tween 80, and corn oil are suggested for in vivo studies of small molecules. |
| Lipid-Based Formulations | Formulating the compound in lipids, oils, or surfactants can enhance its absorption through the lymphatic system, bypassing first-pass metabolism. | This is a potential avenue for developing an oral formulation of LDN-193189. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate. Techniques include spray drying and hot-melt extrusion. | This is an advanced strategy that would require significant formulation development. |
Experimental Protocols
Protocol 1: Preparation of LDN-193189 Dosing Solution for Intraperitoneal (i.p.) Injection
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
LDN-193189 (free base or dihydrochloride salt)
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of LDN-193189 in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve LDN-193189 in a minimal amount of DMSO. For example, for a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, first dissolve the compound in the 5% DMSO portion.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300, Tween 80, and saline.
-
Slowly add the vehicle to the LDN-193189/DMSO solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any precipitates. If necessary, gently warm the solution or sonicate for a short period.
-
Administer the freshly prepared solution to the animals via i.p. injection.
Visualizations
Caption: BMP signaling pathway and the inhibitory action of LDN-193189.
Caption: Troubleshooting workflow for improving LDN-193189 in vivo bioavailability.
References
Navigating Quality Control for LDN-193188: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing LDN-193188, ensuring the quality and consistency of the compound from different suppliers is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on quality control measures, troubleshooting common experimental issues, and detailed protocols for validating your this compound.
This compound is a potent small molecule inhibitor primarily known for its activity against Phosphatidylcholine Transfer Protein (PC-TP), also known as StarD2, and has also been reported to inhibit ALK2/BMP type I receptors. Given its dual activity, understanding the purity, stability, and identity of your compound is critical. This guide offers a comprehensive framework for assessing the quality of this compound from various sources.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control parameters to consider when purchasing this compound?
A1: The most critical parameters are purity, identity, solubility, and stability. Purity, typically assessed by High-Performance Liquid Chromatography (HPLC), should ideally be ≥98%. The identity of the compound should be confirmed by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Solubility in a suitable solvent (e.g., DMSO) and stability under your experimental conditions are also crucial for accurate results.
Q2: I'm observing batch-to-batch variability in my experiments. What could be the cause?
A2: Batch-to-batch variability can stem from several factors related to the compound's quality. These include differences in the purity profile, the presence of different impurities or residual solvents, and variations in the physical form (e.g., crystalline vs. amorphous) which can affect solubility. It is also important to standardize your own experimental procedures, such as compound handling and storage, to minimize variability.
Q3: My this compound is not dissolving properly in my cell culture medium. What can I do?
A3: this compound is typically soluble in DMSO. When preparing working solutions for cell culture, it is important to first create a concentrated stock solution in DMSO. When diluting this stock into your aqueous cell culture medium, do so in a stepwise manner and vortex gently to avoid precipitation. The final concentration of DMSO in your culture should be kept low (ideally below 0.5%) to avoid solvent-induced toxicity. If solubility issues persist, consider gentle warming or sonication of the stock solution before dilution.
Q4: I am seeing unexpected off-target effects in my experiments. Could this be related to the quality of my this compound?
A4: Yes, unexpected biological activity can be a result of impurities in your compound. Some impurities may have their own biological activities, leading to off-target effects. Therefore, it is crucial to use a highly purified compound and to characterize its purity profile.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability in compound purity. 2. Degradation of the compound. 3. Inconsistent cell culture conditions. | 1. Perform QC checks (HPLC, MS) on each new batch. 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store at -20°C or -80°C. 3. Standardize cell passage number, seeding density, and media components. |
| High background or unexpected results in cell-based assays | 1. Presence of biologically active impurities. 2. Contamination of stock solution. | 1. Analyze the impurity profile of your compound using HPLC-MS. 2. Prepare fresh stock solutions using sterile techniques and high-purity DMSO. |
| Compound precipitation in cell culture media | 1. Poor aqueous solubility. 2. High final concentration. 3. "Solvent shock" during dilution. | 1. Ensure the final concentration is within the solubility limit in your media. 2. Perform a solubility test with a range of concentrations. 3. Dilute the DMSO stock solution in a stepwise manner into pre-warmed media while vortexing gently. |
| No observable effect of the compound | 1. Incorrect compound identity or low purity. 2. Compound degradation. 3. Inappropriate assay conditions. | 1. Verify the identity and purity of your compound using MS and HPLC. 2. Check the age and storage conditions of your stock solution. 3. Ensure your assay is sensitive enough to detect the expected effect and that the compound concentration is appropriate. |
Supplier Quality Comparison Framework
Direct comparative data on this compound from different suppliers is not publicly available. Therefore, researchers should perform their own in-house quality assessment. The following table outlines a framework for comparing this compound from different suppliers.
| Parameter | Methodology | Acceptance Criteria | Supplier A Data (Example) | Supplier B Data (Example) |
| Purity | HPLC | ≥98% | 98.5% | 99.2% |
| Identity | Mass Spectrometry (MS) | Molecular weight matches theoretical value (e.g., [M+H]⁺) | Confirmed | Confirmed |
| Identity | ¹H NMR | Spectrum is consistent with the published structure | Consistent | Consistent |
| Solubility | Visual Inspection | Clear solution in DMSO at a specified concentration (e.g., 10 mM) | Soluble | Soluble |
| Residual Solvents | Gas Chromatography (GC) or ¹H NMR | Within acceptable limits (e.g., <0.5%) | <0.1% DMSO | <0.1% DMSO |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: Start with 20% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in DMSO to a concentration of 1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
Methodology:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Infusion: Infuse the sample solution (prepared for HPLC) directly or via LC-MS.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the theoretical mass of this compound (C₂₀H₁₇Cl₂N₅O₄S, MW: 494.35).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR and ¹³C NMR.
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound. The spectrum should be free of significant impurity peaks.
Signaling Pathways and Experimental Workflows
Caption: A typical workflow for quality control and experimental use of this compound.
Caption: Simplified ALK2 signaling pathway and the inhibitory action of this compound.
Caption: The role of PC-TP (StarD2) in lipid metabolism and its inhibition by this compound.
Validation & Comparative
Validating BMP Pathway Inhibition: A Comparative Guide to LDN-193188 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LDN-193188, a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, with other commonly used alternatives. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to BMP Signaling and Inhibition
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, playing a pivotal role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases, making it a significant target for therapeutic intervention. The canonical BMP signaling cascade is initiated by the binding of BMP ligands to a complex of Type I and Type II serine/threonine kinase receptors. This leads to the phosphorylation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then associate with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
Small molecule inhibitors targeting the ATP-binding pocket of the BMP Type I receptor kinases (ALKs) are invaluable tools for studying and potentially treating pathologies associated with aberrant BMP signaling. LDN-193189 is a widely used BMP inhibitor that is a derivative of the first-generation inhibitor, Dorsomorphin.[1] It exhibits high potency against the BMP type I receptors ALK2 and ALK3.
Comparative Analysis of BMP Pathway Inhibitors
The selection of a BMP pathway inhibitor is critical and should be based on its potency, selectivity, and the specific context of the experiment. This section compares this compound with its precursor, Dorsomorphin, and other next-generation inhibitors like DMH1, K02288, and LDN-212854.
Data Presentation
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various inhibitors against BMP Type I receptors (ALKs) and key off-target kinases. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
| Inhibitor | ALK1 (IC50, nM) | ALK2 (IC50, nM) | ALK3 (IC50, nM) | ALK6 (IC50, nM) | ALK5 (IC50, nM) | VEGFR2 (KDR) (IC50, nM) | AMPK (IC50, nM) | Reference |
| This compound | 0.8 | 0.8[2] | 5.3[2] | 16.7[2] | >1,000 | >1,000 | >1,000 | |
| Dorsomorphin | ~100 | ~50 | ~200 | ~2000 | ~1000 | ~30 | ~1200 | |
| DMH1 | >10,000 | 16 | 69 | >10,000 | >10,000 | >10,000 | >10,000 | |
| K02288 | 1-2 | 1-2 | 5-34 | 5-34 | 321 | >10,000 | >10,000 | |
| LDN-212854 | 2.40 | 1.3 | ~86 | - | >11,700 | - | - |
Table 1: In Vitro Kinase Assay IC50 Values. This table presents the half-maximal inhibitory concentrations (IC50) of various BMP inhibitors against a panel of on-target (ALK1, ALK2, ALK3, ALK6) and off-target (ALK5, VEGFR2, AMPK) kinases, as determined by in vitro kinase assays. Lower values indicate higher potency.
| Inhibitor | Cell-Based BMP4-induced pSMAD1/5/8 Inhibition (IC50, nM) | Cell-Based BRE-Luciferase Assay (BMP4) (IC50, nM) | Reference |
| This compound | 5 | 5-30 | |
| Dorsomorphin | ~500 | ~1000 | |
| K02288 | ~10 | ~20 |
Table 2: Cell-Based Assay IC50 Values. This table summarizes the IC50 values of selected BMP inhibitors in cell-based assays, providing a more biologically relevant measure of their inhibitory activity on the BMP signaling pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Western Blot for Phosphorylated SMAD1/5/8
This protocol is designed to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation.
Materials:
-
Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant BMP ligand (e.g., BMP4)
-
This compound and other inhibitors
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture cells in complete growth medium to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other inhibitors (or DMSO as a vehicle control) for 30-60 minutes.
-
BMP Stimulation: Add the BMP ligand to the medium and incubate for the desired time (e.g., 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total SMAD1 antibody. Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.
BRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the BMP pathway.
Materials:
-
C2C12 cells
-
BRE (BMP-responsive element)-luciferase reporter construct
-
Transfection reagent
-
Complete growth medium
-
Recombinant BMP ligand
-
This compound and other inhibitors
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect C2C12 cells with the BRE-luciferase reporter construct and a control reporter (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into 96-well plates.
-
Inhibitor Treatment: After allowing the cells to adhere, pre-treat them with different concentrations of this compound or other inhibitors for 30-60 minutes.
-
BMP Stimulation: Add the BMP ligand to the wells and incubate for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation
This assay is a functional readout of BMP-induced osteogenic differentiation.
Materials:
-
C2C12 cells or other mesenchymal progenitor cells
-
Complete growth medium
-
Osteogenic differentiation medium (e.g., DMEM with 2% FBS, ascorbic acid, and β-glycerophosphate)
-
Recombinant BMP ligand (e.g., BMP2)
-
This compound and other inhibitors
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Lysis buffer
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to reach confluency.
-
Induction of Differentiation: Replace the growth medium with osteogenic differentiation medium containing the BMP ligand and different concentrations of the inhibitors.
-
Incubation: Culture the cells for 3-7 days, changing the medium every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them.
-
ALP Activity Measurement: Add the alkaline phosphatase substrate to the cell lysates and incubate until a color change is observed. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the ALP activity to the total protein concentration in each sample.
Conclusion
This compound is a potent and selective inhibitor of the BMP pathway, demonstrating significant advantages over its predecessor, Dorsomorphin, in terms of both potency and reduced off-target effects. However, for studies requiring even greater selectivity, particularly for distinguishing between different ALK receptor functions, newer generation inhibitors such as DMH1 and LDN-212854 may be more suitable. The choice of inhibitor should be carefully considered based on the specific experimental goals and the expression profile of BMP receptors and potential off-target kinases in the system under investigation. The experimental protocols and comparative data provided in this guide are intended to facilitate this decision-making process and aid in the robust validation of BMP pathway inhibition.
References
A Comparative Guide to the Efficacy of LDN-193189 and Dorsomorphin in BMP Signaling Inhibition
For researchers and drug development professionals investigating the intricacies of Bone Morphogenetic Protein (BMP) signaling, the selection of a potent and specific inhibitor is paramount. This guide provides a detailed comparison of two widely used small molecule inhibitors: LDN-193189 and its structural predecessor, dorsomorphin. By examining their mechanisms of action, target specificity, and potency, this document aims to equip scientists with the necessary information to make an informed choice for their experimental needs.
Mechanism of Action and Target Specificity
Both LDN-193189 and dorsomorphin function as ATP-competitive inhibitors of the type I BMP receptors, specifically the Activin receptor-like kinases (ALKs).[1][2] Inhibition of these receptors prevents the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8), which are crucial for the transcription of BMP target genes.[1][3]
Dorsomorphin , also known as Compound C, was the first small-molecule inhibitor of BMP signaling to be identified.[4] While it effectively inhibits BMP type I receptors ALK2, ALK3, and ALK6, its utility is compromised by significant off-target effects. Notably, dorsomorphin is also a potent inhibitor of AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This lack of specificity can lead to confounding results in experiments aiming to solely investigate the effects of BMP signaling inhibition.
LDN-193189 , a derivative of dorsomorphin, was developed to address these limitations. It exhibits significantly greater potency and selectivity for BMP type I receptors, particularly ALK2 and ALK3, while having a much weaker effect on AMPK and VEGFR2. This enhanced specificity makes LDN-193189 a more precise tool for dissecting the roles of the BMP signaling pathway.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of LDN-193189 and dorsomorphin against their primary targets and key off-targets. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from multiple studies.
Table 1: Inhibitory Activity against BMP Type I Receptors
| Target Receptor | LDN-193189 IC50 | Dorsomorphin IC50 | Reference(s) |
| ALK1 | 0.8 nM | --- | |
| ALK2 | 5 nM | ~200 nM | |
| ALK3 | 30 nM | ~500 nM | |
| ALK6 | 16.7 nM | ~5 µM |
Table 2: Inhibitory Activity against Key Off-Targets
| Target Kinase | LDN-193189 IC50 | Dorsomorphin Ki / IC50 | Reference(s) |
| AMPK | --- | 109 nM (Ki) | |
| VEGFR2 (KDR) | 214.7 nM | 25.1 nM | |
| ALK4 | 101 nM | ≥ 500 nM | |
| ALK5 | ≥ 500 nM | ≥ 500 nM | |
| ALK7 | ≥ 500 nM | --- |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell types used.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To visually represent the information discussed, the following diagrams were generated using Graphviz.
Caption: Canonical BMP/SMAD signaling pathway and points of inhibition.
Caption: General workflow for an in vitro kinase assay to determine IC50.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments cited in the evaluation of LDN-193189 and dorsomorphin.
In Vitro ALK2 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 values of inhibitors against ALK2 kinase activity using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human ALK2 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Casein)
-
LDN-193189 and Dorsomorphin stock solutions in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a series of 10-fold serial dilutions of LDN-193189 and dorsomorphin in Kinase Buffer with a constant final DMSO concentration (not exceeding 1%).
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µl of the serially diluted inhibitor or vehicle (DMSO) for the control wells.
-
Add 2 µl of diluted ALK2 enzyme (e.g., 35 ng) in Kinase Buffer to each well.
-
Prepare a substrate/ATP mix in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a nonlinear regression model to fit a sigmoidal dose-response curve and determine the IC50 value.
Western Blot for Phospho-SMAD1/5/8 in C2C12 Cells
This protocol describes the assessment of inhibitor efficacy in a cellular context by measuring the phosphorylation of SMAD1/5/8.
Materials:
-
C2C12 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human BMP4
-
LDN-193189 and Dorsomorphin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture C2C12 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of LDN-193189 or dorsomorphin (or DMSO as a vehicle control) for 30-60 minutes.
-
Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total SMAD1 antibody.
-
Quantify the band intensities and calculate the ratio of phospho-SMAD1/5/8 to total SMAD1.
-
Conclusion
In the comparative analysis of LDN-193189 and dorsomorphin, the data unequivocally demonstrates the superior potency and selectivity of LDN-193189 as an inhibitor of the BMP signaling pathway. While dorsomorphin remains a useful tool for initial investigations, its significant off-target effects necessitate cautious interpretation of results. For researchers requiring a more precise and potent tool to investigate BMP-specific signaling events, LDN-193189 is the recommended choice. The experimental protocols provided herein offer a framework for the rigorous evaluation of these and other inhibitors, ensuring the generation of reliable and reproducible data.
References
A Head-to-Head Comparison of BMP Signaling Inhibitors: LDN-193189 and Noggin
For Researchers, Scientists, and Drug Development Professionals
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of a vast array of cellular processes, from embryonic development and tissue homeostasis to disease pathology. Consequently, the ability to precisely modulate this pathway is invaluable for both basic research and therapeutic development. This guide provides an objective, data-driven comparison of two widely used BMP signaling inhibitors: LDN-193189, a small molecule receptor kinase inhibitor, and Noggin, a naturally occurring protein antagonist.
Mechanism of Action: A Tale of Two Blockades
The fundamental difference between LDN-193189 and Noggin lies in their point of intervention within the BMP signaling cascade. Noggin acts as an extracellular antagonist, while LDN-193189 functions intracellularly.
Noggin: The Extracellular Ligand Trap Noggin is a secreted glycoprotein that directly binds to a subset of BMP ligands in the extracellular space.[1][2] This binding sequesters the BMPs, physically preventing them from interacting with their cell surface receptors (BMPR-I and BMPR-II).[1][3][4] By forming this inactive complex, Noggin effectively neutralizes the signaling molecule before it can initiate the downstream cascade. Its mechanism is a classic example of ligand trapping.
LDN-193189: The Intracellular Kinase Inhibitor In contrast, LDN-193189 is a cell-permeable small molecule that targets the intracellular ATP-binding pocket of the BMP type I receptor's kinase domain. Specifically, it inhibits Activin receptor-like kinases (ALK) 1, 2, 3, and 6. This inhibition prevents the transphosphorylation and activation of the type I receptor by the type II receptor, thereby blocking the subsequent phosphorylation of the canonical downstream effectors, SMAD1, SMAD5, and SMAD8. LDN-193189 also consequently inhibits non-SMAD pathways, such as p38 MAPK and Akt, that are activated by these receptors.
Quantitative Performance and Specificity
The efficacy and specificity of an inhibitor are paramount for obtaining reliable and interpretable experimental results. LDN-193189 and Noggin differ significantly in these aspects.
LDN-193189 is a potent inhibitor with well-defined half-maximal inhibitory concentrations (IC50). It is highly selective for BMP type I receptors over the TGF-β/Activin type I receptors ALK4, ALK5, and ALK7. However, as a derivative of the less specific Dorsomorphin, it can exhibit off-target effects on other kinases at higher concentrations.
Noggin's inhibitory action is based on direct, high-affinity binding to specific BMP ligands. Its specificity is therefore defined by its binding profile. While it potently neutralizes key BMPs like BMP2 and BMP4, its affinity for other BMPs can vary, and it shows little to no binding to other TGF-β superfamily members. This makes it highly specific from a ligand perspective.
| Parameter | LDN-193189 | Noggin | Reference |
| Target | Intracellular kinase domain of BMP Type I receptors (ALK1, ALK2, ALK3, ALK6) | Extracellular BMP ligands (BMP2, BMP4, BMP5, BMP7, etc.) | |
| Molecule Type | Small Molecule (Pyrazolo[1,5-a]pyrimidine derivative) | Secreted Glycoprotein | |
| Potency (IC50) | Kinase Assay: • ALK1: 0.8 nM • ALK2: 0.8 nM • ALK3: 5.3 nM • ALK6: 16.7 nM Cell-Based Assays: • ALK2 activity: 5 nM • ALK3 activity: 30 nM • BMP4-induced pSMAD1/5/8: 5 nM | Binding Affinity: • High-affinity binding to BMP2 & BMP4. • Binds BMP2 with higher affinity than BMP7. Cell-Based Assays (IC50): • BMP7 inhibition: ~800 ng/mL • BMP6 inhibition: >5000 ng/mL | |
| Specificity | High selectivity (~200-fold) for BMP receptors (ALK1/2/3/6) vs. TGF-β receptors (ALK4/5/7). Can have off-target effects on other kinases (e.g., VEGFR-II). | Highly specific for a subset of BMP ligands. Does not typically bind other TGF-β superfamily members like Activin or TGF-β. |
Experimental Protocols
Accurate assessment of inhibitor performance requires robust and reproducible assays. Below are detailed protocols for two common methods used to quantify BMP signaling inhibition.
Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay
This assay measures a downstream functional outcome of BMP signaling—osteogenic differentiation—by quantifying the activity of alkaline phosphatase, an early osteoblast marker.
Methodology:
-
Cell Seeding: Plate C2C12 myoblast cells in 96-well plates at a density of 2,000-5,000 cells per well in DMEM with 10% FBS. Allow cells to attach overnight.
-
Serum Starvation: Replace the growth medium with DMEM containing 0.1-2% FBS and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Add LDN-193189 (e.g., 0.1-500 nM) or recombinant Noggin (e.g., 10-500 ng/mL) to the respective wells. Include a vehicle control (e.g., DMSO for LDN-193189). Incubate for 30-60 minutes.
-
BMP Stimulation: Add a BMP ligand (e.g., 10-50 ng/mL BMP2 or BMP4) to all wells except the negative control.
-
Incubation: Culture the cells for 3 to 6 days to allow for differentiation.
-
Cell Lysis: Wash cells with PBS and lyse using a buffer such as Tris-buffered saline with 1% Triton X-100.
-
ALP Activity Measurement:
-
Add the cell lysate to a new 96-well plate.
-
Add a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at room temperature or 37°C for 15-60 minutes, protected from light.
-
Stop the reaction with NaOH or another stop solution.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color produced is proportional to ALP activity.
-
-
Normalization: In parallel wells, perform a cell viability assay (e.g., MTT or Cell Titer Aqueous One) to normalize ALP activity to cell number.
Western Blot for Phospho-SMAD1/5/8
This method directly measures the immediate downstream effect of BMP receptor activation, providing a clear readout of pathway inhibition.
Methodology:
-
Cell Culture and Starvation: Seed C2C12 or a similar responsive cell line in 6-well plates. Grow to 80-90% confluency and then serum-starve for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of LDN-193189 or Noggin (and vehicle control) for 30-60 minutes.
-
BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for a short period, typically 30-60 minutes, to induce SMAD phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-SMAD1/5/8.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total SMAD1/5/8 or a loading control like GAPDH or β-actin to ensure equal protein loading.
Summary and Recommendations
The choice between LDN-193189 and Noggin depends entirely on the experimental goals, model system, and desired specificity.
| Feature | LDN-193189 | Noggin |
| Inhibition Point | Intracellular (Receptor Kinase) | Extracellular (Ligand) |
| Advantages | Cell-permeable, cost-effective, consistent activity, suitable for in vivo use, broad BMP pathway blockade. | High ligand specificity, natural antagonist, ideal for studying the roles of specific BMPs. |
| Limitations | Potential for off-target kinase effects, broader action may mask ligand-specific effects. | Expensive, potential for batch-to-batch variability, large protein size may limit some applications. |
Choose LDN-193189 when:
-
You need to broadly inhibit the canonical BMP signaling pathway downstream of the receptors.
-
Your experiment requires a cell-permeable small molecule.
-
Cost and batch-to-batch consistency are significant factors.
-
The study involves in vivo administration in animal models.
Choose Noggin when:
-
Your goal is to specifically antagonize the activity of BMP2, BMP4, BMP7, or other known Noggin-binding ligands.
-
You want to avoid potential off-target effects of small molecule kinase inhibitors.
-
The experimental design involves extracellular manipulation, such as in embryonic tissue explants or specific stem cell differentiation protocols (e.g., dual SMAD inhibition for neural induction).
By understanding the distinct mechanisms, quantitative differences, and practical considerations of LDN-193189 and Noggin, researchers can make a more informed decision to select the optimal tool for their investigation into the complex world of BMP signaling.
References
- 1. Noggin regulation of bone morphogenetic protein (BMP) 2/7 heterodimer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between bone morphogenetic proteins and cognate binding proteins in bone and cartilage development: noggin, chordin and DAN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of BMP signalling inhibition by the cystine knot protein Noggin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of LDN-193189 for BMP Receptors
In the study of cellular signaling, the precision of chemical tools is paramount. For researchers investigating the Bone Morphogenetic Protein (BMP) signaling pathway, small molecule inhibitors are indispensable for dissecting its complex roles in development, disease, and tissue homeostasis. LDN-193189 has emerged as a widely used and potent inhibitor of this pathway. This guide provides an objective comparison of LDN-193189 with alternative inhibitors, supported by experimental data, to confirm its specificity for BMP receptors.
The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which then phosphorylates downstream signaling mediators, primarily Smad1/5/8. These activated Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.
LDN-193189 is a derivative of Dorsomorphin, the first-identified small molecule inhibitor of BMP signaling.[1] While Dorsomorphin was a pivotal discovery, it is known to have significant off-target effects, notably inhibiting AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] LDN-193189 was developed to improve potency and selectivity for the BMP type I receptors (also known as Activin receptor-like kinases or ALKs).[1]
Quantitative Comparison of Inhibitor Specificity
The specificity of an inhibitor is best understood by comparing its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates higher potency. The following tables summarize the IC50 data for LDN-193189 and its alternatives against BMP type I receptors and key off-target kinases.
Table 1: Inhibitory Potency (IC50) against BMP Type I Receptors (ALKs)
| Compound | ALK1 (ACVRL1) | ALK2 (ACVR1) | ALK3 (BMPR1A) | ALK6 (BMPR1B) |
| LDN-193189 | 0.8 nM[3] | 0.8 - 5 nM | 5.3 - 30 nM | 16.7 nM |
| Dorsomorphin | ~118 nM | ~108 nM | ~22 nM | ~181 nM |
| DMH-1 | ~1700 nM | ~26 nM | ~129 nM | Not specified |
| K02288 | 1.8 nM | 1.1 nM | 5 - 34.4 nM | 6.4 nM |
Table 2: Inhibitory Potency (IC50) against TGF-β Receptors and Off-Target Kinases
| Compound | ALK4 (ACVR1B) | ALK5 (TGFBR1) | ALK7 (ACVR1C) | AMPK | VEGFR2 |
| LDN-193189 | ≥ 500 nM | ≥ 500 nM | ≥ 500 nM | ~1300 nM | ~330 nM |
| Dorsomorphin | ~1100 nM | ~940 nM | Not specified | ~1200 nM | ~300 nM |
| DMH-1 | >10,000 nM | >10,000 nM | Not specified | >10,000 nM | >10,000 nM |
| K02288 | 302 nM | 321 nM | Not specified | >10,000 nM | >10,000 nM |
The data demonstrates that LDN-193189 is a highly potent inhibitor of ALK1, ALK2, and ALK3, with IC50 values in the low nanomolar range. It exhibits a significant selectivity of over 200-fold for these BMP receptors compared to the TGF-β type I receptors ALK4, ALK5, and ALK7. However, it is not entirely specific and can inhibit other kinases at higher concentrations. In contrast, DMH-1 offers remarkable selectivity for ALK2 with minimal off-target effects on AMPK and VEGFR2, making it a more precise tool for studying ALK2-specific functions. K02288, belonging to a different chemical class, also shows high potency for ALK1 and ALK2 and a favorable kinome-wide selectivity profile, presenting another strong alternative to LDN-193189.
Experimental Protocols
To validate the specificity and potency of inhibitors like LDN-193189, researchers typically employ a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Reagents: Purified recombinant kinase (e.g., ALK2), kinase buffer, ATP (often radiolabeled [γ-³²P]ATP), substrate peptide, and the test inhibitor (e.g., LDN-193189) at various concentrations.
-
Procedure: a. The purified kinase is pre-incubated with serially diluted concentrations of the inhibitor in a kinase reaction buffer. b. The kinase reaction is initiated by adding the substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay: BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the functional consequence of BMP receptor inhibition within a cellular context.
Objective: To quantify the inhibition of BMP-induced transcriptional activity.
Methodology:
-
Cell Culture and Transfection: a. Use a cell line responsive to BMP signaling, such as C2C12 myoblasts. b. Co-transfect the cells with a reporter plasmid containing a firefly luciferase gene under the control of a BMP-responsive element (BRE) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Procedure: a. After transfection, starve the cells in a low-serum medium to reduce basal signaling. b. Pre-treat the cells with various concentrations of the inhibitor (e.g., LDN-193189) for a specified time (e.g., 30-60 minutes). c. Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP4). d. Incubate for several hours (e.g., 8-24 hours) to allow for luciferase expression.
-
Data Analysis: a. Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system. b. Normalize the firefly luciferase activity to the Renilla luciferase activity. c. Calculate the percentage of inhibition of BMP-induced luciferase activity at each inhibitor concentration and determine the IC50 value.
Conclusion
LDN-193189 is a potent and selective inhibitor of the canonical BMP signaling pathway, primarily targeting the type I receptors ALK1, ALK2, and ALK3. Its development was a significant step forward from its less specific predecessor, Dorsomorphin. While it demonstrates high selectivity for BMP receptors over TGF-β receptors, researchers should be aware of potential off-target effects at higher concentrations. For studies requiring exquisite specificity, particularly for dissecting the roles of ALK2, alternatives like DMH-1 may be more suitable due to their cleaner off-target profile. Similarly, K02288 offers another highly potent and selective option from a distinct chemical class. The choice of inhibitor should be guided by the specific experimental context, the required level of selectivity, and an understanding of the potential off-target activities of each compound.
References
Cross-Validation of LDN-193188 Effects with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for inhibiting the Bone Morphogenetic Protein (BMP) signaling pathway: the small molecule inhibitor LDN-193188 and genetic knockdown of its primary target, Activin A receptor type I (ACVR1), also known as ALK2. A thorough understanding of the parallels and distinctions between chemical inhibition and genetic silencing is crucial for robust experimental design and accurate interpretation of results in drug discovery and developmental biology.
Introduction to ALK2 Inhibition
The ALK2 receptor, a member of the TGF-β superfamily of serine/threonine kinases, is a critical mediator of BMP signaling. Upon ligand binding, ALK2 phosphorylates downstream SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including osteogenesis, differentiation, and cell fate determination. Dysregulation of the ALK2 pathway is implicated in various diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP). Consequently, the specific inhibition of ALK2 is a significant area of therapeutic research.
This compound is a potent and selective inhibitor of BMP type I receptors, including ALK2.[1] It functions by competing with ATP for the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[2] Genetic knockdown, typically achieved through RNA interference (RNAi) technologies like small interfering RNA (siRNA), offers a complementary approach by reducing the cellular concentration of ALK2 protein. This guide objectively compares these two experimental modalities, providing supporting data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
Data Presentation: A Comparative Analysis
| Feature | This compound | Genetic Knockdown (siRNA) |
| Primary Target(s) | ALK1, ALK2, ALK3, ALK6[1] | Specifically targets ACVR1/ALK2 mRNA |
| Mechanism of Action | Reversible ATP-competitive kinase inhibitor[2] | Post-transcriptional gene silencing via mRNA degradation[3] |
| Selectivity | High selectivity for BMP type I receptors over TGF-β/Activin receptors. Can have off-target effects on other kinases at higher concentrations. | Highly specific to the target mRNA sequence. Off-target effects can occur but can be minimized with careful siRNA design. |
| Mode of Application | Addition to cell culture media or systemic administration in vivo. | Transfection of siRNA oligonucleotides into cells. |
| Temporal Control | Rapid onset of inhibition upon administration and reversible upon washout. | Onset of knockdown is dependent on mRNA and protein turnover rates (typically 24-72 hours). Reversibility requires re-expression of the target gene. |
Table 1: General Characteristics of this compound and ALK2/ACVR1 Genetic Knockdown
| Downstream Effect | LDN-193189 | Genetic Knockdown (siRNA) |
| SMAD1/5/8 Phosphorylation | Potent inhibition. Near complete inhibition of BMP6-induced SMAD1/5/8 phosphorylation at 50 nM in C2C12 cells. | Significant attenuation with single knockdown of ALK2. Combined knockdown of ALK2 and ALK3 can completely abolish BMP2-induced SMAD1/5/8 phosphorylation in SVOG cells. |
| Non-SMAD Pathways (p38, Akt) | Inhibition of BMP-induced p38 and Akt phosphorylation. | Not extensively documented in direct comparison, but expected to be inhibited due to upstream receptor knockdown. |
| Target Gene Expression (e.g., ID1) | Dose-dependent reduction in BMP-induced Id1 mRNA levels. | Expected to decrease BMP-induced target gene expression. |
| Phenotypic Outcomes | Reduction of heterotopic ossification in mouse models. Inhibition of adipogenesis and mineralization in bone marrow stromal cells. | Not as widely reported for in vivo therapeutic effects, primarily used for in vitro target validation. |
Table 2: Comparative Effects on BMP Signaling Pathway
Experimental Protocols
This compound Treatment of C2C12 Cells
This protocol is adapted from studies investigating the effect of this compound on BMP-induced signaling in the C2C12 myoblast cell line.
Materials:
-
C2C12 cells
-
DMEM with 10% FBS, 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant BMP ligand (e.g., BMP2, BMP4, or BMP6)
-
Serum-free DMEM
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer and protease/phosphatase inhibitors
Procedure:
-
Cell Seeding: Plate C2C12 cells in the desired format (e.g., 6-well plates) and grow to 70-80% confluency in complete growth medium.
-
Serum Starvation: Prior to treatment, aspirate the growth medium and wash the cells with PBS. Add serum-free DMEM and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Prepare working dilutions of this compound in serum-free DMEM from the stock solution. A typical concentration range for effective inhibition is 10-500 nM. Add the LDN-193189 dilutions to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
BMP Stimulation: Add the recombinant BMP ligand to the wells at a pre-determined optimal concentration (e.g., 50 ng/mL for BMP2).
-
Incubation: Incubate for the desired time point to assess signaling events (e.g., 30-60 minutes for SMAD phosphorylation) or downstream gene expression (e.g., 6-24 hours).
-
Cell Lysis and Analysis: For analysis of protein phosphorylation, wash the cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors. The lysates can then be analyzed by Western blotting. For gene expression analysis, extract total RNA for subsequent qRT-PCR.
Genetic Knockdown of ALK2/ACVR1 using siRNA in C2C12 Cells
This protocol provides a general framework for siRNA-mediated knockdown of ALK2 in C2C12 cells. Optimization of siRNA concentration and transfection reagent may be necessary.
Materials:
-
C2C12 cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Validated siRNA targeting mouse Acvr1/Alk2
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
PBS
Procedure:
-
Cell Seeding: The day before transfection, seed C2C12 cells in antibiotic-free complete growth medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the desired amount of siRNA (e.g., 20-50 pmol) into Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically.
-
Downstream Experiments: After the incubation period, the cells can be used for downstream applications, such as stimulation with BMP ligands followed by analysis of SMAD phosphorylation or target gene expression, as described in the this compound protocol.
-
Validation of Knockdown: It is essential to validate the efficiency of the knockdown by measuring ALK2 mRNA levels (qRT-PCR) or protein levels (Western blotting) in parallel with the experimental samples.
Mandatory Visualization
Caption: BMP signaling pathway and points of intervention.
Caption: Workflow for comparing this compound and ALK2 siRNA.
Caption: Logical relationship between chemical and genetic inhibition.
References
Mechanism of Action: Inhibiting the Canonical BMP Signaling Pathway
An Objective Comparison of BMP Receptor Inhibitors: LDN-193188 vs. K02288
For researchers investigating Bone Morphogenetic Protein (BMP) signaling pathways, the selection of a potent and specific small molecule inhibitor is critical. LDN-193189 and K02288 are two prominent ATP-competitive inhibitors of BMP type I receptors, primarily targeting Activin receptor-like kinases (ALK). This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers in making an informed choice for their specific applications.
Both LDN-193189 and K02288 function by inhibiting the kinase activity of BMP type I receptors. In the canonical BMP pathway, the binding of a BMP ligand (like BMP2, BMP4, or BMP6) to a BMP type II receptor (BMPRII) induces the recruitment and phosphorylation of a type I receptor (e.g., ALK2, ALK3, ALK6). This activated receptor complex then phosphorylates downstream signaling molecules, SMADs 1, 5, and 8. These phosphorylated R-SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. LDN-193189 and K02288 block the pathway by preventing the phosphorylation of SMAD1/5/8.[1][2][3]
Quantitative Performance: Potency and Selectivity
The primary distinction between LDN-193189 and K02288 lies in their potency against specific BMP receptors and their broader kinome selectivity. Both compounds are highly potent against ALK1 and ALK2, with IC50 values in the low nanomolar range.[4] However, K02288 generally exhibits a more favorable selectivity profile.[4]
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Target Kinase | LDN-193189 (IC50 nM) | K02288 (IC50 nM) | Primary Pathway |
| ALK1 (BMPRI) | 0.8 | 1.8 | BMP |
| ALK2 (BMPRI) | 0.8 | 1.1 | BMP |
| ALK3 (BMPRI) | 5.3 | 34.4 | BMP |
| ALK6 (BMPRI) | 16.7 | 6.4 | BMP |
| ALK4 (TGF-β/Activin) | ≥ 500 | 302 | TGF-β/Activin |
| ALK5 (TGF-β) | ≥ 500 | 321 | TGF-β |
| ActRIIA (BMPRII) | ~210 | ~220 | BMP |
Data compiled from multiple sources; experimental conditions may vary.
A kinome-wide screen of 200 human kinases revealed that K02288 is more selective than LDN-193189. At a concentration of 1 µM, K02288 inhibited over 50% of the activity of only 8 kinases, whereas LDN-193189 inhibited 21 kinases to the same extent. Notably, LDN-193189 is known to inhibit VEGFR2, an effect not observed with K02288, which is a critical consideration for studies involving vascular development.
Cellular and In Vivo Effects
Both compounds effectively block BMP-induced SMAD1/5/8 phosphorylation in cellular assays, such as in C2C12 myoblast cells. In vivo, both have been shown to induce a dorsalized phenotype in zebrafish embryos, a classic outcome of BMP signaling inhibition. However, consistent with its off-target effects on VEGFR signaling, LDN-193189 can cause defects in intersomitic vessel (ISV) formation in zebrafish, an effect not seen with K02288.
Table 2: Comparative Cellular and In Vivo Activity
| Assay / Model | LDN-193189 | K02288 | Reference |
| Cellular p-SMAD1/5/8 Inhibition | Potent inhibitor of BMP4/6-induced phosphorylation. | Potent inhibitor of BMP4/6-induced phosphorylation. | Sanvitale et al., 2013 |
| Zebrafish Embryo Phenotype | Induces dorsalization. | Induces dorsalization. | Sanvitale et al., 2013 |
| Zebrafish Vascular Development | Causes defects in ISV formation. | No effect on ISV formation. | Sanvitale et al., 2013 |
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are representative methodologies.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Reaction Setup: Purified recombinant kinase domains (e.g., ALK1, ALK2) are incubated in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (LDN-193189 or K02288) are added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP (often at its Km concentration) and a suitable substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in the well after the reaction. A lower luminescence signal indicates higher kinase activity.
-
IC50 Calculation: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.
Cell-Based SMAD Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated SMAD1/5/8 in cells following stimulation with a BMP ligand in the presence or absence of an inhibitor.
Methodology:
-
Cell Culture: C2C12 cells are seeded in culture plates and typically serum-starved for several hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of LDN-193189 or K02288 for approximately 30-60 minutes.
-
BMP Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 nM BMP2 or BMP4) for a specified time (e.g., 60 minutes).
-
Cell Lysis: Cells are washed and lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1.
-
Detection: Membranes are incubated with secondary antibodies and visualized using chemiluminescence to determine the relative levels of p-SMAD1/5/8.
Conclusion and Recommendations
Both LDN-193189 and K02288 are highly potent inhibitors of the BMP type I receptors ALK1 and ALK2.
-
K02288 is the recommended choice for studies requiring high selectivity and minimal off-target effects. Its superior kinome-wide profile and lack of activity against VEGFR2 make it a cleaner probe for investigating canonical BMP signaling, particularly in the context of angiogenesis or vascular biology.
-
LDN-193189 , while a potent and widely used tool, should be employed with an awareness of its potential off-target activities, especially on VEGFR2 and a broader range of kinases. It remains a valuable compound, particularly when these off-targets are not a confounding factor for the experimental question at hand.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating LDN-193188's Mechanism: A Comparative Guide Using Phospho-Smad Antibodies
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule inhibitors is paramount. This guide provides a comparative analysis of LDN-193188, a potent bone morphogenetic protein (BMP) signaling inhibitor, focusing on its validation through the detection of phosphorylated Smad1/5/8 proteins. We will delve into the experimental data, compare its performance with the alternative compound Dorsomorphin, and provide detailed experimental protocols.
This compound is a small molecule inhibitor that targets the BMP type I receptors ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B).[1][2] Its high selectivity and potency make it a valuable tool for studying BMP signaling and a potential therapeutic agent for diseases driven by aberrant BMP pathway activation, such as fibrodysplasia ossificans progressiva (FOP).[3] The canonical BMP signaling pathway involves the phosphorylation of Smad1, Smad5, and Smad8 (Smad1/5/8) by the activated type I receptor kinase. Therefore, monitoring the levels of phospho-Smad1/5/8 is a direct and reliable method to validate the inhibitory activity of compounds like this compound.
Comparative Analysis of BMP Signaling Inhibitors
This compound was developed through a structure-activity relationship study of Dorsomorphin, the first-identified small-molecule inhibitor of BMP signaling.[1] Both compounds effectively inhibit BMP-induced Smad1/5/8 phosphorylation. However, LDN-193189, a close analog of this compound, has been shown to be more efficient in this inhibition.[1]
Studies in C2C12 murine mesenchymal precursor cells have demonstrated that both Dorsomorphin and LDN-193189 inhibit the phosphorylation of Smad1/5/8 induced by various BMP ligands, including BMP2, BMP6, and GDF5. Notably, these inhibitors also affect non-Smad pathways, such as the p38 MAPK, ERK1/2, and Akt pathways, which can also be activated by BMPs.
The following table summarizes the comparative efficacy of LDN-193189 and Dorsomorphin in inhibiting BMP-mediated Smad phosphorylation.
| Inhibitor | Target | Cell Line | Ligand | Effective Concentration for Smad1/5/8 Inhibition | Reference |
| LDN-193189 | BMP Type I Receptors (ALK2, ALK3, ALK6) | C2C12 | BMP2, BMP6, GDF5 | 0.5 µM | |
| Dorsomorphin | BMP Type I Receptors (ALK2, ALK3, ALK6) | C2C12 | BMP2, BMP6, GDF5 | 5 µM | |
| LDN-193189 | BMP Type I Receptors | Endothelial Cells (1f/1f-ECs) | BMP9 | 100 nM |
Visualizing the Mechanism and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the BMP signaling pathway, the mechanism of this compound action, and a typical workflow for validating its effect using phospho-Smad antibodies.
Figure 1: Canonical BMP-Smad Signaling Pathway.
Figure 2: Mechanism of this compound Inhibition.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of small molecule inhibitor of BMP signaling | Crick [crick.ac.uk]
A Comparative Guide to the In Vitro and In Vivo Effects of LDN-193188 and Other BMP Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of LDN-193188, a potent small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, with other commonly used BMP inhibitors, Dorsomorphin and Noggin. This document is intended to serve as a resource for researchers and professionals in the fields of cell biology, oncology, and regenerative medicine, offering a side-by-side analysis of their mechanisms of action, efficacy, and experimental applications.
Introduction to BMP Signaling and Its Inhibition
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide array of biological processes, including embryonic development, bone formation, and tissue homeostasis. Dysregulation of BMP signaling is implicated in various diseases, such as cancer and heterotopic ossification. Consequently, the development of specific inhibitors of BMP signaling pathways is of significant therapeutic interest.
This guide focuses on this compound and compares its activity with two other well-characterized BMP inhibitors:
-
This compound: A selective and potent small molecule inhibitor of BMP type I receptors.
-
Dorsomorphin: The first-identified small molecule inhibitor of BMP signaling, also targeting BMP type I receptors.
-
Noggin: A naturally occurring secreted protein that acts as a BMP antagonist by directly binding to BMP ligands.
In Vitro Effects: A Quantitative Comparison
The in vitro efficacy of these inhibitors is primarily assessed by their ability to block BMP-induced signaling events, such as the phosphorylation of Smad proteins (the canonical BMP signaling pathway) and the activation of non-Smad pathways like p38 MAPK. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Inhibitor | Target | IC50 (in vitro kinase assay) | IC50 (cell-based assay) | Cell Line | Reference |
| This compound | ALK1 | 0.8 nM | - | - | [1] |
| ALK2 | 0.8 nM | 5 nM (BMP4-induced Smad1/5/8 phosphorylation) | C2C12 | [1][2][3][4] | |
| ALK3 | 5.3 nM | 30 nM (BMP4-induced Smad1/5/8 phosphorylation) | C2C12 | ||
| ALK6 | 16.7 nM | - | - | ||
| Dorsomorphin | ALK2 | - | 0.2 µM (BRE-Luciferase reporter) | - | |
| ALK3 | - | 0.5 µM (BRE-Luciferase reporter) | - | ||
| ALK6 | - | 5-10 µM (BRE-Luciferase reporter) | - | ||
| BMP4-induced Smad1/5/8 phosphorylation | - | 0.47 µM | PASMCs | ||
| Noggin | BMP-2 | - | 8 ± 2 nM (ALP activity) | - |
Key Observations:
-
This compound demonstrates high potency against BMP type I receptors ALK1, ALK2, and ALK3, with IC50 values in the low nanomolar range in kinase assays. Its cellular activity in inhibiting BMP4-induced Smad phosphorylation is also in the nanomolar range.
-
Dorsomorphin exhibits lower potency compared to this compound, with IC50 values in the micromolar range for inhibiting BMP signaling in cell-based assays.
-
Noggin effectively inhibits the biological activity of BMP-2 with an IC50 in the low nanomolar range.
In Vivo Effects: A Comparative Overview
The in vivo effects of these inhibitors have been evaluated in various animal models, primarily focusing on their potential in cancer therapy and bone regeneration. Direct quantitative comparisons in the same animal model are limited; therefore, the data is presented for each inhibitor based on available studies.
This compound in Cancer Models:
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Mice | Prostate Cancer (PCa-118b) | 3 mg/kg, i.p. | Attenuated tumor growth and reduced bone formation in tumors. |
Dorsomorphin in Cancer Models:
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Zebrafish Embryos | - | 5-10 µM | Inhibited intersomitic vessel formation (anti-angiogenic effect). |
Noggin in Neurological Models:
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Mice | Adult Neurogenesis | Ectopic Noggin expression | Promoted neuronal differentiation of subventricular zone cells. |
Note: The lack of head-to-head in vivo studies makes direct efficacy comparisons challenging. The presented data highlights the therapeutic potential of each inhibitor in specific disease contexts.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
BMP Signaling Pathway and Inhibition
References
Independent Verification of LDN-193188: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published results for the small molecule inhibitor LDN-193188, focusing on its mechanism of action and experimental data from various studies. This analysis serves as a tool for the independent verification of its properties and applications.
This compound is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin with improved specificity and is widely used to study the roles of BMP signaling in various biological processes, including cell differentiation, tissue homeostasis, and disease. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Efficacy and Selectivity of this compound
This compound primarily targets the BMP type I receptors, also known as Activin receptor-like kinases (ALKs). Multiple studies have independently characterized its inhibitory activity, providing a consistent picture of its potency and selectivity.
| Target | Reported IC50 (nM) | Study Reference |
| ALK1 | 0.8 | [1][2][3] |
| ALK2 | 0.8, 5 | [1][2] |
| ALK3 | 5.3, 30 | |
| ALK6 | 16.7 | |
| ALK4 | 101 | |
| ALK5 | >500 | |
| ActRIIA | 210 |
Note: IC50 values can vary depending on the specific assay conditions.
The data consistently demonstrates that this compound is a highly potent inhibitor of ALK1, ALK2, and ALK3, with significantly lower activity against other TGF-β superfamily receptors like ALK4 and ALK5, highlighting its selectivity for the BMP pathway. Some studies have also shown that LDN-193189 can inhibit the kinase activity of the type II receptors ActRIIA and ActRIIB.
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the downstream signaling cascades initiated by BMP ligands. This includes both the canonical Smad pathway and non-canonical, non-Smad pathways.
Canonical BMP/Smad Signaling Pathway
The canonical pathway involves the phosphorylation of Smad1, Smad5, and Smad8, which then complex with Smad4 and translocate to the nucleus to regulate gene expression. This compound effectively blocks this phosphorylation step.
Non-Canonical (Non-Smad) Signaling Pathways
In addition to the Smad pathway, BMP signaling can also activate non-Smad pathways, including the p38 MAPK, ERK1/2, and PI3K/Akt pathways. Studies have shown that this compound also effectively inhibits the BMP-mediated activation of these pathways.
Experimental Protocols
The following are generalized protocols based on methodologies cited in multiple publications. Researchers should always refer to the specific publication for detailed procedures.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of purified ALK receptors.
-
Reagents : Recombinant ALK kinase domains, ATP, substrate (e.g., a generic peptide or Smad protein), this compound at various concentrations, and a kinase assay buffer.
-
Procedure :
-
The ALK kinase is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody or radioactive ATP.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cellular Assays (e.g., C2C12 Cells)
These assays assess the effect of this compound on BMP-induced signaling and differentiation in a cellular context. C2C12 myoblast cells are a common model as they differentiate into osteoblasts in response to BMP stimulation.
-
Cell Culture : C2C12 cells are cultured in DMEM supplemented with FBS. For experiments, cells are often serum-starved to reduce basal signaling.
-
Treatment : Cells are pre-incubated with this compound at various concentrations for a short period (e.g., 30-60 minutes) before stimulation with a BMP ligand (e.g., BMP2, BMP4, BMP6).
-
Analysis of Smad Phosphorylation (Western Blot) :
-
After a short stimulation period (e.g., 15-60 minutes), cells are lysed.
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against phosphorylated Smad1/5/8 and total Smad1/5/8 as a loading control.
-
-
Analysis of Osteogenic Differentiation (Alkaline Phosphatase Assay) :
-
Cells are treated with BMP and this compound for several days.
-
Alkaline phosphatase activity, an early marker of osteoblast differentiation, is measured using a colorimetric substrate.
-
Comparison with Other BMP Inhibitors
This compound is often compared to its parent compound, Dorsomorphin, and other derivatives like DMH1.
-
Dorsomorphin : this compound is significantly more potent and selective than Dorsomorphin. Dorsomorphin has more off-target effects, including inhibition of AMP-activated protein kinase (AMPK) and VEGFR-II.
-
DMH1 : This inhibitor is reported to be more selective for ALK2 and ALK3 and does not affect the non-canonical p38/MAPK pathway.
-
K02288 : Another small molecule inhibitor that shows potent and selective activity against ALK1 and ALK2, with a more favorable kinome-wide selectivity profile compared to this compound in some assays.
References
A Head-to-Head Comparison: Evaluating the Advantages of LDN-193189 Over DMH-1 in BMP Signaling Inhibition
For researchers in cellular biology and drug development, the precise modulation of Bone Morphogenetic Protein (BMP) signaling is crucial for investigating a myriad of physiological and pathological processes. Small molecule inhibitors targeting BMP type I receptors, such as Activin receptor-like kinases (ALKs), are invaluable tools in these endeavors. Among the available options, LDN-193189 and DMH-1 have emerged as prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Quantitative Performance Metrics
The inhibitory activity and selectivity of LDN-193189 and DMH-1 have been characterized across various in vitro kinase assays and cell-based functional assays. The following table summarizes key quantitative data for these two compounds.
| Parameter | LDN-193189 | DMH-1 | References |
| Target(s) | ALK2, ALK3 | Primarily ALK2 | [1],[2],[3] |
| IC50 (ALK1) | 0.8 nM | ~650 nM (6-fold less potent than on ALK2) | [4],[3] |
| IC50 (ALK2) | 0.8 nM - 5 nM | 12.6 nM - 108 nM | ,, |
| IC50 (ALK3) | 5.3 nM - 30 nM | ~240 nM (19-fold less potent than on ALK2) | ,, |
| IC50 (ALK6) | 16.7 nM | Negligible effect | , |
| Selectivity | >200-fold for BMP vs. TGF-β signaling | Highly selective for ALK2 over ALK1 and ALK3 | , |
| Off-Target Effects | May inhibit TGF-β signaling and other kinases at higher concentrations. | No significant inhibition of AMPK, KDR (VEGFR-2), or PDGFRβ. | , |
Key Insights from the Data:
-
Potency: LDN-193189 demonstrates higher potency against ALK2 and ALK3, with IC50 values in the low nanomolar range., DMH-1 is also a potent inhibitor of ALK2, though with slightly higher IC50 values.
-
Selectivity: DMH-1 exhibits a more selective inhibition profile, with a clear preference for ALK2 over other BMP type I receptors and no significant off-target effects on several other key kinases. LDN-193189, while highly selective for BMP over TGF-β signaling, has a broader inhibitory action against multiple ALK receptors and may have off-target effects at higher concentrations.,
Signaling Pathway and Inhibition Mechanism
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation of the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. Both LDN-193189 and DMH-1 are ATP-competitive inhibitors that bind to the kinase domain of BMP type I receptors, thereby preventing the phosphorylation of downstream SMADs.
Canonical BMP signaling pathway and points of inhibition by LDN-193189 and DMH-1.
Experimental Protocols
To aid researchers in designing their comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of LDN-193189 and DMH-1 on the kinase activity of purified ALK receptors.
Materials:
-
Recombinant human ALK1, ALK2, ALK3, ALK6 kinase domains
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
ATP (as [γ-33P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
LDN-193189 and DMH-1 stock solutions (in DMSO)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of LDN-193189 and DMH-1 in kinase buffer.
-
In a 96-well plate, add the recombinant ALK kinase, the kinase substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (and MgCl2).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction. For radiometric assays, this can be done by adding a stop solution and spotting onto phosphocellulose paper. For non-radiometric assays like ADP-Glo™, follow the manufacturer's protocol for adding the detection reagents.
-
Quantify the kinase activity by measuring the incorporation of 33P into the substrate (scintillation counting) or by measuring the luminescence signal.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based pSMAD1/5/8 Western Blot Assay
Objective: To assess the ability of LDN-193189 and DMH-1 to inhibit BMP-induced SMAD phosphorylation in a cellular context.
Materials:
-
A BMP-responsive cell line (e.g., C2C12 myoblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human BMP-2 or BMP-4
-
LDN-193189 and DMH-1 stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1/5/8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed C2C12 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of LDN-193189, DMH-1, or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a constant concentration of BMP-2 or BMP-4 (e.g., 50 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the primary and secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities. Normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5/8 signal.
Zebrafish Embryo Dorsoventral Axis Formation Assay
Objective: To evaluate the in vivo efficacy of LDN-193189 and DMH-1 in inhibiting BMP signaling during embryonic development. Inhibition of BMP signaling in zebrafish embryos leads to a characteristic "dorsalized" phenotype.
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
LDN-193189 and DMH-1 stock solutions (in DMSO)
-
Petri dishes or 96-well plates
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos.
-
At approximately 4 hours post-fertilization (hpf), array the embryos in Petri dishes or a 96-well plate.
-
Add embryo medium containing various concentrations of LDN-193189, DMH-1, or vehicle (DMSO).
-
Incubate the embryos at 28.5°C.
-
At 24 and 48 hpf, observe the embryos under a stereomicroscope and score them for dorsoventral patterning defects. A dorsalized phenotype is characterized by an enlarged head and yolk extension, and a reduced or absent tail.
-
Quantify the percentage of embryos exhibiting a dorsalized phenotype at each inhibitor concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy and selectivity of BMP signaling inhibitors like LDN-193189 and DMH-1.
A logical workflow for the comprehensive comparison of BMP signaling inhibitors.
Conclusion
The choice between LDN-193189 and DMH-1 depends on the specific experimental goals.
LDN-193189 is advantageous when:
-
Potent, broad inhibition of BMP type I receptors (ALK2, ALK3, and ALK6) is desired.
-
The experimental system is less sensitive to potential off-target effects at the concentrations used.
DMH-1 is the preferred inhibitor when:
-
High selectivity for ALK2 is critical to dissect its specific role in a biological process.
-
Minimizing off-target effects on kinases such as AMPK and VEGFR is a priority to avoid confounding results.
Ultimately, a thorough understanding of the data presented here, combined with the specific context of the research question, will enable investigators to make an informed decision and generate robust, reliable data in their studies of BMP signaling.
References
side-by-side study of LDN-193188 and LDN-212854
An In-Depth Comparative Analysis of the BMP Receptor Inhibitors: LDN-193189 and LDN-212854
This guide provides a detailed side-by-side comparison of two widely used small molecule inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway: LDN-193189 and LDN-212854. Developed as derivatives of the initial BMP inhibitor Dorsomorphin, these compounds offer distinct selectivity profiles, making them valuable tools for research into BMP-mediated physiological and pathological processes, including fibrodysplasia ossificans progressiva (FOP) and other forms of heterotopic ossification. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Introduction to LDN-193189 and LDN-212854
LDN-193189 is a potent inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6. It is often considered a pan-BMP type I receptor inhibitor and has been instrumental in elucidating the role of BMP signaling in various biological systems.[1][2] LDN-212854 was developed from LDN-193189 with the goal of achieving greater selectivity.[3][4] This was accomplished by shifting a quinoline moiety from the 4-position to the 5-position of the core pyrazolo[1,5-a]pyrimidine scaffold.[3] This seemingly minor structural change resulted in a significant increase in selectivity for ALK2 over other BMP type I receptors and a dramatic improvement in selectivity against the closely related TGF-β type I receptor, ALK5.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for LDN-193189 and LDN-212854, highlighting their differential potency and selectivity.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Target Kinase | LDN-193189 IC50 (nM) | LDN-212854 IC50 (nM) | Reference |
| ALK1 (BMPR1A) | 0.8 | 2.4 | |
| ALK2 (ACVR1) | 0.8 - 5 | 1.3 | |
| ALK3 (BMPR1A) | 5.3 - 30 | ~40.5 (in cells) | |
| ALK6 (BMPR1B) | 16.7 | Not widely reported | |
| ALK5 (TGFβR1) | ~110 | >25,000 |
Table 2: Selectivity Ratios (ALK5 IC50 / ALK2 IC50)
| Compound | Selectivity Ratio | Reference |
| LDN-193189 | ~175-fold | |
| LDN-212854 | ~7000-fold |
Table 3: Off-Target Kinase Inhibition (Selected Kinases with IC50 < 100 nM at 1µM screening concentration)
| Off-Target Kinase | LDN-193189 | LDN-212854 | Reference |
| RIPK2 | Significant Activity | Significant Activity | |
| ABL1 | Significant Activity | Significant Activity | |
| PDGFR-β | Significant Activity | Significant Activity |
Note: While LDN-212854 shows improved selectivity within the BMP/TGF-β receptor families, it does not exhibit improved kinome-wide selectivity compared to LDN-193189.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of LDN-193189 and LDN-212854 are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified BMP and TGF-β type I receptor kinases.
General Protocol:
-
Reagents: Recombinant human ALK1, ALK2, ALK3, ALK5, ALK6 kinases; ATP; kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT); substrate (e.g., casein or a synthetic peptide); ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
Procedure:
-
Prepare serial dilutions of LDN-193189 and LDN-212854 in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays
Objective: To assess the inhibition of BMP- and TGF-β-induced SMAD phosphorylation in cells.
General Protocol:
-
Cell Lines: C2C12 myoblasts or other responsive cell lines.
-
Reagents: DMEM, FBS, BMP ligand (e.g., BMP4, BMP6, BMP7), TGF-β1 ligand, LDN-193189, LDN-212854, lysis buffer, primary antibodies (anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-phospho-SMAD2, anti-total SMAD2, anti-GAPDH), HRP-conjugated secondary antibodies, and ECL detection reagents.
-
Procedure:
-
Seed cells in multi-well plates and grow to near confluence.
-
Pre-treat the cells with various concentrations of LDN-193189 or LDN-212854 for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a BMP or TGF-β ligand for a short period (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration in the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated SMAD levels to total SMAD and a loading control like GAPDH.
-
Objective: To measure the effect of the inhibitors on BMP-induced osteogenic differentiation in C2C12 cells.
General Protocol:
-
Cell Line: C2C12 myoblasts.
-
Reagents: DMEM, FBS, BMP ligand (e.g., BMP4, BMP6), LDN-193189, LDN-212854, lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100), p-nitrophenylphosphate (pNPP) or a fluorescent substrate like 4-methylumbelliferyl phosphate (4-MUP).
-
Procedure:
-
Seed C2C12 cells in a 96-well plate.
-
Treat the cells with a BMP ligand in the presence of varying concentrations of the inhibitors for several days (e.g., 3-6 days).
-
Lyse the cells.
-
Add the ALP substrate to the lysates and incubate.
-
Measure the absorbance (for pNPP) or fluorescence (for 4-MUP) to determine ALP activity.
-
Normalize ALP activity to total protein content or cell number.
-
Objective: To evaluate the impact of the inhibitors on IL-6 and BMP-mediated hepcidin expression in liver cells.
General Protocol:
-
Cell Line: HepG2 human hepatoma cells.
-
Reagents: Cell culture medium, IL-6, LDN-193189, LDN-212854, RNA extraction kit, reverse transcription reagents, and qPCR reagents for hepcidin and a housekeeping gene.
-
Procedure:
-
Seed HepG2 cells and allow them to attach.
-
Treat the cells with IL-6 in the presence of different concentrations of the inhibitors for a specified time (e.g., 90 minutes).
-
Extract total RNA from the cells.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of hepcidin and a housekeeping gene for normalization.
-
Calculate the relative expression of hepcidin.
-
In Vivo Heterotopic Ossification Model
Objective: To assess the in vivo efficacy of the inhibitors in preventing heterotopic bone formation in a mouse model of FOP.
General Protocol:
-
Animal Model: Transgenic mice expressing a constitutively active form of ALK2 (e.g., ALK2Q207D or ALK2R206H) under the control of a Cre-inducible promoter.
-
Induction of Heterotopic Ossification:
-
Inject an adenovirus expressing Cre recombinase (Ad.Cre) into the muscle of the hindlimb to induce the expression of the constitutively active ALK2.
-
A co-injection of cardiotoxin is often used to induce muscle injury and inflammation, which enhances the heterotopic ossification phenotype.
-
-
Treatment:
-
Administer LDN-193189, LDN-212854, or a vehicle control to the mice daily via intraperitoneal injection, starting shortly after the Ad.Cre injection.
-
-
Analysis:
-
Monitor the mice for functional impairment, such as changes in range of motion.
-
At the end of the study, euthanize the mice and harvest the hindlimbs.
-
Analyze heterotopic bone formation using X-ray imaging, micro-computed tomography (µCT), and histological staining (e.g., Alizarin Red for bone and Alcian Blue for cartilage).
-
Mandatory Visualizations
References
Validating the Long-Term Efficacy and Safety of LDN-193189: A Preclinical and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LDN-193189, a potent small molecule inhibitor of the bone morphogenetic protein (BMP) signaling pathway, with alternative therapeutic strategies for Fibrodysplasia Ossificans Progressiva (FOP). The focus is on validating the long-term effects of LDN-193189 through preclinical data, as long-term clinical data in humans is not currently available. This document aims to offer an objective analysis of its performance against the FDA-approved treatment, Palovarotene (Sohonos™), and other emerging therapies, supported by available experimental data.
Executive Summary
Fibrodysplasia Ossificans Progressiva is a rare, debilitating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and soft tissues are gradually replaced by bone. The primary cause of FOP is a recurrent activating mutation in the ACVR1 gene, which encodes the BMP type I receptor ALK2. This leads to aberrant activation of the BMP signaling pathway.
LDN-193189 has demonstrated significant efficacy in preclinical models of FOP by selectively inhibiting BMP type I receptors, primarily ALK2 and ALK3. This guide will delve into the preclinical evidence supporting its long-term use, compare its mechanism and performance with Palovarotene and other investigational drugs, and provide detailed experimental protocols for key studies.
Comparative Data of FOP Treatments
The following table summarizes the key quantitative data for LDN-193189 and its main comparators. It is important to note that the data for LDN-193189 is derived from preclinical studies, while data for Palovarotene, Saracatinib, and Garetosmab are from clinical trials.
| Feature | LDN-193189 | Palovarotene (Sohonos™) | Saracatinib (AZD0530) | Garetosmab (REGN2477) |
| Mechanism of Action | Selective inhibitor of BMP type I receptors (ALK1, ALK2, ALK3, ALK6).[1] | Selective retinoic acid receptor gamma (RARγ) agonist, downregulating BMP signaling.[2][3] | Potent inhibitor of the ALK2 kinase.[4][5] | Monoclonal antibody that neutralizes Activin A. |
| Target | ALK1, ALK2, ALK3, ALK6. | RARγ. | ALK2. | Activin A. |
| IC50 Values | ALK2: 5 nM, ALK3: 30 nM. | N/A (agonist) | N/A | N/A |
| Administration | Intraperitoneal (in preclinical studies). | Oral capsules. | Oral tablets. | Intravenous infusion. |
| Long-Term Efficacy (Preclinical/Clinical) | Prevents radiographic lesions and preserves joint mobility in mouse models of FOP with no observed weight loss or growth retardation. | 54% reduction in annualized new heterotopic ossification volume compared to no treatment. | Phase 2 clinical trial ongoing to evaluate prevention of new bone formation. | Phase 2 trial showed a nearly 90% reduction in the formation of new lesions. Phase 3 trial showed a 90% or greater reduction in new HO lesions at 56 weeks. |
| Known Long-Term Side Effects | Not studied in humans. Preclinical studies showed no spontaneous fractures or decreased bone density. | Premature physeal closure in skeletally immature patients, decreased vertebral bone density, increased fracture risk. | Safety data available from over 600 patients in cancer trials; specific long-term FOP data pending. | Serious abscesses (resolved with continued treatment) and deaths (unrelated to treatment) have been reported in clinical trials. |
| Development Stage | Preclinical. | FDA Approved. | Phase 2 Clinical Trial. | Phase 3 Clinical Trial. |
Signaling Pathways and Mechanisms of Action
The core pathology of FOP lies in the overactivation of the BMP signaling pathway. The following diagrams illustrate the canonical BMP pathway, the point of dysregulation in FOP, and the mechanisms by which LDN-193189 and its alternatives intervene.
In FOP, a mutation in the ALK2 receptor leads to its constitutive activation, causing downstream signaling even in the absence of BMP ligand, and hyper-responsiveness to ligands like Activin A.
Experimental Protocols for Key LDN-193189 Studies
The following protocols are based on published preclinical studies and provide a framework for understanding how the long-term effects of LDN-193189 were evaluated in animal models.
In Vivo Efficacy in a Conditional Knock-in Mouse Model of FOP
-
Animal Model: Conditional knock-in mice carrying the human ACVR1 R206H mutation.
-
Induction of FOP Phenotype: Cre recombinase is used to induce the expression of the mutant ACVR1.
-
Treatment Groups:
-
Vehicle control group (e.g., saline or DMSO solution).
-
LDN-193189 treatment group (e.g., 3 mg/kg administered intraperitoneally daily).
-
-
Duration: Long-term studies can range from several weeks to months to assess the prevention of HO and impact on skeletal development.
-
Outcome Measures:
-
Radiographic Analysis: Micro-CT scans performed at regular intervals to quantify the volume and location of heterotopic bone formation.
-
Histological Analysis: Tissues are harvested at the end of the study, sectioned, and stained (e.g., with Alizarin Red for bone and Alcian Blue for cartilage) to examine the cellular processes of endochondral ossification.
-
Functional Assessment: Joint mobility and overall movement are assessed through observational scoring or automated gait analysis.
-
Safety Monitoring: Body weight, food and water intake, and general health are monitored throughout the study. Blood samples may be collected for hematology and clinical chemistry analysis.
-
Experimental Workflow
Conclusion
LDN-193189 demonstrates significant promise as a therapeutic agent for FOP based on robust preclinical data. Its mechanism of directly targeting the dysregulated ALK2 receptor is a rational and effective approach to inhibiting heterotopic ossification in animal models. Long-term preclinical studies have shown that LDN-193189 can prevent the formation of ectopic bone and preserve joint function without significant adverse effects on normal skeletal development or overall health in mice.
However, it is crucial to emphasize that LDN-193189 has not undergone long-term clinical trials in humans. Therefore, its long-term safety and efficacy profile in patients remains unknown. In contrast, Palovarotene is an FDA-approved treatment with established, albeit mixed, long-term clinical data, including the significant side effect of premature growth plate closure in children. Other promising candidates, such as Saracatinib and Garetosmab, are progressing through clinical trials and offer alternative mechanisms of action that may provide different risk-benefit profiles.
For researchers and drug development professionals, LDN-193189 and its derivatives, such as LDN-212854 which shows improved specificity for ALK2, represent a valuable class of compounds for further investigation. Future research should focus on advancing these potent BMP signaling inhibitors into clinical evaluation to determine their true therapeutic potential and long-term effects in individuals with FOP. The preclinical foundation for LDN-193189 is strong, but the transition to demonstrating long-term clinical benefit is the necessary and challenging next step.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]
- 3. Study methodology and insights from the palovarotene clinical development program in fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASBMR 2025 Annual Meeting [asbmr.confex.com]
- 5. ifopa.org [ifopa.org]
A Comparative Guide to the Transcriptomic Effects of LDN-193189 and Other BMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of LDN-193189 and other commonly used Bone Morphogenetic Protein (BMP) inhibitors. Understanding the distinct molecular consequences of these inhibitors is crucial for their precise application in research and therapeutic development. While direct, head-to-head transcriptomic comparisons in a single study are limited, this document synthesizes available data from multiple studies to offer insights into their mechanisms of action and impact on gene expression.
Introduction to BMP Signaling and its Inhibition
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play pivotal roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and disease pathogenesis. BMPs initiate their signaling cascade by binding to type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the SMADs (SMAD1/5/8). Phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.
Given the central role of BMP signaling in cellular function, its dysregulation is implicated in various diseases, making BMP pathway inhibitors valuable tools for both basic research and as potential therapeutic agents. These inhibitors act at different levels of the signaling cascade, from ligand sequestration to receptor kinase inhibition, leading to distinct transcriptomic signatures.
Comparative Analysis of BMP Inhibitors
This section details the mechanisms and reported transcriptomic effects of LDN-193189 and other widely used BMP inhibitors: Dorsomorphin, DMH1, and the endogenous antagonist Noggin.
LDN-193189
LDN-193189 is a potent and selective small molecule inhibitor of BMP type I receptors ALK2 (ACVR1) and ALK3 (BMPR1A), with weaker activity against other ALK receptors.[1] Its high potency and selectivity have made it a widely used tool for studying BMP signaling.
A microarray analysis of ischemia-induced multipotent stem cells (iSCs) treated with LDN-193189 revealed significant changes in gene expression as these cells were converted into neural stem/progenitor-like cells (NSPCs).[2] This study provides valuable insight into the transcriptomic consequences of potent BMP pathway inhibition by LDN-193189.
Table 1: Summary of BMP Inhibitor Characteristics
| Inhibitor | Target(s) | Mechanism of Action | Reported Transcriptomic Effects |
| LDN-193189 | ALK2, ALK3[1] | Small molecule inhibitor of type I receptor kinases | Upregulation of neural lineage-related genes and downregulation of mesenchymal and pericytic-related genes in iSCs.[2] |
| Dorsomorphin | ALK2, ALK3, ALK6 | Small molecule inhibitor of type I receptor kinases | Limited direct transcriptomic data available. Effects are inferred from signaling studies. |
| DMH1 | ALK2 | Highly selective small molecule inhibitor of ALK2 kinase | Indistinguishable regulation of most neural precursor markers compared to Noggin, with the exception of SOX1.[3] |
| Noggin | BMP2, BMP4, BMP7 ligands | Endogenous secreted protein that sequesters BMP ligands | Indistinguishable regulation of most neural precursor markers compared to DMH1, with the exception of SOX1. |
Table 2: Selected Differentially Expressed Genes in iSCs Treated with LDN-193189
| Gene Symbol | Gene Name | Regulation |
| Upregulated | ||
| SOX2 | SRY-Box Transcription Factor 2 | Upregulated |
| PAX6 | Paired Box 6 | Upregulated |
| NESTIN | Nestin | Upregulated |
| Downregulated | ||
| ACTA2 | Actin Alpha 2, Smooth Muscle | Downregulated |
| PDGFRB | Platelet Derived Growth Factor Receptor Beta | Downregulated |
| COL1A1 | Collagen Type I Alpha 1 Chain | Downregulated |
| (Data synthesized from a microarray study on ischemia-induced multipotent stem cells treated with LDN-193189.) |
Dorsomorphin
Dorsomorphin was one of the first identified small molecule inhibitors of BMP signaling. It targets the ATP-binding pocket of BMP type I receptors ALK2, ALK3, and ALK6. While it has been a valuable research tool, it is known to have off-target effects, including inhibition of vascular endothelial growth factor (VEGF) receptor 2 and AMP-activated protein kinase (AMPK).
Direct comparative transcriptomic data for Dorsomorphin is scarce in the public domain. Its effects on gene expression are often inferred from its ability to block BMP-induced downstream signaling events, such as SMAD1/5/8 phosphorylation.
DMH1 (Dorsomorphin Homolog 1)
DMH1 is a structural analog of Dorsomorphin that was developed to have increased selectivity for the BMP receptor ALK2. This enhanced selectivity makes it a more precise tool for dissecting the specific roles of ALK2 in BMP signaling.
A study comparing the effects of DMH1 and the endogenous inhibitor Noggin on the neural induction of human induced pluripotent stem cells (hiPSCs) found that the regulation of five out of six assessed neural precursor markers was indistinguishable between the two inhibitors. However, the expression of the neural precursor marker SOX1 was differentially regulated, highlighting subtle differences in their downstream effects.
Noggin
Noggin is a secreted protein that functions as an endogenous antagonist of the BMP pathway. It acts by directly binding to BMP ligands, such as BMP2, BMP4, and BMP7, and preventing them from interacting with their cell surface receptors.
As a biological inhibitor, Noggin provides a different modality of BMP pathway suppression compared to small molecule kinase inhibitors. The comparative study with DMH1 showed a high degree of similarity in the regulation of several key neural development genes, suggesting that for many downstream targets, ligand sequestration and receptor kinase inhibition can have similar transcriptomic outcomes.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of these inhibitors, the following diagrams illustrate the BMP signaling pathway and a typical experimental workflow for comparative transcriptomic analysis.
Caption: BMP Signaling Pathway and Points of Inhibition.
Caption: Generalized Workflow for Comparative Transcriptomics.
Experimental Protocols
The following is a generalized protocol for cell treatment and preparation for RNA sequencing, based on common practices in the field. Specific parameters will vary depending on the cell type and experimental goals.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Treatment: On the day of the experiment, replace the medium with fresh medium containing the BMP inhibitor (e.g., LDN-193189, Dorsomorphin, DMH1) at the desired concentration or the vehicle control (e.g., DMSO). For protein inhibitors like Noggin, a vehicle-only control is used.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for transcriptional changes to occur.
2. RNA Extraction:
-
Lysis: At the end of the treatment period, wash the cells with PBS and then lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Purification: Isolate total RNA using a silica-column-based kit or a phenol-chloroform extraction method. Include a DNase treatment step to remove any contaminating genomic DNA.
3. RNA Quality Control:
-
Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess the integrity of the RNA by capillary electrophoresis (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally considered suitable for RNA sequencing.
4. RNA Sequencing Library Preparation:
-
mRNA Enrichment: Enrich for messenger RNA (mRNA) from the total RNA population using oligo(dT)-coated magnetic beads to capture the poly(A) tails of mRNAs.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and use it as a template for first-strand and second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library using PCR.
5. Sequencing and Data Analysis:
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated between the inhibitor-treated and control groups.
-
Conclusion and Future Directions
The choice of a BMP inhibitor has significant consequences for the resulting transcriptomic landscape. LDN-193189 offers high potency and selectivity for ALK2 and ALK3, leading to distinct changes in gene expression related to cell fate decisions. While direct comparative transcriptomic data with other inhibitors like Dorsomorphin and DMH1 is limited, the available evidence suggests that even inhibitors with similar targets can elicit nuanced differences in gene expression. The endogenous inhibitor Noggin provides a valuable biological benchmark for understanding the effects of ligand sequestration.
For researchers and drug development professionals, it is critical to select the most appropriate inhibitor based on the specific biological question and to be aware of potential off-target effects. Future studies employing standardized cell models and performing direct, head-to-head RNA sequencing of cells treated with a panel of BMP inhibitors will be invaluable for building a more complete and comparative understanding of their transcriptomic signatures. This will ultimately enable more precise manipulation of the BMP signaling pathway for therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bone Morphogenetic Protein Signaling Inhibitor, LDN193189, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMH1, a Highly Selective Small Molecule BMP Inhibitor Promotes Neurogenesis of hiPSCs: Comparison of PAX6 and SOX1 Expression during Neural Induction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidelines for LDN-193188
Disclaimer: A specific Safety Data Sheet (SDS) for LDN-193188 was not located during a comprehensive search. The following information is based on the available data for the related compound, LDN-193189 , and should be utilized as a general safety guide only. Researchers, scientists, and drug development professionals are strongly advised to consult with a qualified safety professional and refer to the supplier's specific recommendations before handling this compound. The toxicological properties of this compound have not been fully investigated.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Safety data for the related compound LDN-193189 is inconsistent across suppliers. One supplier classifies the hydrochloride salt as not hazardous under the Globally Harmonized System (GHS). However, another supplier classifies the tetrahydrochloride salt as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant (Category 3)[1]. Given this discrepancy and the unknown hazards of this compound, a cautious approach is mandatory.
The following table summarizes the recommended personal protective equipment based on the more stringent hazard classification.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material, inspect before use | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space. | Prevents inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand this entire guide.
-
Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: Avoid generating dust when handling the solid form. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. For compounds with limited solubility, gentle warming or sonication may be necessary[2].
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Plan:
-
Solid Form: Store the solid compound in a tightly sealed container at -20°C for long-term stability[3][4].
-
Solutions: Stock solutions should be stored in tightly sealed vials at -20°C and are generally stable for up to one month. Avoid repeated freeze-thaw cycles by preparing aliquots.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal guidance. Do not allow the material to enter drains or waterways.
Experimental Protocols and Visualizations
While specific experimental protocols for this compound are not available, the following diagram illustrates a general workflow for handling a chemical spill, a critical procedure in any laboratory setting.
Caption: General workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
